molecular formula C7H9Cl2N3 B572095 N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine CAS No. 1289386-18-0

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Cat. No.: B572095
CAS No.: 1289386-18-0
M. Wt: 206.07
InChI Key: XDFFGSSBEGHGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a chemical building block for research and development, particularly in medicinal chemistry. The 2,4-dichloropyrimidine core is a versatile scaffold that allows for sequential and regioselective substitution reactions, making it a valuable intermediate for synthesizing more complex molecules . Compounds based on this structure are frequently explored in drug discovery programs. For instance, diaminopyrimidine carboxamide derivatives are investigated as inhibitors of HPK1, a target for immuno-oncology therapies , and other 2,4-pyrimidinediamine compounds have been studied for their role in signal transduction pathways related to immune disorders and cancer . Furthermore, similar piperidine-linked pyrimidine derivatives have demonstrated potent anticancer activity in research settings, highlighting the therapeutic potential of this chemical class . The reactivity of the chlorine atoms at the 2 and 4 positions of the pyrimidine ring enables the construction of diverse compound libraries for biological screening . This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,4-dichloropyrimidin-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-2-10-3-5-4-11-7(9)12-6(5)8/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFFGSSBEGHGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693759
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-18-0
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-((2,4-dichloropyrimidin-5-yl)methyl)ethanamine, a key intermediate in the development of various pharmacologically active compounds. As a trifunctional molecule, its synthesis requires careful control of reactivity to achieve the desired product with high purity and yield.

Introduction and Strategic Overview

This compound is a substituted pyrimidine derivative featuring a highly reactive scaffold. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the ethylaminomethyl group at the 5-position provides a point for further functionalization. This unique combination of reactive sites makes it a valuable building block in medicinal chemistry.

The most logical and efficient synthetic strategy involves a two-step process:

  • Chlorination of a suitable precursor to generate the key intermediate, 2,4-dichloro-5-(chloromethyl)pyrimidine. This intermediate possesses three reactive chlorine atoms, each with distinct reactivity.[1]

  • Selective nucleophilic substitution of the chloromethyl group with ethylamine. This step requires careful control of reaction conditions to favor substitution at the methyl group over the pyrimidine ring.

This guide will focus on a robust and well-documented approach starting from the readily available precursor, 5-(hydroxymethyl)uracil.

Synthesis Pathway and Mechanistic Insights

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Overall Synthesis Pathway A 5-(Hydroxymethyl)uracil B 2,4-Dichloro-5-(chloromethyl)pyrimidine A->B POCl3, Heat C This compound B->C Ethylamine, Solvent, Base Experimental_Workflow Experimental Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination A Charge reactor with 5-(hydroxymethyl)uracil and Toluene B Add Phosphorus oxychloride A->B C Heat to 55-65°C B->C D Slowly add N,N-Diethylaniline C->D E Stir at 55-65°C D->E F Work-up and isolation of 2,4-dichloro-5-(chloromethyl)pyrimidine E->F G Dissolve 2,4-dichloro-5-(chloromethyl)pyrimidine in DCM H Cool to 0°C G->H I Slowly add Ethylamine solution H->I J Stir at 0°C to room temperature I->J K Work-up and purification J->K L Characterization of final product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-(hydroxymethyl)uracil (14.2 g, 0.1 mol) and anhydrous toluene (50 mL).

  • With stirring, add phosphorus oxychloride (46.0 g, 0.3 mol) to the suspension.

  • Heat the mixture to 55-65°C.

  • Slowly add N,N-diethylaniline (30.0 g, 0.2 mol) dropwise over a period of 1 hour, maintaining the temperature between 55-65°C. [2]5. After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with toluene (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-(chloromethyl)pyrimidine as an oil. This crude product can be used in the next step without further purification.

Part 2: Synthesis of this compound

  • Dissolve the crude 2,4-dichloro-5-(chloromethyl)pyrimidine (assuming 0.1 mol theoretical yield) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 2.0 M solution of ethylamine in THF (110 mL, 0.22 mol, 2.2 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), the methylene bridge (singlet), the pyrimidine proton (singlet), and the amine proton (broad singlet).
¹³C NMR Resonances for the two carbons of the ethyl group, the methylene carbon, and the carbons of the dichloropyrimidine ring.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C7H9Cl2N3.
HPLC A single major peak indicating high purity.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through in-process monitoring and final product characterization.

  • TLC/HPLC Monitoring: Regular analysis of the reaction mixture allows for the determination of reaction completion and the identification of any significant side products.

  • Spectroscopic Analysis: The structural confirmation of the final product via NMR and mass spectrometry provides definitive evidence of a successful synthesis.

  • Purity Assessment: HPLC analysis of the purified product quantifies its purity, ensuring it meets the required standards for subsequent applications.

By following this detailed guide, researchers and scientists can confidently synthesize this compound for their drug discovery and development programs.

References

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope; WO/2022/090101. [Link]

  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. PubChem. [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Process for the preparation of chloropyrimidines.
  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

Sources

An In-depth Technical Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, a functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The 2,4-dichloropyrimidine scaffold is a privileged core in numerous bioactive molecules, and the C5-substituted aminomethyl sidechain offers a versatile vector for molecular elaboration. This document details the compound's physicochemical properties, outlines a robust, logical synthetic pathway with detailed experimental protocols, and explores its chemical reactivity. Particular emphasis is placed on the differential reactivity of the C2 and C4 chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions, a critical feature for its application as a chemical building block. The guide concludes with a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Molecular Overview and Physicochemical Properties

The title compound, this compound, is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The pyrimidine ring is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[2][3] The key features of this molecule are:

  • The 2,4-Dichloropyrimidine Core: The two chlorine atoms serve as reactive leaving groups, primarily for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the ring nitrogens activates the C2 and C4 positions for such substitutions.[4]

  • The C5-(Ethylaminomethyl) Substituent: This sidechain provides a basic nitrogen center and a point for further functionalization or for acting as a key pharmacophoric element to interact with biological targets.

Predicted Physicochemical Data

Quantitative properties for this compound have been predicted using computational models. These values are essential for planning experimental work, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₇H₉Cl₂N₃-
Molecular Weight 206.07 g/mol PubChem[5]
IUPAC Name This compound-
CAS Number 1093933-46-9-
XLogP3 2.2PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 3PubChem[5]
Topological Polar Surface Area 38.1 ŲPubChem[5]

Note: Data is computationally generated and should be confirmed experimentally.

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature. Therefore, a robust and logical two-step synthetic route is proposed, starting from the commercially available 2,4-dichloropyrimidine. The strategy involves the introduction of a carbonyl group at the C5 position, followed by reductive amination.

Retrosynthetic Analysis & Workflow

The primary disconnection is made at the C-N bond of the sidechain, suggesting a reductive amination between an aldehyde (2,4-dichloro-5-formylpyrimidine) and ethylamine. The aldehyde precursor can be synthesized from 2,4-dichloropyrimidine via a Vilsmeier-Haack formylation reaction. This approach is chosen for its reliability and high functional group tolerance.

G Target This compound Intermediate 2,4-Dichloro-5-formylpyrimidine Target->Intermediate Reductive Amination StartingMaterial 2,4-Dichloropyrimidine Intermediate->StartingMaterial Vilsmeier-Haack Formylation G cluster_0 Reaction Pathways Start This compound C4_Sub C4-Substituted Product (e.g., with R¹-NH₂) Start->C4_Sub S N Ar (Mild Conditions) @ C4 Amine_Sub N-Acylated Product (e.g., with Ac₂O) Start->Amine_Sub Acylation @ Sidechain C2_Sub C2,C4-Disubstituted Product (e.g., with R²-OH) C4_Sub->C2_Sub S N Ar (Forcing Conditions) @ C2

Sources

A Technical Guide to Elucidating the Mechanism of Action for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: A Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a synthetic compound featuring a 2,4-dichloropyrimidine core. While specific biological data for this exact molecule is not extensively published, its structural motif is highly prevalent in a class of targeted therapeutics known as protein kinase inhibitors.[1][2] Pyrimidine derivatives are found in 50 of the 93 small-molecule protein kinase inhibitors approved by the FDA.[1] This guide, therefore, posits a hypothetical mechanism of action (MoA) for this compound as a protein kinase inhibitor. We provide a comprehensive, technically-grounded framework for researchers and drug development professionals to investigate this hypothesis. The document outlines a logical, multi-stage experimental workflow, from initial broad-based screening to specific target validation and cellular-level characterization. Detailed, field-proven protocols for key assays are provided, explaining the causality behind experimental choices to ensure a self-validating and robust investigation into the compound's core biological functions.

Introduction: A Structurally-Informed Hypothesis

The 2,4-dichloropyrimidine scaffold is a well-established pharmacophore in modern oncology and immunology drug discovery.[1] Its prevalence in FDA-approved kinase inhibitors suggests that this core structure is adept at targeting the ATP-binding pocket of protein kinases, enzymes that play a central role in cellular signaling.[1] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders.[3]

Our subject molecule, this compound, possesses the key features of this class:

  • A Heterocyclic Pyrimidine Core: Mimics the adenine base of ATP, allowing it to compete for the kinase's active site.

  • Reactive Chlorine Moieties: The chlorine atoms at the C2 and C4 positions are key synthetic handles but also influence the electronic properties of the ring, which can be crucial for binding affinity. Synthetic strategies often exploit the differential reactivity of these positions to build molecular diversity.[1]

  • A Flexible Side Chain: The N-methylethanamine group at the C5 position can form critical hydrogen bonds or van der Waals interactions within the kinase active site, contributing to both potency and selectivity.

Based on this structural analysis, we hypothesize that this compound functions by directly binding to and inhibiting the activity of one or more protein kinases, thereby disrupting downstream signaling pathways that are critical for cell proliferation, survival, or inflammatory responses. This guide will detail the necessary steps to test this hypothesis.

Phase 1: Target Identification and Initial Characterization

The first critical step is to move from a broad hypothesis to a specific, testable one. This involves identifying the potential kinase target(s) of our compound from the entire human kinome, which comprises over 500 enzymes.

Kinome-Wide Profiling

An unbiased, high-throughput screen against a large panel of kinases is the most efficient starting point. Several contract research organizations (CROs) offer this as a service, utilizing various assay formats.[3][4][5][6][7]

  • Scientific Rationale: Kinase inhibitors are rarely monospecific.[8] An initial broad screen is crucial to understand the compound's selectivity profile, identifying both primary targets and potential off-targets that could lead to toxicity.[6] This early data is pivotal for making informed decisions about the compound's therapeutic potential.[5][8]

  • Recommended Approach: A multi-concentration screen (e.g., 0.1 µM and 1 µM) against a panel of at least 300 kinases is recommended. Radiometric assays (e.g., HotSpot™) or fluorescence-based methods are industry standards.[6]

Data Presentation: Interpreting Kinome Scan Data

The results from a kinome scan are typically presented as percent inhibition at each concentration. This data should be summarized in a table to clearly identify the most potently inhibited kinases.

Kinase Target% Inhibition at 0.1 µM% Inhibition at 1 µMKinase Family
Hypothetical Kinase 1 (HK1) 95% 100% Tyrosine Kinase
Hypothetical Kinase 2 (HK2) 88% 99% Serine/Threonine Kinase
Hypothetical Kinase 3 (HK3)45%75%Tyrosine Kinase
............

Table 1: Hypothetical kinome profiling data for this compound, highlighting primary targets for further investigation.

Workflow for Target Identification

The initial phase of the investigation follows a logical progression from broad screening to focused validation.

G cluster_0 Phase 1: Target Identification Compound This compound KinomeScan Kinome-Wide Profiling (>300 Kinases, 2 Concentrations) Compound->KinomeScan DataAnalysis Data Analysis: Identify Primary Hits (% Inhibition > 80%) KinomeScan->DataAnalysis HitList Generate Hit List (e.g., HK1, HK2) DataAnalysis->HitList

Caption: Workflow for initial kinase target identification.

Phase 2: In-Depth Mechanistic Validation

Once primary targets are identified (e.g., HK1 and HK2 from our hypothetical data), the next phase is to confirm these interactions and determine the precise mechanism of inhibition.

Direct Target Engagement in a Cellular Context

Before delving into detailed biochemical assays, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[9][10][11][12][13]

  • Scientific Rationale (CETSA): The principle of CETSA is that when a ligand (our compound) binds to its target protein, it stabilizes the protein's structure.[10][12] This stabilization results in a higher melting temperature. By heating intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining.[9][11] An increase in the amount of soluble protein at higher temperatures in compound-treated cells versus control cells is direct evidence of target engagement.[13] This assay is invaluable as it accounts for cell permeability and intracellular target availability.[11][12]

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a relevant cell line (e.g., one known to express the target kinase, HK1) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10x the estimated IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[9]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble HK1 in each sample using Western Blotting or an ELISA-based method. The resulting data is plotted as the fraction of soluble protein versus temperature to generate a melting curve.

Biochemical Characterization: Potency and Mode of Inhibition

With cellular target engagement confirmed, the next step is to quantify the compound's inhibitory potency and understand its binding kinetics.

  • Scientific Rationale: Determining the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is a standard measure of potency. Understanding whether the inhibition is competitive with ATP, non-competitive, or uncompetitive provides deep insight into the binding mechanism. This is critical for structure-activity relationship (SAR) studies and lead optimization.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., HK1), a suitable substrate peptide, and ATP at its Km concentration.

  • Inhibitor Titration: Add this compound in a series of dilutions (e.g., 11-point, 3-fold serial dilution starting from 10 µM). Include DMSO-only wells as a no-inhibition control.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection - Step 2: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and then ATP to light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Downstream Signaling Pathway Analysis

Inhibiting a kinase should lead to a measurable change in the phosphorylation status of its downstream substrates. Western blotting is a robust method to verify this effect in a cellular context.[14]

  • Scientific Rationale: This experiment connects the direct inhibition of the target kinase to a functional cellular consequence, providing a crucial piece of the MoA puzzle.[14] It confirms that the compound is not just binding its target, but is effectively blocking its signaling output.

G cluster_1 Hypothetical HK1 Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds HK1 HK1 Receptor->HK1 Activates Substrate Substrate Protein HK1->Substrate Phosphorylates pSubstrate p-Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Compound N-((2,4-Dichloropyrimidin -5-yl)methyl)ethanamine Compound->HK1 Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to elucidate the mechanism of action for this compound. By progressing through kinome-wide screening, cellular target engagement, biochemical validation, and downstream pathway analysis, researchers can build a comprehensive and robust understanding of the compound's biological activity.

Successful completion of this workflow will not only confirm (or refute) the kinase inhibitor hypothesis but will also provide critical data on potency, selectivity, and cellular efficacy. Future studies should focus on in vivo efficacy in relevant disease models, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and investigation of potential resistance mechanisms. This rigorous, step-wise characterization is fundamental to the successful translation of a promising chemical entity into a validated therapeutic candidate.

References

  • KinomePro - Pamgene. PamGene offers functional kinome activity profiling services for mechanism of action studies and biomarker profiling.
  • Kinome Profiling Service | MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. AssayQuant offers continuous, activity-based biochemical kinase panel screening to provide kinetic insights into kinome-wide selectivity and mechanism of action.
  • Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology provides the largest kinase panel in the industry for inhibitor selectivity screening, covering most of the human kinome using radiometric assays.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. This article describes the CETSA method for assessing drug binding to target proteins in cells and tissues.
  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays - Springer Protocols. This paper describes using reverse protein arrays to profile kinase inhibitors and unravel their mechanism of action by analyzing multiple phospho-proteins.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. This chapter provides a detailed guide on the development and application of a microplate-based CETSA protocol for measuring drug-protein interactions in living cells.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - Synlett. This review discusses the prevalence of the pyrimidine motif in small-molecule drugs, particularly protein kinase inhibitors, and methods for their synthesis.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. This article describes the development of a real-time CETSA method to kinetically monitor protein aggregation and target engagement in live cells.
  • Thermal shift assay - Wikipedia. This page provides an overview of thermal shift assays, including differential scanning fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA), used to measure protein stability and ligand binding.
  • 2,4-Dichloropyrimidine | 3934-20-1 | FD03383 - Biosynth.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. This article explains the principles of CETSA and its application in drug development to confirm target engagement within cells.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. This review discusses various methods for measuring the binding affinity and selectivity of kinase inhibitors, including biochemical assays and competitive binding assays.

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Biological Activity of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] This guide delves into the predicted biological potential of a specific, yet underexplored derivative, This compound . While direct experimental data for this compound is sparse in publicly accessible literature, a robust analysis of its structural components, particularly the 2,4-dichloropyrimidine core, allows for well-grounded hypotheses regarding its biological activities and mechanisms of action. This document provides a comprehensive framework for researchers, outlining the chemical rationale for its potential as a therapeutic agent, proposing detailed experimental protocols for its evaluation, and contextualizing its potential within the broader landscape of pyrimidine-based drug discovery.

The 2,4-Dichloropyrimidine Scaffold: A Gateway to Bioactivity

The 2,4-dichloropyrimidine moiety is a highly versatile intermediate in pharmaceutical synthesis.[3][4] Its utility stems from the reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. This chemical tractability enables the creation of large, diverse libraries of molecules for screening against a wide array of biological targets.

The pyrimidine ring itself is adept at forming hydrogen bonds and can act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][5] Consequently, derivatives of 2,4-dichloropyrimidine have been successfully developed as kinase inhibitors, antiviral agents, and antibacterial compounds.[4][6]

Proposed Synthesis of this compound

The synthesis of the title compound is predicated on the foundational reactivity of the pyrimidine core. A plausible synthetic route would likely commence from 5-amino-2,4-dichloropyrimidine. The introduction of the ethylaminomethyl group at the 5-position could be achieved through a multi-step process, potentially involving reductive amination or a related coupling strategy. The specifics of such a synthesis would require optimization but are well within the realm of standard synthetic organic chemistry.

Synthetic Pathway A 5-Amino-2,4-dichloropyrimidine B Intermediate Formation (e.g., formylation, reduction) A->B Step 1 C This compound B->C Step 2: Reductive Amination D Reagents: 1. Formaldehyde/Reducing Agent 2. Ethylamine D->B Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Cellular Processes ATP ATP Kinase Active Kinase ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Binding Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis InactiveKinase Inactive Kinase Kinase->InactiveKinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation PhosphoSubstrate->Proliferation PhosphoSubstrate->Survival PhosphoSubstrate->Angiogenesis

Caption: Generalized kinase inhibition pathway.

Secondary Hypotheses: Broader Antineoplastic and Anti-inflammatory Activity
  • Anticancer Activity: Beyond kinase inhibition, pyrimidine derivatives have demonstrated anticancer effects through other mechanisms. For example, some act as folic acid antagonists, disrupting nucleotide synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells. [7]The structural similarity of the title compound to these agents warrants investigation into its antiproliferative effects on various cancer cell lines.

  • Anti-inflammatory and Analgesic Potential: Certain pyrimidine derivatives have shown potent anti-inflammatory and analgesic properties. [8]A notable example is a selective CB2 receptor agonist developed for inflammatory pain, which features a substituted pyrimidine core. [9]This suggests that this compound could be a candidate for screening in inflammation-related assays.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, field-proven protocols for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and the test compound at various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound or vehicle control.

    • Add 10 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Assay Workflow Start Start Step1 Dispense Compound/ Vehicle Start->Step1 Step2 Add Kinase/ Substrate Mix Step1->Step2 Step3 Add ATP (Initiate Reaction) Step2->Step3 Step4 Incubate (60 min) Step3->Step4 Step5 Add ADP-Glo™ Reagent (Stop) Step4->Step5 Step6 Incubate (40 min) Step5->Step6 Step7 Add Kinase Detection Reagent Step6->Step7 Step8 Incubate (30 min) Step7->Step8 Step9 Read Luminescence Step8->Step9 End End Step9->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Contextual Data and Future Directions

While data for the title compound is not available, the table below summarizes the activity of other 2,4-disubstituted pyrimidine derivatives to illustrate the potential of this chemical class.

Compound ClassTarget/ActivityReported Potency (IC50/Ki)Reference
2,4-Diamino-5-ketopyrimidinesCDK1, CDK2, CDK41-3 nM (Ki)[10]
2-Anilino-pyrimidinesL858R/T790M mutant EGFR< 50 nM (IC50)[11]
Pyrimidine CarboxamidesCB2 Receptor Agonist0.1 mg/kg (in vivo ED50)[9]
2,4-Diamino-5-aryl-pyrimidinesAntitumor (DHFR inhibitor)Varies with substitution[7][12]

Future Directions: The logical next step is the synthesis of this compound and its evaluation in the assays described above. Positive results would warrant further investigation, including:

  • Broad Kinase Profiling: Screening against a large panel of kinases to determine selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer or inflammation.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

This compound represents a promising, albeit uncharacterized, molecule for drug discovery. Its foundation on the versatile and biologically active 2,4-dichloropyrimidine scaffold provides a strong rationale for investigating its potential as a kinase inhibitor, anticancer agent, or anti-inflammatory compound. The experimental frameworks provided in this guide offer a clear path for elucidating its biological activity and paving the way for potential therapeutic applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Tummalapalli, M., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • Kaur, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pharmapproach. (2024).
  • NSR laboratories Pvt. Ltd. (2025).
  • Reddy, K. R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • AstraZeneca AB. (n.d.). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Calvert, A. H., et al. (1977). An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). Journal of Clinical Pathology. [Link]

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry. [Link]

  • Jonak, J. P., et al. (1978). Comparison of the Antitumor Activity and Toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine. Journal of the National Cancer Institute. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, including kinase inhibitors used in oncology.[1] The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that dictate their suitability for therapeutic applications. Poor solubility can lead to low bioavailability, while instability can result in loss of efficacy and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its core structure, 2,4-dichloropyrimidine. Furthermore, this document outlines detailed experimental protocols for the precise determination of these crucial parameters, empowering researchers and drug development professionals to rigorously characterize this promising molecule.

Physicochemical Properties: An Overview

The 2,4-dichloropyrimidine core is a crystalline solid that is soluble in common organic solvents like ethanol, ether, and chloroform, but only slightly soluble in water.[1] The two chlorine atoms on the pyrimidine ring are highly reactive towards nucleophilic substitution, a key feature in its utility as a synthetic intermediate.[1] This reactivity also suggests potential instability in the presence of nucleophiles, including water.

The introduction of the (ethanamino)methyl group at the 5-position is expected to influence the molecule's polarity and basicity. The secondary amine in the side chain will likely increase its aqueous solubility, particularly in acidic conditions where it can be protonated.

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility in various media is fundamental for formulation development. The following sections outline a strategy for characterizing the solubility of this compound.

Predicted Solubility

Based on its structure, the following solubility trends are anticipated:

  • Aqueous Solubility: Limited solubility in neutral water is expected, though likely greater than the parent 2,4-dichloropyrimidine. Solubility is predicted to increase significantly in acidic aqueous solutions due to the protonation of the ethanamine nitrogen.

  • Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Solubility in less polar solvents like ethyl acetate and chloroform is also anticipated.[2][3]

Experimental Determination of Solubility

A systematic approach to experimentally determine the solubility is crucial.

Table 1: Template for Experimental Solubility Data of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Purified Water (pH 7.0)25HPLC-UV
0.1 M HCl (pH 1.0)25HPLC-UV
PBS (pH 7.4)25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Ethyl Acetate25HPLC-UV

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

  • Preparation: Prepare saturated solutions by adding an excess of this compound to each solvent system in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature A->B 24-48h C Centrifuge to pellet solid B->C D Sample and dilute supernatant C->D E Analyze by HPLC-UV D->E

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Forced Degradation and Pathway Elucidation

Stability testing is essential to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a critical component of this process.[4]

Predicted Instabilities

The 2,4-dichloropyrimidine moiety is susceptible to degradation under various conditions:

  • Hydrolysis: The chlorine atoms are prone to hydrolysis, especially under acidic and basic conditions, leading to the formation of hydroxypyrimidine derivatives.[5]

  • Photostability: Dichloropyrimidine derivatives can be sensitive to light, necessitating protection from light during storage and handling.[1][5]

  • Oxidation: While less common for this class of compounds, oxidative degradation should be investigated.

Forced Degradation Studies

A systematic forced degradation study should be conducted to assess the intrinsic stability of this compound.

Table 2: Recommended Conditions for Forced Degradation Studies

ConditionReagent/ParametersDuration
Acidic Hydrolysis0.1 M HCl24, 48, 72 hours
Basic Hydrolysis0.1 M NaOH24, 48, 72 hours
Neutral HydrolysisPurified Water24, 48, 72 hours
Oxidative Degradation3% H₂O₂24, 48, 72 hours
Thermal Degradation60°C24, 48, 72 hours
PhotodegradationICH Q1B compliant light exposureAs per guidelines
  • Sample Preparation: Prepare solutions of this compound in the respective stress media.

  • Incubation: Expose the samples to the specified conditions for the defined durations.

  • Neutralization: For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions in stress media B Acidic Hydrolysis (HCl) A->B C Basic Hydrolysis (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Neutralize samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Assess Peak Purity & Mass Balance H->I

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the chemistry of dichloropyrimidines, the primary degradation pathway is likely to be nucleophilic substitution of the chlorine atoms.

G Compound This compound C₇H₁₀Cl₂N₄ Degradant1 Hydrolysis Product 1 C₇H₁₁ClN₄O Compound->Degradant1 H₂O (Hydrolysis at C4 or C2) Degradant2 Hydrolysis Product 2 C₇H₁₂N₄O₂ Degradant1->Degradant2 H₂O (Further Hydrolysis)

Caption: Potential Hydrolytic Degradation Pathway.

Analytical Methodologies

Robust analytical methods are paramount for the accurate quantification of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the recommended technique for both solubility and stability studies.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

Structural Elucidation of Degradants

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during stability studies. Nuclear Magnetic Resonance (NMR) spectroscopy can provide further confirmation of the structures of isolated degradants.[6]

Conclusion

While specific experimental data for this compound is not yet widely published, a comprehensive understanding of its potential solubility and stability can be derived from the known properties of related 2,4-dichloropyrimidine compounds. This guide provides a robust framework for the experimental determination of these critical parameters. The outlined protocols for solubility assessment and forced degradation studies will enable researchers to generate the necessary data to support the development of this compound as a potential therapeutic agent. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, ultimately facilitating a more efficient and successful drug development process.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem.
  • In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Benchchem.
  • 2,4-Dichloropyrimidine | 3934-20-1. ChemicalBook.
  • Best 2-4 Dichloropyrimidine Manufacturers In India. lifechem pharma.
  • 2,4-Dichloropyrimidine (2,4-DCP),CAS NO 3934-20-1. RVR LABS.
  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem - NIH.
  • Forced degradation studies. MedCrave online.

Sources

Identifying Therapeutic Targets of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine. Leveraging the well-established role of the pyrimidine scaffold in medicinal chemistry, particularly as a core structure for protein kinase inhibitors, this document provides a rationale and detailed experimental workflows for drug discovery professionals. We will explore the hypothesis that this 2,4-dichloropyrimidine derivative has strong potential as a targeted therapeutic, likely acting through the inhibition of key cellular kinases. This guide details a systematic approach, beginning with unbiased, proteome-wide target discovery methods such as affinity purification-mass spectrometry, and progressing to rigorous, cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA). The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to deorphanize this and similar compounds, paving the way for their development as next-generation therapeutics.

Part 1: The 2,4-Dichloropyrimidine Scaffold: A Foundation for Targeted Therapies

The Privileged Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules. As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by a multitude of biological systems. This foundational role has been exploited by medicinal chemists to design a vast number of therapeutic agents. Notably, the pyrimidine ring is a key feature in numerous FDA-approved anticancer drugs, where it often serves as a bioisostere for the purine ring of ATP, leading to the effective inhibition of protein kinases.[1][2]

The Versatility of the 2,4-Dichloropyrimidine Core

The 2,4-dichloropyrimidine core is a particularly valuable building block in drug synthesis.[3][4] The two chlorine atoms at the C2 and C4 positions are highly susceptible to nucleophilic aromatic substitution, serving as reactive handles for the strategic introduction of various functional groups.[5][6] This chemical versatility allows for the construction of large, diverse libraries of compounds from a single, readily available starting material.[3] This scaffold is a key intermediate in the synthesis of several blockbuster kinase inhibitor drugs, including Pazopanib and Osimertinib, underscoring its proven utility in developing targeted cancer therapies.[2][7]

Hypothesis: this compound as a Potential Kinase Inhibitor

Given the extensive precedent for 2,4-disubstituted pyrimidines as potent protein kinase inhibitors, it is a primary hypothesis that this compound will exhibit its therapeutic effects through the modulation of one or more protein kinases.[5] The dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them a prime target class for drug development. While kinase inhibition is the most probable mechanism of action, this guide will also present unbiased methods to explore other potential target classes, such as other enzymes or cellular receptors, ensuring a comprehensive investigation.[4]

Part 2: A Strategic Workflow for Target Identification and Validation

Overview of the Target Discovery Funnel

The process of identifying a drug's true molecular target is a multi-step, funnel-like approach that begins with broad, unbiased screening and progressively narrows down to specific, validated interactions. A successful target identification campaign is critical for understanding a compound's mechanism of action, predicting potential side effects, and enabling rational drug development.[8]

Target_Discovery_Funnel cluster_3 Mechanism of Action AP_MS Affinity Purification-Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA Phenotypic_Screen Phenotypic Screening Phenotypic_Screen->CETSA Enzymatic_Assay Biochemical/Enzymatic Assays CETSA->Enzymatic_Assay DARTS DARTS DARTS->Enzymatic_Assay Pathway_Analysis Cellular Pathway Analysis Enzymatic_Assay->Pathway_Analysis SPR Biophysical Assays (SPR, ITC) SPR->Pathway_Analysis

Caption: A strategic workflow for small molecule target identification.

Unbiased Target Identification Strategies

The initial step in deorphanizing a compound is to cast a wide net to identify all potential interacting proteins within the complex milieu of a cell.

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique to identify the direct binding partners of a small molecule.[8][9][10] The core principle involves immobilizing the small molecule of interest (the "bait") and using it to capture its interacting proteins (the "prey") from a cell lysate.[11][12]

Detailed Protocol: Synthesis of an Affinity Probe and Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis:

    • Rationale: To immobilize the compound, a linker must be attached at a position that does not interfere with its binding to the target protein. For this compound, the ethylamine moiety is a logical attachment point for a linker with a terminal biotin tag or for direct conjugation to amine-reactive beads (e.g., NHS-activated sepharose).

    • Step 1: Synthesize an analogue of the parent compound with an elongated linker (e.g., a polyethylene glycol, or PEG, chain) terminating in a primary amine.

    • Step 2: React the aminated analogue with N-hydroxysuccinimide (NHS)-activated biotin to create a biotinylated probe. Alternatively, couple the aminated analogue directly to NHS-activated agarose beads.

    • Step 3: Validate that the modified probe retains the biological activity of the parent compound in a relevant phenotypic assay (e.g., cell viability). This is a critical control to ensure the modification has not disrupted the compound's binding mode.

  • Affinity Purification:

    • Step 1: Culture and harvest cells of interest (e.g., a cancer cell line sensitive to the compound). Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Step 2: Incubate the cell lysate with the biotinylated probe. As a negative control, incubate a separate lysate with free biotin.

    • Step 3: Add streptavidin-coated magnetic beads to the lysates to capture the probe and any bound proteins.

    • Step 4: Wash the beads extensively with lysis buffer to remove non-specific binders. A competitive elution step, using an excess of the original, unmodified compound, can be included to specifically elute true binding partners.

    • Step 5: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry and Data Analysis:

    • Step 1: Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

    • Step 2: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Step 3: Identify and quantify the proteins in each sample (probe-treated vs. control) using a proteomics software suite.

    • Step 4: Prioritize "hits" that are significantly enriched in the probe sample compared to the negative control. True targets should also show reduced binding in the competitive elution sample.

AP_MS_Workflow cluster_workflow Affinity Purification-Mass Spectrometry (AP-MS) Workflow start Synthesize Biotinylated Probe incubation Incubate Lysate with Probe start->incubation lysate Prepare Cell Lysate lysate->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms analysis Data Analysis & Hit Identification ms->analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Target Engagement and Validation in a Cellular Context

Identifying a protein that binds to a compound is only the first step. It is crucial to confirm that this interaction occurs within the complex environment of a living cell and is relevant to the compound's biological effect.[13]

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[14][15] The principle is based on the fact that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[16][17][18]

Detailed Protocol: CETSA Workflow

  • Compound Treatment:

    • Step 1: Plate cells in multiple wells or dishes. Treat the cells with the compound of interest at a desired concentration. Include a vehicle-only control (e.g., DMSO).

  • Thermal Challenge:

    • Step 1: Heat the intact cells (in their culture medium) across a range of temperatures (e.g., from 37°C to 65°C in 2-3°C increments) for a short, fixed duration (typically 3 minutes).[16]

    • Step 2: Immediately cool the cells on ice to halt further denaturation.

  • Lysis and Fractionation:

    • Step 1: Harvest and lyse the cells using a method that preserves protein integrity, such as freeze-thaw cycles.

    • Step 2: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, aggregated fraction by high-speed centrifugation.[15]

  • Detection and Analysis:

    • Step 1: Collect the supernatant (soluble fraction) from each sample.

    • Step 2: Analyze the amount of the specific, putative target protein remaining in the soluble fraction at each temperature point using Western blotting.

    • Step 3: Plot the relative amount of soluble protein as a function of temperature for both the vehicle-treated and compound-treated samples. A positive result is a "thermal shift," where the melting curve for the compound-treated sample is shifted to higher temperatures compared to the control, indicating stabilization.[14]

CETSA_Workflow Treat Treat Intact Cells (Compound vs. Vehicle) Heat Apply Heat Gradient (e.g., 37-65°C) Treat->Heat Lyse Lyse Cells & Separate Fractions Heat->Lyse Detect Detect Soluble Target (e.g., Western Blot) Lyse->Detect Plot Plot Melting Curves & Analyze Shift Detect->Plot

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Once a putative enzyme target, such as a protein kinase, has been identified and cellular engagement has been confirmed, the next logical step is to directly measure the compound's inhibitory activity using a purified, recombinant version of the enzyme.

Data Presentation: Kinase Inhibition Profile

Quantitative data from in vitro assays should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Kinase TargetIC₅₀ (nM)Assay Type
Aurora Kinase A50TR-FRET
Aurora Kinase B75TR-FRET
CDK2/CycE>10,000Kinase-Glo®
VEGFR21,200ADP-Glo™
JNK1>10,000LanthaScreen®

This table presents hypothetical data for illustrative purposes.

Pathway Analysis and Mechanistic Studies

Confirming that a compound inhibits a target enzyme is not the endpoint. It is essential to demonstrate that this inhibition leads to the expected downstream biological consequences within cellular signaling pathways. For a kinase inhibitor, this typically involves measuring the phosphorylation status of known substrates.

Signaling_Pathway Compound This compound Kinase Target Kinase (e.g., Aurora A) Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate (p-Histone H3) Kinase->PhosphoSubstrate Phosphorylation Substrate Downstream Substrate (e.g., Histone H3) Substrate->PhosphoSubstrate CellCycle Cell Cycle Arrest PhosphoSubstrate->CellCycle

Caption: Hypothetical signaling pathway modulated by the compound.

Part 3: Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for elucidating the therapeutic targets of this compound. By starting with the foundational knowledge of its privileged 2,4-dichloropyrimidine core, we establish a strong hypothesis centered on kinase inhibition. The subsequent workflow provides a clear path from unbiased, proteome-wide discovery using AP-MS to definitive, in-cell target engagement validation with CETSA, and finally to mechanistic pathway analysis.

The successful identification and validation of a specific molecular target are cornerstone achievements in the drug discovery process. They transform a compound with an interesting biological activity into a tool for dissecting cellular signaling and a lead candidate for rational, mechanism-based drug development. Future work would involve leveraging this target information for structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety studies in relevant disease models.

References

  • Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Reeves, B. D., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884-2894. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI Train Online. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • Chen, X. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate. [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539-2554. [Link]

  • Mass Spectrometry Core Facility, EPFL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). EPFL. [Link]

  • Wilson, G. L., et al. (2020). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments, (158), e61030. [Link]

  • De Mol, E., et al. (2016). Methods of probing the interactions between small molecules and disordered proteins. Journal of Molecular Biology, 428(11), 2262-2287. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • MtoZ Biolabs. (n.d.). How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection? MtoZ Biolabs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. Pharma and Biopharma Outsourcing Association. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Zhang, X., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 10(6), 964. [Link]

  • PubChem. (n.d.). N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. PubChem. [Link]

  • NSR laboratories Pvt. Ltd. (2025). 2,4-Dichloropyrimidine: Key Applications and Testing Insights. NSR laboratories Pvt. Ltd. [Link]

  • Autech Industry Co.,Limited. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. Autech Industry Co.,Limited. [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]

  • PubChem. (n.d.). N-(2,4-dichloropyrimidin-5-yl)prop-2-enamide. PubChem. [Link]

  • PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]

Sources

An In-Depth Technical Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural biomolecules and synthetic drugs.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4] Among the myriad of pyrimidine-based structures, those derived from the versatile 2,4-dichloropyrimidine intermediate offer a rich platform for drug discovery. This guide provides a comprehensive technical overview of a specific subclass: N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine and its analogs. We will delve into the strategic synthesis, physicochemical characterization, structure-activity relationships (SAR), and the therapeutic promise of these compounds, offering field-proven insights for researchers and drug development professionals.

The Privileged Pyrimidine Scaffold: A Foundation for Drug Discovery

The significance of the pyrimidine ring in therapeutic development cannot be overstated. As an essential component of DNA and RNA (cytosine, thymine, and uracil), its derivatives can readily interact with biological systems, including enzymes and receptors.[1][2] This inherent biocompatibility, combined with its synthetic tractability, has made the pyrimidine motif a "privileged scaffold" in medicinal chemistry. The FDA has approved a growing number of pyrimidine-containing drugs, validating their clinical utility.[1]

The 2,4-dichloropyrimidine core, the starting point for the compounds discussed herein, is a particularly valuable intermediate. The two chlorine atoms serve as reactive handles, allowing for sequential and regioselective functionalization, which is crucial for building molecular diversity and fine-tuning pharmacological properties.[5][6][7]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives is a multi-step process that hinges on the controlled and selective modification of the pyrimidine ring.

Synthesis of the 2,4-Dichloropyrimidine Precursor

The most common and efficient route to the 2,4-dichloropyrimidine core is the direct chlorination of uracil (2,4-dihydroxypyrimidine). This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and a catalyst.[8]

  • Causality: Uracil's tautomeric equilibrium favors the lactam form, but the presence of a strong chlorinating agent facilitates the formation of the aromatic dichloro-derivative. The reaction drives toward the thermodynamically stable aromatic product.

Regioselectivity: The C4 vs. C2 Position

A critical aspect of dichloropyrimidine chemistry is the differential reactivity of the chlorine atoms at the C2 and C4 positions. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more electrophilic and thus more reactive than the C2 position.[7][9][10] This selectivity is attributed to the superior ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack.

However, this selectivity is not absolute and can be influenced by several factors:

  • Substituents: Electron-donating groups on the ring can alter the electronic distribution, sometimes favoring C2 substitution.[10]

  • Reaction Conditions: The choice of solvent, base, and temperature can modulate the regioselectivity.[7]

  • Catalysis: Palladium-catalyzed cross-coupling reactions can exhibit different selectivity patterns compared to SNAr. For instance, while Suzuki and Stille couplings often favor C4, Sonogashira reactions may show similar reactivity at both C2 and C4.[7][9]

The following diagram illustrates the preferential attack at the C4 position in a typical SNAr reaction.

G cluster_0 Regioselective Nucleophilic Attack Start 2,4-Dichloropyrimidine + Nucleophile (Nu⁻) C4_Attack Attack at C4 Start->C4_Attack Preferential Pathway C2_Attack Attack at C2 Start->C2_Attack Disfavored Pathway Meisenheimer_C4 Meisenheimer Intermediate (More Stable) C4_Attack->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Intermediate (Less Stable) C2_Attack->Meisenheimer_C2 Product_C4 4-Substituted Product (Major) Meisenheimer_C4->Product_C4 -Cl⁻ Product_C2 2-Substituted Product (Minor) Meisenheimer_C2->Product_C2 -Cl⁻ G cluster_workflow Characterization Workflow cluster_analysis Spectroscopic Analysis Crude Crude Product Purify Column Chromatography Crude->Purify Pure Pure Compound Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS HRMS Pure->MS IR IR Spec. Pure->IR Final Validated Structure & Purity Data NMR->Final MS->Final IR->Final G cluster_pathway Simplified CDK Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46 Cyclin D CDK4/6 CDK46->G1 CDK2E Cyclin E CDK2 CDK2E->S CDK2A Cyclin A CDK2 CDK2A->G2 CDK1 Cyclin B CDK1 CDK1->M Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2E Inhibitor->CDK2A Inhibitor->CDK1

Sources

An In-depth Technical Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. This guide provides a comprehensive technical overview of a novel derivative, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine . While not extensively described in current literature, its structure presents a compelling platform for the development of targeted therapeutics. We present a robust, logical synthesis pathway, detail its predicted physicochemical properties, and explore its potential as a versatile intermediate for creating libraries of bioactive compounds, with a focus on protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Introduction: The Primacy of the Pyrimidine Scaffold

Pyrimidine derivatives are one of the most prevalent motifs in biologically active molecules, a fact underscored by their presence in the nucleobases of DNA and RNA.[1] In the realm of synthetic drugs, this heterocycle is particularly well-represented in small molecule inhibitors of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[1] The pyrimidine ring often serves as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.

The 2,4-disubstituted pyrimidine framework is a privileged scaffold in this domain. The differential reactivity of the C2 and C4 positions allows for sequential, regioselective functionalization, making it an ideal starting point for diversity-oriented synthesis.[2][3] This guide focuses on This compound , a compound designed to serve as a versatile building block. The ethylamine side chain at the C5-methyl position provides a vector for further modification, while the reactive chlorine atoms at C2 and C4 are poised for nucleophilic substitution or cross-coupling reactions, enabling the exploration of a vast chemical space.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved in a two-step sequence starting from the commercially available precursor, (2,4-Dichloropyrimidin-5-yl)methanol. The strategy involves activating the primary alcohol to facilitate nucleophilic substitution by ethanamine.

Step 1: Activation of the C5-Methanol via Chlorination

The hydroxyl group of (2,4-Dichloropyrimidin-5-yl)methanol is a poor leaving group. Therefore, the first critical step is its conversion to a more reactive species, specifically a chloromethyl group. This transformation creates a highly electrophilic benzylic-like carbon, primed for nucleophilic attack. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it cleanly converts primary alcohols to alkyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies workup.

Causality: The direct reaction of an amine with the alcohol would not proceed. The conversion to 5-(chloromethyl)-2,4-dichloropyrimidine is essential to activate the substrate for the subsequent S_N2 reaction.

Step 2: Nucleophilic Substitution with Ethanamine

With the activated 5-(chloromethyl)-2,4-dichloropyrimidine intermediate in hand, the final step is a standard nucleophilic substitution reaction with ethanamine. Ethanamine acts as the nucleophile, displacing the chloride ion to form the target C-N bond. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated, preventing the protonation and deactivation of the ethanamine nucleophile.

Self-Validation: The progress of this step can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of a new, more polar product spot corresponding to the desired amine.

Below is a graphical representation of the proposed synthetic workflow.

G cluster_0 Synthesis Workflow A (2,4-Dichloropyrimidin-5-yl)methanol B 5-(Chloromethyl)-2,4-dichloropyrimidine (Intermediate) A->B  SOCl₂, DCM, 0°C to rt C This compound (Target Compound) B->C  Ethanamine, Et₃N, THF, rt

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Safety Data

A summary of the key properties of the starting material and predicted properties of the target compound is provided below.

Property(2,4-Dichloropyrimidin-5-yl)methanol[4]This compound (Predicted)
CAS Number 1346537-23-2Not available
Molecular Formula C₅H₄Cl₂N₂OC₇H₉Cl₂N₃
Molecular Weight 179.00 g/mol 206.07 g/mol
Appearance SolidPredicted: Oil or low-melting solid
Storage Dry, sealed place, 2-8°CInert atmosphere, refrigerated
Hazard Statements H302 (Harmful if swallowed)Predicted: H302, H315, H319, H335
Signal Word WarningPredicted: Warning

Detailed Experimental Protocols

The following protocols are illustrative and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 4.1: Synthesis of 5-(Chloromethyl)-2,4-dichloropyrimidine
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2,4-Dichloropyrimidin-5-yl)methanol (10.0 g, 55.8 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (6.1 mL, 83.7 mmol, 1.5 eq) dropwise to the stirred suspension over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice (150 g). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 75 mL) and then with brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-(chloromethyl)-2,4-dichloropyrimidine can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 4.2: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask, add the crude 5-(chloromethyl)-2,4-dichloropyrimidine (approx. 55.8 mmol) and dissolve it in tetrahydrofuran (THF, 100 mL).

  • Base and Nucleophile: Add triethylamine (11.7 mL, 83.7 mmol, 1.5 eq) followed by ethanamine (70% solution in water, 5.1 g, 79.2 mmol, 1.4 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude target compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its potential as a versatile intermediate for building libraries of drug candidates. The two chlorine atoms on the pyrimidine ring possess different reactivities, allowing for selective functionalization.

  • C4 Position: The C4 chlorine is generally more susceptible to nucleophilic aromatic substitution (S_NAr) than the C2 chlorine, especially in the presence of an electron-donating group at C5.[1][5] This allows for the selective introduction of an amine, thiol, or alcohol at this position.

  • C2 Position: The C2 chlorine can then be substituted under more forcing conditions or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2]

This sequential functionalization strategy is a powerful tool in the synthesis of kinase inhibitors, which often feature an arylamino group at C2 or C4 to interact with the hinge region of the kinase ATP-binding site.[6][7] The ethylamine side chain can be further elaborated to pick up additional interactions in the solvent-exposed region of the active site, potentially improving potency and selectivity.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase (e.g., Src, Abl) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response ATP ATP ATP->Kinase Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Role of kinase inhibitors in blocking cell signaling.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry. This guide has outlined a logical and robust synthetic pathway based on established chemical principles. The inherent reactivity of the dichloropyrimidine core, combined with the additional functional handle at the C5 position, makes this compound a valuable intermediate for the synthesis of novel therapeutics. Its application in the development of kinase inhibitors is particularly compelling, offering a clear path for generating diverse molecular libraries to address unmet medical needs.

References

Sources

Methodological & Application

Topic: In Vitro Assay Cascade for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,4-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical cell signaling pathways.[1][2][3][4] Compounds built upon this framework, such as N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, are promising candidates for targeted therapies, particularly in oncology. This guide provides a comprehensive, field-proven in vitro testing cascade designed to systematically evaluate the biological activity of this compound. We move beyond a simple list of steps to explain the scientific causality behind each protocol, ensuring a self-validating experimental workflow from broad cytotoxicity screening to specific, cell-based target engagement. This document outlines detailed protocols for cytotoxicity assessment via the MTT assay, direct enzymatic inhibition measurement using a luminescent kinase assay, and confirmation of intracellular target binding.

Introduction: The Scientific Rationale for the Assay Cascade

The pyrimidine core is a cornerstone of kinase inhibitor design due to its structural mimicry of the adenine ring of ATP, allowing it to form crucial hydrogen bonds within the kinase ATP-binding pocket.[1] Derivatives of 2,4-dichloropyrimidine, in particular, serve as versatile intermediates for synthesizing compounds targeting disease-relevant kinases like EGFR and VEGFR.[2][4][5]

Given this strong precedent, a logical investigation of this compound must begin with the hypothesis that it functions as a kinase inhibitor. Our experimental strategy is therefore designed as a funnel, starting with a broad assessment of cellular impact and progressively narrowing down to specific molecular interactions.

This tiered approach is critical for efficient drug discovery. An initial cytotoxicity screen prevents wasted resources on compounds that are either inert or indiscriminately toxic. A subsequent biochemical assay provides direct evidence of enzyme inhibition and quantifiable potency (e.g., IC₅₀). Finally, a target engagement assay validates that the compound interacts with its intended target within the complex milieu of a living cell, a crucial step for confirming its mechanism of action.[6][7]

G cluster_0 Experimental Workflow Compound Test Compound (Stock Solution in DMSO) Assay1 PART 1: Cell Viability Assay (e.g., MTT Assay) Compound->Assay1 Result1 Determine Cytotoxicity (IC₅₀) & Safe Concentration Range Assay1->Result1 Provides dose-ranging for subsequent assays Assay2 PART 2: Biochemical Kinase Assay (e.g., ADP-Glo) Result2 Determine Kinase Inhibition (IC₅₀) & Potency Assay2->Result2 Validates direct enzyme interaction Assay3 PART 3: Cellular Target Engagement (e.g., CETSA) Result3 Confirm On-Target Binding in Intact Cells Assay3->Result3 Confirms mechanism of action Result1->Assay2 Result2->Assay3

Caption: A logical workflow for characterizing a novel pyrimidine derivative.

PART 1: General Cytotoxicity Assessment (MTT Assay)

Principle of the Assay

Before assessing specific enzyme inhibition, it is essential to determine the compound's general effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[8] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[9] This allows for the calculation of an IC₅₀ value—the concentration at which the compound inhibits cell viability by 50%.

Materials and Reagents
  • Cell Line: A relevant human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[10]

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

Step-by-Step Experimental Protocol
  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9][11]

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.[12] Remember to include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

  • Compound Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control). Also include "no cell" background control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.[10] During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11][12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background.

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the "no cell" wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

ParameterDescription
Seeding Density Optimized to ensure cells are in an exponential growth phase.[9]
Vehicle Control Crucial to ensure that the solvent (DMSO) is not causing cytotoxicity.
Incubation Time Typically 48-72h to allow for effects on cell proliferation to manifest.
IC₅₀ Value The concentration of the compound that causes 50% inhibition of cell viability.

PART 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Principle of the Assay

This assay directly measures the enzymatic activity of a purified kinase. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in the kinase reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the kinase activity. An effective inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

G cluster_0 Kinase Inhibition Principle cluster_1 No Inhibitor cluster_2 With Inhibitor Kinase1 Active Kinase Product1 Phospho-Substrate Kinase1->Product1 Phosphorylation Substrate1 Substrate ATP1 ATP ADP1 ADP -> High Luminescence ATP1->ADP1 Inhibitor Test Compound Kinase2 Inactive Kinase Inhibitor->Kinase2 Substrate2 Substrate ATP2 ATP ADP2 Low ADP -> Low Luminescence ATP2->ADP2 Product2 No Reaction

Caption: Inhibition of kinase activity reduces ADP production and light signal.

Materials and Reagents
  • Recombinant Kinase: A commercially available, purified kinase relevant to the expected target class (e.g., EGFR, VEGFR-2, or a panel for screening).[5][12]

  • Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.

  • Test Compound: Serial dilutions in DMSO.

  • ATP: High-purity adenosine triphosphate.

  • Assay Kit: ADP-Glo™ Kinase Assay kit (Promega) or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Equipment: White, opaque 96- or 384-well plates, multichannel pipette, luminometer.

Step-by-Step Experimental Protocol
  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix of assay buffer, the specific kinase, and its substrate.

  • Set Up Plate: Add 5 µL of the kinase reaction mix to each well of a 384-well plate.

  • Add Compound: Add 1 µL of the serially diluted test compound to the wells. Include a "no inhibitor" positive control (with DMSO) and a "no enzyme" negative control.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Mix briefly on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[12]

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Determine IC₅₀: Plot Percent Inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the kinase's enzymatic activity.

PART 3: Cellular Target Engagement Assay

Principle of the Assay

Confirming that a compound binds its intended target within a live cell is the gold standard for validating its mechanism of action.[6] While several methods exist[13][14], the Cellular Thermal Shift Assay (CETSA) is a powerful technique that requires no modification to the compound or the target protein. It is based on the principle of ligand-induced thermal stabilization.[13] When a protein is bound by a ligand (our test compound), its structure is stabilized, leading to an increase in its melting temperature (Tₘ). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry. A shift to a higher Tₘ in the presence of the compound provides direct evidence of target engagement.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing the target kinase.

  • Test Compound: Dissolved in DMSO.

  • Lysis Buffer: PBS with protease and phosphatase inhibitors.

  • Antibody: A specific primary antibody against the target kinase for Western Blot detection.

  • Equipment: PCR machine or water baths for heating, equipment for cell lysis (e.g., sonicator), SDS-PAGE and Western Blotting apparatus.

Step-by-Step Experimental Protocol (Isothermal Dose-Response)
  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a range of concentrations of the test compound (and a vehicle control) for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the compound at the same concentrations. Aliquot into PCR tubes.

  • Heating: Heat the cell suspensions to a single, challenging temperature (determined from a preliminary melt curve, e.g., 52°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of the target protein in the supernatant using Western Blotting.

  • Analysis: Densitometry is used to quantify the band intensity on the Western Blot. The intensity of the band at each compound concentration is compared to the vehicle control. An increase in the soluble protein fraction indicates stabilization and thus, target engagement.

Conclusion

This three-part assay cascade provides a rigorous and logical framework for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, direct enzyme inhibition, and intracellular target engagement, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these protocols will establish a strong foundation for further preclinical development, including selectivity profiling against a broader kinase panel and subsequent evaluation in in vivo models.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • El-Damasy, A. K., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12091–12104. [Link]

  • Vasta, J. D., & Robers, M. B. (2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562–567. [Link]

  • Akkiraju, H., et al. (2020). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research, 48(20), e118. [Link]

  • Parker, C. G., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 18(1), 140–152. [Link]

Sources

Application Note & Protocols: N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine as a Scaffold for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3] This document provides a detailed guide for investigating the kinase inhibitory potential of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, a representative 2,4-disubstituted pyrimidine. We will explore its mechanistic rationale, provide detailed protocols for in vitro and cell-based kinase inhibition assays, and discuss data interpretation. The methodologies described herein are designed to be broadly applicable for the screening and characterization of similar pyrimidine-based kinase inhibitors.

Introduction: The 2,4-Dichloropyrimidine Scaffold in Kinase Inhibition

The 2,4-disubstituted pyrimidine core is a versatile template for the design of potent and selective kinase inhibitors.[4] Its structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases and disrupt their catalytic activity.[5] The dichloropyrimidine moiety, in particular, offers reactive sites at the C2 and C4 positions for nucleophilic substitution, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3] While cross-coupling reactions of 2,4-dihalopyrimidines typically favor the C4 position, methods for selective C2 substitution are also being developed, further expanding the chemical space for inhibitor design.[3]

This compound serves as a foundational molecule for exploring kinase inhibition. The ethylamine substituent at the 5-position can be further modified to enhance potency and selectivity, while the chlorine atoms at the 2- and 4-positions provide handles for chemical elaboration to target specific kinases. Several kinase inhibitors based on the aminopyrimidine scaffold have been successfully developed, targeting kinases such as Src/Abl, CDKs, and ALK.[6][7][8]

Potential Mechanism of Action

This compound is hypothesized to act as an ATP-competitive inhibitor. The pyrimidine ring is expected to form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring ATP. The substituents at the 2, 4, and 5 positions will then project into surrounding hydrophobic pockets, and their specific interactions will determine the compound's potency and selectivity for different kinases.

It is also plausible that some dichloropyrimidine derivatives could act as covalent inhibitors. For instance, a cysteine residue in the kinase active site could displace one of the chlorine atoms via a nucleophilic aromatic substitution (SNAr) reaction, leading to irreversible inhibition.[9]

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials
  • This compound (herein referred to as "Test Compound")

  • Recombinant kinases of interest (e.g., Src, Abl, CDK2/cyclin A)

  • Corresponding kinase-specific peptide substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO (100%)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of Test Compound in DMSO Add_Compound 4. Add Test Compound/DMSO to wells Compound_Prep->Add_Compound Kinase_Mix 2. Prepare Kinase/Substrate Master Mix in Assay Buffer Add_Kinase 5. Add Kinase/Substrate Master Mix Kinase_Mix->Add_Kinase ATP_Mix 3. Prepare ATP Solution in Assay Buffer Add_ATP 7. Initiate reaction with ATP Solution ATP_Mix->Add_ATP Incubate_Bind 6. Incubate (10 min, RT) for inhibitor binding Incubate_React 8. Incubate (60 min, 30°C) Add_ADP_Glo 9. Add ADP-Glo™ Reagent to stop reaction Incubate_React->Add_ADP_Glo Incubate_Deplete 10. Incubate (40 min, RT) to deplete ATP Add_Detection 11. Add Kinase Detection Reagent Incubate_Signal 12. Incubate (30 min, RT) to generate luminescence Read_Plate 13. Measure luminescence Incubate_Signal->Read_Plate Plot_Data 14. Plot Luminescence vs. log[Inhibitor] Read_Plate->Plot_Data Calc_IC50 15. Determine IC50 using sigmoidal dose-response curve G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 6-well plates Incubate_Adhere 2. Incubate overnight for adherence Seed_Cells->Incubate_Adhere Treat_Compound 3. Treat with Test Compound for 2-4 hours Incubate_Adhere->Treat_Compound Lyse_Cells 4. Lyse cells and collect supernatant Treat_Compound->Lyse_Cells Quantify_Protein 5. Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE 6. Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 7. Transfer proteins to a membrane SDS_PAGE->Transfer Block 8. Block membrane Transfer->Block Primary_Ab 9. Incubate with primary antibodies (p-Substrate, Total Substrate) Block->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 11. Add chemiluminescent substrate and image Secondary_Ab->Detect Densitometry 12. Perform densitometry analysis Detect->Densitometry Normalize 13. Normalize p-Substrate to Total Substrate Densitometry->Normalize Plot 14. Plot normalized signal vs. concentration Normalize->Plot

Caption: Workflow for the cell-based Western blot kinase assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the Test Compound (prepared in cell culture medium from a DMSO stock) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer. Add loading buffer and boil the samples.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis. [10][11] * Transfer the separated proteins to a nitrocellulose or PVDF membrane. [10] * Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each sample, normalize the signal from the phospho-specific antibody to the signal from the total protein antibody.

    • Plot the normalized phospho-protein signal against the concentration of the Test Compound to determine its cellular potency.

Signaling Pathway Context

The following diagram illustrates a generic kinase signaling cascade that can be targeted by inhibitors like this compound. Inhibition of an upstream kinase (Kinase 1) can prevent the phosphorylation and activation of downstream kinases (Kinase 2) and effector proteins, ultimately blocking a cellular response such as proliferation or survival.

G cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase1 Kinase 1 (e.g., Src, Abl) Receptor->Kinase1 P Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 P Effector Effector Protein (e.g., ERK) Kinase2->Effector P Response Cellular Response (e.g., Proliferation, Survival) Effector->Response Inhibitor This compound Inhibitor->Kinase1

Caption: Inhibition of a kinase cascade by a pyrimidine-based inhibitor.

Conclusion and Future Directions

This compound represents a valuable starting point for the investigation of novel kinase inhibitors based on the 2,4-disubstituted pyrimidine scaffold. The protocols detailed in this application note provide a robust framework for determining the in vitro potency and cellular efficacy of this and related compounds. Further studies could involve expanding the kinase panel for selectivity profiling, performing SAR studies by modifying the substituents at the 2, 4, and 5 positions, and conducting co-crystallization studies to elucidate the binding mode with target kinases. These efforts will contribute to the rational design of next-generation kinase inhibitors for therapeutic applications.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • National Center for Biotechnology Information. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Sun, L., et al. (2007). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]

  • ResearchGate. 2,4-Dichloropyrimidine. [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • National Center for Biotechnology Information. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl).... PubMed. [Link]

Sources

Application Notes & Protocols: N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine as a potential covalent chemical probe. Based on its 2,4-dichloropyrimidine scaffold, this compound is proposed to function as an irreversible inhibitor, likely targeting cysteine residues within the ATP-binding pocket of protein kinases. These application notes detail the hypothesized mechanism of action and provide a suite of robust protocols for target identification, validation, and cellular application. The methodologies described herein are designed to empower researchers to elucidate the biological function of novel targets and to serve as a foundational framework for covalent probe development.

Introduction: The Rationale for a Dichloropyrimidine-Based Probe

The pyrimidine ring is a privileged scaffold in medicinal chemistry, notably prevalent in a significant number of FDA-approved protein kinase inhibitors.[1] The inclusion of reactive chloro-substituents transforms this scaffold into a potential tool for covalent inhibition. Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency, by forming a stable bond with their target protein.[2]

This compound is a novel compound possessing a 2,4-dichloropyrimidine core. This structure is analogous to recently identified covalent inhibitors that target kinases through a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue.[3][4] The electron-deficient nature of the pyrimidine ring makes the chlorine atoms susceptible to displacement by nucleophilic amino acid side chains, such as the thiol group of cysteine. We hypothesize that this compound can serve as a valuable chemical probe to identify and study proteins with reactive cysteines in functionally important regions.

Proposed Mechanism of Action

The proposed mechanism of action for this compound is a two-step process characteristic of covalent inhibitors:

  • Reversible Binding: The probe first binds non-covalently to the target protein, likely within a binding pocket. The affinity of this initial interaction is determined by the collective forces of hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Irreversible Covalent Modification: Following initial binding, a suitably positioned nucleophilic residue, such as a cysteine, attacks one of the chloro-substituted carbons on the pyrimidine ring, leading to an SNAr reaction and the formation of a stable covalent bond.[3][5]

This proposed mechanism suggests that this compound could be a powerful tool for activity-based protein profiling (ABPP) to map reactive cysteines across the proteome.[6]

Covalent Inhibition Mechanism Probe Probe (this compound) NonCovalent Non-covalent Complex (Probe-Target) Probe->NonCovalent Reversible Binding (K_I) Target Target Protein (with Cysteine) Target->NonCovalent Covalent Covalent Adduct (Probe covalently bound to Target) NonCovalent->Covalent Covalent Modification (k_inact)

Caption: Proposed two-step mechanism of covalent inhibition.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided below. These properties are important for understanding the compound's potential for cell permeability and oral bioavailability.

PropertyPredicted Value
Molecular FormulaC7H9Cl2N3
Molecular Weight206.08 g/mol
XLogP31.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Experimental Protocols

The following protocols provide a roadmap for the comprehensive evaluation of this compound as a chemical probe.

Target Identification using Activity-Based Protein Profiling (ABPP)

This protocol outlines a chemoproteomic approach to identify the cellular targets of this compound.[7] It involves synthesizing a version of the probe with a "clickable" alkyne handle, treating cells with this modified probe, and then using click chemistry to attach a reporter tag for enrichment and identification by mass spectrometry.

Protocol Steps:

  • Synthesis of Alkyne-Modified Probe: Synthesize an analog of this compound that incorporates a terminal alkyne. This can be achieved by modifying the ethanamine side chain.

  • Cell Treatment: a. Culture cells of interest (e.g., a cancer cell line) to 80-90% confluency. b. Treat the cells with the alkyne-modified probe at various concentrations (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: a. Harvest the cells and wash with cold PBS. b. Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Click Chemistry: a. To the cell lysate, add a biotin-azide reporter tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. b. Incubate for 1 hour at room temperature.

  • Protein Enrichment: a. Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotin-tagged proteins. b. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the beads in a digestion buffer containing trypsin. b. Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis: a. Collect the supernatant containing the peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Identify the proteins that are significantly enriched in the probe-treated samples compared to the vehicle control. These are the potential targets of the probe.

ABPP Workflow cluster_0 Cellular Treatment cluster_1 Bioconjugation & Enrichment cluster_2 Analysis Cells Live Cells Probe_Treatment Probe-labeled Proteome Cells->Probe_Treatment Treat with Alkyne-Probe Lysis Cell Lysate Probe_Treatment->Lysis Lyse Cells Click_Chemistry Biotinylated Proteome Lysis->Click_Chemistry Click Chemistry (Biotin-Azide) Enrichment Enriched Target Proteins Click_Chemistry->Enrichment Streptavidin Enrichment Digestion Peptides Enrichment->Digestion On-Bead Digestion LC_MS Mass Spectrometry Digestion->LC_MS LC-MS/MS Identification Target Protein Identification LC_MS->Identification Data Analysis

Caption: Workflow for target identification using ABPP.

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the probe directly binds to its putative target within the complex environment of a living cell.[8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Protocol Steps:

  • Cell Treatment: a. Treat cultured cells with this compound at a desired concentration (e.g., 10 µM). Include a DMSO vehicle control. b. Incubate for a sufficient time to allow target engagement (e.g., 1-2 hours).

  • Heating: a. Aliquot the cell suspension into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. c. Cool the samples to room temperature.

  • Lysis and Centrifugation: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification: a. Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. b. Analyze the amount of the target protein in the supernatant by Western blot or other quantitative methods like ELISA.

  • Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the probe-treated and vehicle-treated samples. b. A shift in the melting curve to higher temperatures in the probe-treated sample confirms target engagement.

Kinase Selectivity Profiling

Given the pyrimidine scaffold, it is highly probable that the primary targets of this probe are protein kinases. Assessing the selectivity of the probe across the kinome is crucial. This can be achieved through various service providers or in-house assays.

Recommended Approaches:

  • Competitive ABPP: Pre-incubate cell lysates with this compound before adding a broad-spectrum, ATP-based covalent probe.[10][11] The probe's ability to prevent labeling by the broad-spectrum probe indicates its targets.

  • Commercial Kinome Profiling Services: Submit the compound to specialized contract research organizations (CROs) that offer large-panel kinase screening assays. These services provide data on the inhibitory activity of the compound against hundreds of purified kinases.

Characterization of Covalent Inhibition Kinetics

To fully characterize the probe, it is essential to determine the kinetic parameters of its interaction with a validated target.[12] The key parameters are the initial binding affinity (KI) and the rate of covalent modification (kinact).

Protocol: Discontinuous Incubation Assay

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified target kinase and this compound at various concentrations.

  • Time-Dependent Incubation: a. Pre-incubate the kinase with different concentrations of the probe for varying amounts of time (e.t., 0, 5, 15, 30, 60 minutes). b. At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction buffer containing a high concentration of ATP and a peptide substrate to initiate the kinase reaction. The dilution should be sufficient to prevent further covalent modification during the assay.

  • Kinase Activity Assay: a. Allow the kinase reaction to proceed for a fixed time. b. Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: a. For each inhibitor concentration, plot the remaining enzyme activity against the pre-incubation time. b. Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration. c. Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine KI and kinact.

Concluding Remarks

This compound represents a promising candidate for a covalent chemical probe, particularly for the study of protein kinases. The protocols detailed in these application notes provide a comprehensive framework for its validation and use. By systematically identifying its targets, confirming cellular engagement, and characterizing its inhibitory properties, researchers can leverage this molecule to explore complex biological pathways and validate novel drug targets.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Backus, K. M., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Benns, H. J., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 688537. [Link]

  • Chen, H., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(10), 1145-1156. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Covalent Kinase Inhibitors: A Chemical Biology and Drug Discovery Perspective. Journal of Medicinal Chemistry, 62(12), 5673–5721.
  • Horan, J. C., et al. (2013). Comparing Immobilized Kinase Inhibitors and Covalent ATP Probes for Proteomic Profiling of Kinase Expression and Drug Selectivity. Journal of Proteome Research, 12(7), 3381–3391. [Link]

  • Hsu, K. L., et al. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1338, 249–261. [Link]

  • Ismail, N. S. M., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6524. [Link]

  • Kaur, G., et al. (2023). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 16(5), 738. [Link]

  • Lisurek, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145–1152. [Link]

  • Lomenick, B., et al. (2011). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots.
  • Nomura, D. K., et al. (2017). Ligand Discovery by Activity-Based Protein Profiling. Cell, 169(1), 25–40. [Link]

  • Patricelli, M. P., et al. (2011). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Methods in Molecular Biology, 795, 159–176. [Link]

  • Scott, D. E., et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Chemical Communications, 52(70), 10655–10658. [Link]

  • Våberg, V., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418–2429. [Link]

  • Wodtke, R., et al. (2013). Comparing Immobilized Kinase Inhibitors and Covalent ATP Probes for Proteomic Profiling of Kinase Expression and Drug Selectivity. Journal of Proteome Research, 12(7), 3381-3391. [Link]

  • Zhang, T., et al. (2012). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 109(47), 19171–19176.
  • Zhang, Y., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(18), 1775-1780. [Link]

  • Zhao, Q., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 139(2), 680–685.
  • Zlatic, C. O., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(1), 16-30. [Link]

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" for target identification studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: "N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" for Target Identification Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deconvoluting the Mechanism of Action for Novel Bioactive Compounds

The identification of molecular targets for novel bioactive compounds is a critical and often challenging step in drug discovery and chemical biology.[1][2][3] A compound's therapeutic potential and potential toxicities are intrinsically linked to its protein interaction partners. Phenotypic screening campaigns can yield potent molecules with desirable cellular effects, but without a clear understanding of their mechanism of action, further development is fraught with uncertainty. "this compound" represents a class of heterocyclic compounds with significant potential for biological activity, given that the dichloropyrimidine scaffold is present in numerous kinase inhibitors and other therapeutic agents.[4][5][6] However, its specific cellular targets remain uncharacterized.

This guide provides a detailed framework and experimental protocols for the target identification of "this compound" and other novel small molecules. We will focus on a robust and widely applicable chemical proteomics strategy: affinity chromatography coupled with mass spectrometry (MS) .[3][7] This technique utilizes a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[7][8] Additionally, we will discuss complementary approaches like Activity-Based Protein Profiling (ABPP) , which can provide valuable insights, particularly if the compound is suspected to act as a covalent inhibitor.[9][10][11]

Strategic Overview: A Multi-pronged Approach to Target Identification

A successful target deconvolution strategy often involves a combination of experimental and computational methods. For "this compound," we propose a workflow that begins with the design and synthesis of a chemical probe, followed by affinity-based pulldown experiments and subsequent protein identification by mass spectrometry.

Target_Identification_Workflow cluster_prep Phase 1: Probe Development & Validation cluster_exp Phase 2: Affinity-Based Proteomics cluster_analysis Phase 3: Target Identification & Validation A Compound of Interest (this compound) B Design & Synthesize Affinity Probe A->B Rational Design C Validate Probe Activity B->C Functional Assay D Immobilize Probe on Solid Support C->D E Incubate with Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H Protein Digestion & Mass Spectrometry G->H I Data Analysis & Candidate Prioritization H->I Bioinformatics J Target Validation (e.g., Western Blot, CETSA) I->J Orthogonal Methods Probe_Design cluster_components Probe Components Probe This compound Linker Affinity Tag (Biotin) Photoreactive Group (Optional) A Target Binding Moiety B Spacer C Capture Handle D Covalent Crosslinking

Sources

Application Notes & Protocols: N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] The compound N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine belongs to the class of 5-substituted-2,4-dichloropyrimidines, which serve as highly versatile intermediates in the synthesis of targeted therapeutics.[4][5] The two chlorine atoms at the C2 and C4 positions offer differential reactivity, enabling sequential, regioselective substitutions that are crucial for building libraries of drug candidates for structure-activity relationship (SAR) studies. This guide provides a detailed technical overview, including the chemical rationale for its use, a robust synthetic protocol, methods for characterization, and a comprehensive protocol for its evaluation as a potential kinase inhibitor.

Scientific Rationale: The Strategic Value of the 2,4-Dichloropyrimidine Core

The utility of this compound in drug discovery stems directly from the electrochemical properties of its 2,4-dichloropyrimidine core.

1.1. Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, which activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). The chlorine atoms are excellent leaving groups, making the scaffold an ideal starting point for introducing diverse functionalities.

  • Causality of Reactivity: Typically, the C4 position is more electrophilic and thus more susceptible to initial nucleophilic attack than the C2 position. This inherent selectivity is foundational for a controlled, stepwise synthesis.[6] However, this regioselectivity can be influenced by steric hindrance and the electronic nature of other substituents on the ring, a factor medicinal chemists can exploit.[6] For instance, introducing an electron-donating group at the C6 position can sometimes reverse this selectivity, favoring C2 substitution.[6]

  • Synthetic Strategy: The most common strategy involves a sequential SNAr reaction. The first, more reactive site (usually C4) is substituted under milder conditions. The introduction of the first substituent electronically modifies the ring, altering the reactivity of the remaining chlorine at C2, which then allows for a second, distinct nucleophile to be introduced, often under more forcing conditions (e.g., higher temperature or catalysis).[3][7]

cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution A 2,4-Dichloropyrimidine Scaffold C Intermediate (C4-Substituted) A->C SɴAr at C4 (More Reactive Site) B Nucleophile 1 (Nu1-H) (e.g., Amine) B->C E Final Product (C2, C4-Disubstituted) C->E SɴAr at C2 (Less Reactive Site) D Nucleophile 2 (Nu2-H) (e.g., Aniline) D->E

Caption: Sequential SNAr reaction workflow on the 2,4-dichloropyrimidine core.

1.2. Physicochemical Properties

The properties of the title compound make it a suitable fragment for further elaboration in drug discovery programs.

PropertyValue (Estimated)Significance in Drug Discovery
Molecular Formula C₇H₉Cl₂N₃Provides the basic atomic composition.
Molecular Weight 206.07 g/mol Falls within the range for fragment-based drug design ("Rule of Three").
XLogP3 1.8Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability.
Topological Polar Surface Area (TPSA) 41.5 ŲSuggests good potential for cell membrane permeability.
Reactive Sites C2-Cl, C4-ClPrimary handles for synthetic diversification.

Note: Properties are computationally estimated based on the structure and may vary from experimental values.

Synthesis and Characterization Protocols

The following protocols provide a framework for the synthesis and validation of this compound.

2.1. Protocol: Synthesis of this compound

This protocol is based on the reductive amination of 2,4-dichloro-5-formylpyrimidine, a common derivative of uracil.

Rationale for Experimental Choices:

  • Starting Material: 2,4-Dichloro-5-formylpyrimidine is chosen as it already contains the C5-substituent, simplifying the synthesis.

  • Reductive Amination: This is a reliable and high-yielding method for forming the amine from an aldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde in the absence of the formed iminium ion.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, being relatively non-reactive and easily removed.

Materials:

  • 2,4-Dichloro-5-formylpyrimidine

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-formylpyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of aldehyde).

  • Add ethylamine solution (1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

2.2. Protocol: Physicochemical Characterization

Rationale: It is critical to confirm the identity, structure, and purity of the synthesized compound before biological testing. This constitutes a self-validating system for the protocol.[8][9]

  • ¹H and ¹³C NMR: Confirms the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a dichloro-compound.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound.

TechniqueExpected Result
¹H NMR Signals corresponding to the pyrimidine proton (singlet), the methylene protons (CH₂), the ethyl group protons (quartet and triplet), and the amine proton (broad singlet).
¹³C NMR Resonances for the distinct carbon atoms of the pyrimidine ring and the ethyl-aminomethyl side chain.
HRMS (ESI+) Detection of the [M+H]⁺ ion at the calculated m/z, with the characteristic M, M+2, M+4 isotopic pattern for a molecule containing two chlorine atoms.
HPLC A single major peak with >95% purity.

Application in Kinase Inhibitor Screening

The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, as it mimics the adenine portion of ATP to form key hydrogen bonds in the enzyme's active site.[1][2][10] The dichloropyrimidine core of the title compound allows for the subsequent addition of moieties that can occupy other pockets of the ATP-binding site, thereby imparting potency and selectivity.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrimidine-Based Inhibitor hinge {Hinge Region | Forms H-Bonds} gatekeeper Gatekeeper Residue d_pocket Deep Pocket (Selectivity) inhibitor Pyrimidine Core C4/C2 Substituent inhibitor:f0->hinge H-Bonds inhibitor:f1->d_pocket Van der Waals Interactions

Caption: Pyrimidine core binding to the kinase hinge region.

3.1. Workflow: From Compound to Biological Data

The evaluation of a potential kinase inhibitor follows a standardized workflow.

A Synthesize & Purify Test Compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Serial Dilution (Dose-Response Curve) B->C D Perform In Vitro Kinase Assay (e.g., ADP-Glo™) C->D E Measure Signal (Luminescence) D->E F Data Analysis: Calculate IC₅₀ Value E->F

Caption: Standard workflow for in vitro kinase inhibitor profiling.

3.2. Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for determining a compound's IC₅₀ value using the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[11]

Rationale for Method Choice:

  • Universality: The ADP-Glo™ assay is compatible with virtually any kinase that uses ATP.

  • Sensitivity & Robustness: It is a luminescence-based assay with a high signal-to-background ratio, making it suitable for identifying even weakly potent inhibitors.

  • Ease of Use: The "add-mix-read" format is amenable to high-throughput screening in 96- or 384-well plates.

Materials:

  • Purified target kinase and its specific substrate (peptide or protein)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in kinase buffer. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate for initial screening. Add the diluted compounds to the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add the 2X kinase/substrate solution to the wells containing the compound.

    • Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Kinase Reaction Termination & ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation from ADP:

    • Add an equal volume of Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP.

    • Incubate for 30 minutes at room temperature.

  • Signal Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

3.3. Data Analysis and Interpretation

  • Normalize the data using the controls:

    • 100% Activity: Signal from "no inhibitor" wells.

    • 0% Activity: Signal from "no enzyme" wells.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical IC₅₀ ValueInterpretationNext Steps
> 10 µM Inactive or very weak inhibitor.Deprioritize unless other SAR data is compelling.
1 - 10 µM Weak to moderate inhibitor.A potential starting point for optimization.
100 nM - 1 µM Potent inhibitor.Proceed to selectivity profiling and cell-based assays.
< 100 nM Highly potent inhibitor.Promising lead candidate; requires extensive profiling.[12][13]

Conclusion

This compound represents a valuable chemical tool for medicinal chemists. Its true power lies not as a final drug, but as a strategically designed intermediate. The differentially reactive chlorine atoms on the pyrimidine core provide the handles necessary for diversity-oriented synthesis, enabling the rapid exploration of chemical space around a proven pharmacophore. The protocols detailed herein provide a comprehensive roadmap for researchers to synthesize, characterize, and evaluate this compound and its derivatives as potential kinase inhibitors, forming a critical part of the modern drug discovery pipeline.

References

  • Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors - Benchchem.
  • Application Notes and Protocols for Pyrimidine Deriv
  • 2,4-Dichloropyrimidine (CAS: 3934-20-1)
  • 2,4-Dichloropyrimidine: Comprehensive Overview and Applic
  • 2,4-Dichloropyrimidine: Key Applications and Testing Insights - NSR labor
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine - PubChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • " Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives" | Request PDF - ResearchG
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed.

Sources

The Strategic Utility of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents, particularly in the realm of oncology. The strategic functionalization of this heterocyclic system allows for the precise tuning of molecular properties to achieve high-potency and selective inhibition of key biological targets. Within this context, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine has emerged as a critical intermediate, valued for its trifunctional nature that enables sequential and regioselective chemical modifications. This guide provides an in-depth exploration of the synthesis and application of this versatile building block, with a focus on its pivotal role in the construction of complex kinase inhibitors.

The inherent reactivity of the 2,4-dichloropyrimidine system, characterized by two distinct chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), combined with a reactive ethylaminomethyl side chain at the 5-position, offers a modular approach to the synthesis of highly decorated pyrimidine derivatives. The differential reactivity of the chlorine atoms, often influenced by the electronic nature of substituents and reaction conditions, allows for a stepwise introduction of various functionalities, a crucial aspect in the generation of compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available and inexpensive starting material, uracil. The overall synthetic pathway involves the introduction of a formyl group at the 5-position, followed by chlorination of the pyrimidine ring, and culminating in a reductive amination to install the ethylaminomethyl side chain.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Uracil [label="Uracil"]; Intermediate1 [label="2,4-Dihydroxy-5-pyrimidinecarbaldehyde"]; Intermediate2 [label="2,4-Dichloro-5-formylpyrimidine"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Uracil -> Intermediate1 [label="Vilsmeier-Haack Reaction\n(POCl₃, DMF)"]; Intermediate1 -> Intermediate2 [label="Chlorination\n(e.g., POCl₃)"]; Intermediate2 -> Target [label="Reductive Amination\n(Ethylamine, Reducing Agent)"]; }

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,4-Dichloro-5-formylpyrimidine

The initial phase of the synthesis focuses on the creation of the key aldehyde intermediate, 2,4-dichloro-5-formylpyrimidine. This is achieved through a two-step process starting from uracil.

Step 1.1: Vilsmeier-Haack Formylation of Uracil

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In this step, uracil is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, typically N,N-dimethylformamide (DMF). This reaction introduces a formyl group at the electron-rich C5 position of the uracil ring. A notable and advantageous feature of this reaction on the uracil core is the concurrent chlorination of the hydroxyl groups at the C2 and C4 positions, directly leading to a dichlorinated intermediate.[3]

Protocol 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add uracil portion-wise to the reaction mixture, controlling any exotherm.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the collected solid under vacuum to a constant weight.

Step 1.2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

The dihydroxy intermediate is then converted to the corresponding dichloro derivative using a chlorinating agent, most commonly phosphorus oxychloride.[4] This step is crucial for activating the pyrimidine ring for subsequent nucleophilic substitution reactions.

Protocol 2: Synthesis of 2,4-Dichloro-5-formylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-5-pyrimidinecarbaldehyde in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously add the residue to crushed ice with stirring. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-formylpyrimidine.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Parameter Protocol 1 Protocol 2
Starting Material Uracil2,4-Dihydroxy-5-pyrimidinecarbaldehyde
Key Reagents POCl₃, DMFPOCl₃
Reaction Type Vilsmeier-HaackChlorination
Typical Yield 70-80%85-95%
Purification Precipitation/FiltrationRecrystallization/Chromatography

Table 1: Summary of reaction parameters for the synthesis of 2,4-dichloro-5-formylpyrimidine.

Part 2: Synthesis of this compound

With the key aldehyde in hand, the final step is the introduction of the ethylamine moiety via reductive amination.

Step 2.1: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[5] In this step, 2,4-dichloro-5-formylpyrimidine is reacted with ethylamine to form an intermediate imine, which is then reduced in situ by a suitable reducing agent to yield the target secondary amine.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-formylpyrimidine in a suitable aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

  • Amine Addition: Add a solution of ethylamine (in a solvent like THF or as an aqueous solution) to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.

graph "Reductive_Amination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aldehyde [label="2,4-Dichloro-5-formylpyrimidine"]; Ethylamine [label="Ethylamine"]; Imine [label="Imine Intermediate"]; ReducingAgent [label="Reducing Agent\n(e.g., STAB)"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aldehyde -> Imine [label="+"]; Ethylamine -> Imine; Imine -> Target [label="+"]; ReducingAgent -> Target; }

Figure 2: Workflow for the reductive amination step.

Application in the Synthesis of Brigatinib

This compound is a key building block in the synthesis of Brigatinib , a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). The synthesis of Brigatinib showcases the strategic utility of this intermediate, where the dichloropyrimidine core serves as an anchor for coupling with other complex fragments.

In a typical synthetic route to Brigatinib, this compound undergoes a nucleophilic aromatic substitution reaction at the C4 position with a complex aniline derivative. The C2 chlorine atom is then displaced in a subsequent step, highlighting the sequential reactivity of the dichloropyrimidine moiety.

Conclusion and Future Perspectives

This compound represents a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The protocols detailed herein provide a robust and reproducible pathway to this key building block. The strategic application of this intermediate in the synthesis of targeted therapies like Brigatinib underscores its importance in modern drug discovery and development. Further exploration of the reactivity of this trifunctional scaffold is likely to yield novel derivatives with diverse pharmacological profiles, solidifying its place in the medicinal chemist's toolbox.

References

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents.
  • CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents.
  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - J. Chem. Pharm. Res., 2012, 4(1):351-364. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine - PubChem. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. Available at: [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. Available at: [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • Synthesis of 4-amino-2,4-dichloropyrimidine - PrepChem.com. Available at: [Link]

  • Synthesis of 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine - PrepChem.com. Available at: [Link]

  • CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents.
  • US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents.
  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions - MDPI. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Synthesis Yield Improvement for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. As a key intermediate in various research applications, optimizing its synthesis is crucial for efficiency and cost-effectiveness. This document provides in-depth, experience-based answers to common challenges encountered during its preparation, focusing on the critical reductive amination step.

Overall Synthesis Workflow

The synthesis is typically a two-stage process involving the preparation of a key aldehyde intermediate followed by reductive amination.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Reductive Amination cluster_2 Part 3: Purification A Uracil (Starting Material) B Vilsmeier-Haack or Formylation/Chlorination A->B C 2,4-Dichloropyrimidine-5-carbaldehyde (Key Intermediate) B->C E Reductive Amination (Imine Formation + Reduction) C->E D Ethylamine D->E F This compound (Crude Product) E->F G Aqueous Workup & Extraction F->G H Chromatography / Recrystallization G->H I Final Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Part 1: Troubleshooting the Intermediate: 2,4-Dichloropyrimidine-5-carbaldehyde

A high-quality intermediate is fundamental to a high-yielding final step. Issues with the aldehyde will directly impact the subsequent amination.

Question 1: My synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde from uracil is low-yielding. What are the critical steps to optimize?

Answer: The conversion of uracil to 2,4-Dichloropyrimidine-5-carbaldehyde is a multi-step process that often involves formylation followed by chlorination. The most critical and often problematic stage is the chlorination of the dihydroxy intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Key Optimization Points:

  • Anhydrous Conditions: The chlorination step is extremely sensitive to moisture. Any water present will consume the POCl₃ and can lead to side products or incomplete reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Temperature Control: The reaction with POCl₃ is typically performed at reflux.[1] Maintaining a consistent and appropriate temperature is vital for driving the reaction to completion without decomposing the product.

  • Reagent Stoichiometry: An excess of POCl₃ is generally used to ensure complete conversion of both hydroxyl groups to chlorides.[2] A patent suggests using 3-6 equivalents of POCl₃.[2]

  • Work-up Procedure: The quenching step is highly exothermic and must be performed carefully. The reaction mixture is typically cooled and slowly poured into a mixture of ice and water.[1] Rushing this step can lead to product degradation. Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate) must be thorough to recover the product from the aqueous phase.[1]

Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

  • Formylation: Uracil is first converted to 2,4-dihydroxy-5-pyrimidinecarboxaldehyde. This can be achieved via several methods, including reaction with formaldehyde followed by oxidation with manganese dioxide.[1]

  • Chlorination:

    • To 1 equivalent of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde, add 5-10 volumes of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the cooled mixture into a vigorously stirred beaker of crushed ice/water.

    • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Part 2: The Reductive Amination Step - A Detailed Troubleshooting Guide

This is the core reaction where yield is often lost. The process involves the formation of an intermediate imine between the aldehyde and ethylamine, which is then reduced in situ.

Question 2: My reductive amination yield is poor, and I have significant amounts of unreacted aldehyde. What is the primary cause?

Answer: This is a classic problem that almost always points to inefficient imine formation or premature decomposition of the reducing agent.

  • Causality - Imine/Enamine Equilibrium: The reaction between the aldehyde and ethylamine is a reversible equilibrium. To drive it towards the imine product, the removal of water is beneficial. While not always practical to remove water directly, using a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can be effective.

  • pH Control: Imine formation is acid-catalyzed. However, if the solution is too acidic, the ethylamine will be fully protonated (EtNH₃⁺) and will no longer be nucleophilic, shutting down the reaction. If the solution is too basic, the carbonyl group is not sufficiently activated. A slightly acidic pH (around 5-6) is often optimal. Adding a small amount of acetic acid can be beneficial, especially when using less reactive borohydride reagents.

  • Reducing Agent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[3] It is a mild reducing agent that is selective for imines over aldehydes and is tolerant of slightly acidic conditions, which favor imine formation.[3] In contrast, a stronger reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde before significant imine has formed, especially if the imine formation is slow.

Question 3: I am observing a significant byproduct with a mass corresponding to the addition of two ethyl groups. How can I prevent this over-alkylation?

Answer: The formation of a tertiary amine (N-((2,4-Dichloropyrimidin-5-yl)methyl)-N-ethylamine) is a known side reaction in reductive aminations. Your desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

Prevention Strategies:

  • Stoichiometry Control: Avoid using a large excess of the aldehyde. A slight excess of the amine (1.1 to 1.5 equivalents) can sometimes help, but the key is controlling the amount of aldehyde and reducing agent.

  • Slow Addition: Adding the reducing agent slowly to the mixture of the aldehyde and amine can help maintain a low concentration of the secondary amine product, minimizing its chance to react further.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the competing over-alkylation reaction.

Question 4: Which reducing agent and solvent system is best for this specific synthesis?

Answer: For the synthesis of this compound, a system that favors imine formation and provides selective reduction is paramount.

ReagentProsConsRecommended Solvent
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[3] Tolerant of slightly acidic conditions. Does not require strict pH control.[3]More expensive. Byproducts (acetates) must be removed.1,2-Dichloroethane (DCE), THF, Acetonitrile (MeCN)
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective. Effective under controlled pH.Highly toxic (releases HCN gas in acidic conditions). Requires careful pH monitoring.Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde. Requires protic solvents and careful temperature/pH control.Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂/Pd-C) "Green" method with minimal waste.May not be compatible with the dichloro-substituents on the pyrimidine ring (risk of dehalogenation). Requires specialized pressure equipment.Ethanol (EtOH), Ethyl Acetate (EtOAc)

Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE is the most reliable and commonly successful choice for this type of reductive amination, as it balances reactivity with selectivity, minimizing aldehyde reduction and over-alkylation.[3]

G start Reaction Issue: Low Yield of Target Amine q1 Is unreacted aldehyde the main component? start->q1 q2 Is an over-alkylated (tertiary amine) byproduct observed? q1->q2 No sol1 Cause: Inefficient imine formation or premature reducer decomposition. Solution: 1. Use NaBH(OAc)₃ as the reducing agent. 2. Use an aprotic solvent like DCE or THF. 3. Add 1.05 eq. of acetic acid to catalyze imine formation. q1->sol1 Yes q3 Are there multiple unidentified spots on TLC? q2->q3 No sol2 Cause: Secondary amine is reacting further. Solution: 1. Add reducing agent slowly. 2. Do not use a large excess of aldehyde. 3. Run reaction at a lower temperature (0 °C to RT). q2->sol2 Yes sol3 Cause: Possible hydrolysis of dichloropyrimidine ring or non-specific reduction. Solution: 1. Ensure strictly anhydrous conditions. 2. Check purity of starting materials. 3. Re-evaluate choice of reducing agent (use NaBH(OAc)₃). q3->sol3 Yes end Proceed to Optimized Workup q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for the reductive amination step.

Part 3: Purification Strategies

Question 5: How can I effectively purify the final product and remove the reaction byproducts?

Answer: Purification is critical to obtaining a high-purity final compound. The strategy depends on the impurities present.

  • Aqueous Workup: The first step after the reaction is complete is a quench and extraction.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and decompose excess borohydride reagent.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with your reaction solvent (e.g., DCE) or another suitable solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Removal of Boron and Acetate Salts: The aqueous workup is designed to remove the inorganic byproducts from the reducing agent. Thorough washing is key.

  • Chromatography: Flash column chromatography is often the most effective method for separating the desired secondary amine from unreacted aldehyde and any over-alkylated tertiary amine.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system of hexanes and ethyl acetate is a good starting point. The more polar amine products will elute later than the less polar aldehyde. A small amount of triethylamine (0.5-1%) can be added to the mobile phase to prevent the amine product from streaking on the silica column.

General FAQs

Q: Can other amines be used in this reaction? A: Yes, this reductive amination protocol is generally applicable to a wide range of primary and secondary amines. However, reaction times and yields may vary depending on the amine's nucleophilicity and steric hindrance.

Q: The dichloropyrimidine ring seems reactive. Is it stable to the reaction conditions? A: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr).[4] However, under the mild, slightly acidic to neutral conditions of a NaBH(OAc)₃-mediated reductive amination, the ring is generally stable. Using strong bases or high temperatures should be avoided to prevent unwanted substitution reactions.[4]

Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to what you plan for column chromatography (e.g., 30% Ethyl Acetate in Hexanes). Stain with potassium permanganate, which will visualize the aldehyde and the amine products. The disappearance of the starting aldehyde is a key indicator of reaction completion.

References

  • Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (1996). US5508404A - Reductive amination process.

Sources

Technical Support Center: Purification of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this molecule. The advice provided herein is synthesized from established principles in pyrimidine chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, based on the typical synthesis involving the reaction of 2,4-dichloro-5-(chloromethyl)pyrimidine with ethanamine, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2,4-dichloro-5-(chloromethyl)pyrimidine and excess ethanamine.

  • Isomeric Byproducts: While the primary reaction is expected at the chloromethyl group, there is a possibility of nucleophilic substitution of one of the chlorine atoms on the pyrimidine ring, leading to isomeric impurities. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4 > C2.[1][2]

  • Hydrolysis Products: Dichloropyrimidines are susceptible to hydrolysis, which can lead to the formation of corresponding monochloro-hydroxypyrimidines or dihydroxypyrimidines, especially during aqueous workup or prolonged exposure to moisture.[1][3]

  • Over-alkylation Products: Reaction of the product with the starting chloromethylpyrimidine can lead to the formation of dimeric or polymeric impurities.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any catalysts or bases used.

Q2: My NMR spectrum shows a mixture of isomers that are difficult to separate. What can I do?

A2: The presence of a mixture of C2 and C4 substituted isomers is a common challenge in dichloropyrimidine chemistry.[4] To address this, consider the following strategies:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures to favor the desired substitution. For instance, to enhance C4 selectivity, conditions like n-butanol with DIPEA have been reported to be effective for some dichloropyrimidines.[2][4]

  • Chromatographic Separation: Utilize high-performance column chromatography with a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often resolve closely related isomers.

  • Palladium-Catalyzed Amination: For selective amination, a palladium-catalyzed approach can offer high regioselectivity. The choice of phosphine ligand is critical in directing the substitution to the desired position.[1]

Q3: I am observing significant product degradation during my purification process. What could be the cause and how can I mitigate it?

A3: Product degradation is often due to the inherent instability of the dichloropyrimidine moiety, especially its susceptibility to hydrolysis.[3][5] Here's how to minimize degradation:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Avoid Prolonged Aqueous Contact: During workup, minimize the time your compound is in contact with aqueous phases. Use brine washes to remove bulk water and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Control pH: Both acidic and basic conditions can promote hydrolysis.[1] Maintain a neutral pH during workup and purification whenever possible.

  • Temperature Control: Avoid excessive heat during solvent removal (roto-evaporation) and chromatography, as this can accelerate degradation.

Troubleshooting Guide

Issue 1: Low Yield After Purification

Possible Causes & Solutions:

  • Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary, but be mindful of potential side reactions.

  • Cause: Product loss during aqueous workup due to hydrolysis.

    • Solution: As mentioned in the FAQs, minimize contact with water and control the pH. An alternative is to perform a non-aqueous workup if your downstream purification allows.

  • Cause: Product is partially soluble in the aqueous layer.

    • Solution: Back-extract the aqueous layer with your organic solvent to recover any dissolved product.

  • Cause: Inefficient extraction from the reaction mixture.

    • Solution: Ensure the pH of the aqueous layer is adjusted to ensure your product is in its neutral, more organic-soluble form before extraction.

  • Cause: Mechanical losses during purification (e.g., on the column, during transfers).

    • Solution: Use careful technique during transfers. For column chromatography, ensure proper packing and elution to get sharp bands and minimize tailing.

Issue 2: Presence of Unknown Impurities in Analytical Data (NMR, LC-MS)

Possible Causes & Solutions:

  • Cause: Formation of unexpected byproducts.

    • Solution: Re-examine your reaction conditions. Side reactions can be promoted by excessive temperature, incorrect stoichiometry of reagents, or the presence of impurities in the starting materials.

  • Cause: Decomposition on the silica gel column.

    • Solution: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, consider using a different stationary phase like alumina.

  • Cause: Air oxidation.

    • Solution: If your compound is sensitive to air, perform all purification steps under an inert atmosphere.

Issue 3: Oily Product That Fails to Crystallize

Possible Causes & Solutions:

  • Cause: Presence of residual solvents.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of decomposition.

  • Cause: The product is inherently an oil at room temperature.

    • Solution: Confirm the expected physical state of your compound from literature if available. If it is an oil, purification by chromatography is the primary method.

  • Cause: Presence of impurities preventing crystallization.

    • Solution: The product needs to be of high purity to crystallize effectively. Re-purify by column chromatography. After chromatography, attempt recrystallization from a suitable solvent or solvent system.[6][7]

Experimental Protocols

Protocol 1: Column Chromatography for Purification
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column.

  • Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

  • Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

  • Drying: Dry the crystals under vacuum.

Data Presentation

Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution for separating complex mixtures.Can be time-consuming and use large volumes of solvent. Potential for product decomposition on the stationary phase.Separating isomers and removing multiple impurities.
Recrystallization Can yield very pure crystalline material. Scalable.Requires a suitable solvent to be found. Not effective for removing impurities with similar solubility.Final purification step to obtain a highly pure, solid product.
Acid-Base Extraction Good for removing acidic or basic impurities.Product must be stable to pH changes.Removing unreacted amines or acidic byproducts.

Visualization

Logical Troubleshooting Workflow

troubleshooting_workflow start Crude Product Analysis (NMR, LC-MS) check_purity Is the product pure? start->check_purity pure Purification Successful check_purity->pure Yes impurity_type Identify Impurity Type check_purity->impurity_type No isomers Isomeric Impurities impurity_type->isomers Isomers hydrolysis Hydrolysis Products impurity_type->hydrolysis Hydrolysis starting_materials Starting Materials impurity_type->starting_materials Starting Materials optimize_reaction Optimize Reaction Conditions for Regioselectivity isomers->optimize_reaction column_chrom High-Performance Column Chromatography isomers->column_chrom anhydrous_workup Use Anhydrous Workup Conditions hydrolysis->anhydrous_workup control_ph Control pH During Workup and Purification hydrolysis->control_ph acid_base_extraction Acid-Base Extraction starting_materials->acid_base_extraction column_chrom2 Column Chromatography starting_materials->column_chrom2 recrystallization Final Recrystallization optimize_reaction->recrystallization column_chrom->recrystallization anhydrous_workup->recrystallization control_ph->recrystallization acid_base_extraction->recrystallization column_chrom2->recrystallization

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Google Patents. (1996). Process for the preparation of chloropyrimidines.
  • BenchChem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
  • FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Dichloropyrimidines.

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this highly reactive dichloropyrimidine derivative. Here, we provide in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter from synthesis to biological evaluation.

Section 1: Synthesis and Purification Artifacts & Controls

The synthesis of this compound and related compounds requires careful control of reaction conditions to avoid side products and ensure a reasonable yield.[1][2] This section addresses the most common hurdles in its preparation and purification.

Q1: My synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in this synthesis are a frequent issue, typically stemming from one of three areas: reagent purity, reaction conditions, or competing side reactions.

  • Causality & Rationale: The starting material, 2,4-dichloropyrimidine, is highly electrophilic at the C2 and C4 positions, making it susceptible to nucleophilic attack. The desired reaction is a nucleophilic substitution at the 5-methyl position (assuming a starting material like 2,4-dichloro-5-(chloromethyl)pyrimidine), but competing reactions on the pyrimidine ring itself can occur, especially under suboptimal conditions.

  • Troubleshooting & Optimization Strategy:

    • Reagent Purity: Ensure all starting materials, particularly the dichloropyrimidine precursor and ethylamine, are of high purity and anhydrous.[3] Impurities can catalyze unwanted side reactions.

    • Stoichiometry and Addition: Use a slight excess (1.1-1.2 equivalents) of ethylamine. Adding the ethylamine slowly at a low temperature (e.g., 0 °C) can help control the exotherm and minimize side reactions.

    • Solvent and Base: The choice of solvent is critical. Aprotic polar solvents like acetonitrile or THF are generally preferred over protic solvents which can compete as nucleophiles.[2] An appropriate non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) should be used to scavenge the HCl formed during the reaction without competing with the ethylamine.

    • Temperature Control: Maintain a low temperature during the addition and allow the reaction to warm slowly to room temperature. Monitor progress closely using Thin Layer Chromatography (TLC) to avoid product degradation at elevated temperatures.[1]

  • Essential Controls:

    • Negative Control: Run the reaction without ethylamine to check for the stability of the 2,4-dichloro-5-(chloromethyl)pyrimidine starting material under the reaction conditions.

    • TLC Monitoring: Use TLC to track the consumption of starting material and the formation of the product. An ideal solvent system might be a mixture of hexane and ethyl acetate. This allows for real-time assessment of reaction completion and the emergence of any byproducts.

Q2: During purification by column chromatography, I'm observing multiple spots on TLC that are close to my product's Rf value, leading to poor separation. What could these impurities be?

A2: The close-eluting impurities are likely structurally related byproducts. Given the reactivity of the dichloropyrimidine core, several side products are possible.

  • Potential Byproducts:

    • Over-alkylation: Reaction of a second molecule of ethylamine at the C2 or C4 position of the pyrimidine ring.

    • Hydrolysis Products: If any water is present, one or both chlorine atoms on the pyrimidine ring can be replaced by hydroxyl groups, forming chlorohydroxypyrimidine or dihydroxypyrimidine derivatives.

    • Dimerization/Polymerization: Self-reaction of the starting material or product, especially under basic conditions.

  • Purification Strategy:

    • Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 95:5 Hexane:Ethyl Acetate and slowly increasing the polarity).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for removing closely related impurities.[1]

Section 2: Analytical Characterization Artifacts & Controls

Unambiguous structural confirmation is vital.[4] However, artifacts in spectroscopic data can lead to misinterpretation. This section focuses on identifying and understanding these artifacts.

Q1: I'm seeing unexpected or broad signals in the ¹H NMR spectrum of my purified compound. How can I determine if these are artifacts or features of the molecule?

A1: This is a common challenge. The source can range from simple contamination to complex dynamic processes within the molecule itself. A systematic approach is needed to diagnose the issue.

  • Common Artifacts vs. Molecular Features:

    • Residual Solvents: Peaks from solvents used in purification (e.g., Ethyl Acetate, Dichloromethane, Hexane) are frequent.

    • Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent, is common.

    • Rotational Isomers (Rotamers): Hindered rotation around single bonds (like the C5-CH₂ bond or the CH₂-N bond) can lead to the appearance of multiple sets of signals for the same protons. This is a feature of the molecule, not an impurity. Variable temperature (VT) NMR can help confirm this; as the temperature increases, the rate of rotation increases, and the distinct signals may coalesce into a single, averaged signal.

    • Broad N-H Signal: The proton on the ethylamine nitrogen can exchange with trace amounts of acid or water, leading to signal broadening. It may also not be visible at all. A D₂O shake experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) will cause the N-H signal to disappear, confirming its identity.

  • Troubleshooting Workflow:

start Unexpected Peak(s) in ¹H NMR check_solvent Compare peak shifts to known residual solvent tables. start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent solvent_artifact Artifact: Residual Solvent. Action: Improve drying/purification. is_solvent->solvent_artifact Yes not_solvent No is_solvent->not_solvent d2o_shake Perform D₂O shake experiment. not_solvent->d2o_shake peak_disappears Does the peak disappear? d2o_shake->peak_disappears nh_signal Likely N-H signal. Note broadening due to exchange. peak_disappears->nh_signal Yes not_nh No peak_disappears->not_nh vt_nmr Run Variable Temperature (VT) NMR. not_nh->vt_nmr peaks_coalesce Do peaks change/coalesce with temperature? vt_nmr->peaks_coalesce rotamers Feature: Rotational Isomers. Report dynamic behavior. peaks_coalesce->rotamers Yes impurity Likely Impurity. Action: Re-purify or re-characterize with LC-MS. peaks_coalesce->impurity No

Caption: Decision tree for identifying unknown NMR signals.

  • Data Interpretation Table:

Expected Signal TypeApprox. δ (ppm)MultiplicityIntegrationPotential Artifacts/Features
Pyrimidine C-H8.5 - 8.8s1HImpurity if multiple signals present.
Methylene (-CH₂-)4.0 - 4.5s or d2HMay appear as two doublets (rotamers).
Methylene (-CH₂-)2.6 - 3.0q2HMay be broadened by nitrogen.
Amine N-H1.5 - 3.0br s1HOften broad, may exchange with D₂O.
Methyl (-CH₃)1.1 - 1.4t3HShould be a clean triplet.

Q2: My mass spectrometry data shows a complex cluster of peaks around the expected molecular weight, making it difficult to confirm the mass. What is causing this?

A2: The complex pattern is a definitive signature of the two chlorine atoms in your molecule and is actually a key piece of evidence for successful synthesis. This is not an artifact but a fundamental property of chlorine-containing compounds.[4]

  • The Chlorine Isotope Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), with a mass difference of approximately 2 Da.

    • A molecule with one chlorine atom will show two peaks: M (for ³⁵Cl) and M+2 (for ³⁷Cl), in a ratio of roughly 3:1.

    • A molecule with two chlorine atoms, like yours, will show three peaks: M (containing two ³⁵Cl atoms), M+2 (containing one ³⁵Cl and one ³⁷Cl), and M+4 (containing two ³⁷Cl atoms). The expected intensity ratio is approximately 9:6:1 .

  • Data Interpretation:

    • Positive Control: Look for this 9:6:1 isotopic pattern for the molecular ion peak [M+H]⁺. Its presence is strong confirmation of the structure.

    • Fragment Analysis: Key fragments, such as the loss of the ethylamine side chain, should also exhibit this dichloropyrimidine isotopic pattern.

    • Common Adducts: Be aware of common adducts such as [M+Na]⁺ or [M+K]⁺ which will also show the same isotopic spacing (M, M+2, M+4).

Section 3: In Vitro Assay Artifacts & Controls

When transitioning to biological assays, a new set of potential artifacts can emerge that may mask or mimic genuine activity. Proper controls are essential to generate trustworthy data.[5]

Q1: My compound shows inconsistent results or appears to have low potency in a cell-based assay (e.g., MTT, cytotoxicity). What experimental factors should I investigate?

A1: Inconsistent in vitro data often points to issues with the compound's behavior in the aqueous assay medium rather than a true lack of biological activity. Solubility and stability are the primary suspects.

  • Causality & Rationale:

    • Poor Aqueous Solubility: Many organic compounds, including pyrimidine derivatives, have low solubility in aqueous buffers.[6] If the compound precipitates out of the assay medium, its effective concentration is much lower than the nominal concentration, leading to artificially low potency.

    • Compound Instability: The electrophilic nature of the dichloropyrimidine ring makes it susceptible to hydrolysis or reaction with nucleophilic components in the cell culture medium (e.g., amino acids, glutathione).[7] If the compound degrades over the course of the assay (e.g., 24-72 hours), its effective concentration decreases over time.

  • Troubleshooting Workflow and Controls:

start Inconsistent In Vitro Data solubility_check Solubility Check: 1. Prepare highest concentration in media. 2. Incubate for 2h. 3. Inspect visually/microscopically for precipitate. start->solubility_check is_soluble Is it fully dissolved? solubility_check->is_soluble stability_check Stability Check: 1. Incubate compound in media at 37°C. 2. Take samples at T=0 and T=24h. 3. Analyze by HPLC-UV for parent compound peak area. is_soluble->stability_check Yes solubility_issue Solubility Issue. Action: Lower top concentration, use co-solvents, or formulate. is_soluble->solubility_issue No is_stable Is peak area >90% of T=0? stability_check->is_stable assay_valid Compound is soluble and stable. Investigate biological mechanism or assay-specific artifacts (e.g., interference). is_stable->assay_valid Yes stability_issue Stability Issue. Action: Reduce incubation time, use simpler buffer, or redesign compound. is_stable->stability_issue No

Caption: Workflow for troubleshooting inconsistent in vitro data.

  • Essential Assay Controls:

    • Vehicle Control: All wells, including untreated controls, must receive the same final concentration of the vehicle (e.g., DMSO) used to dissolve the compound.[8] This controls for any effects of the solvent on cell viability.

    • Positive Control: Include a known active compound for the target of interest (e.g., a standard-of-care drug for a cytotoxicity assay like doxorubicin). This validates that the assay is performing as expected.[5]

    • Negative Control: If possible, include a structurally similar but inactive analog of your compound. This helps rule out non-specific effects caused by the chemical scaffold itself.

References
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • BenchChem. (2025). in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved January 15, 2026, from [Link]

  • Rogers, M. T. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]

  • Zia-ur-Rehman, M. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigation of off-target effects of novel small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals working with compounds like "N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine." Given the 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitors, this guide will focus on a systematic approach to identify and validate unintended biological targets, a critical step in preclinical drug development.[1][2] While specific data on "this compound" is not extensively available in public literature, the principles and methodologies outlined here provide a robust framework for its characterization.

Part 1: Initial Assessment and In Silico Approaches

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target profile of your compound.

Frequently Asked Questions (FAQs)

Q1: We have just synthesized this compound. Where do we start our off-target investigation?

A1: The first step is to leverage in silico prediction tools. These computational methods use the chemical structure of your compound to predict potential protein interactions based on similarities to known ligands and protein binding pockets.[3][4] This approach is cost-effective and can help prioritize experimental screening.

Key In Silico Approaches:

  • Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) and others compare the 2D structure of your compound to a large database of molecules with known biological activities.[4] This can quickly highlight potential off-target families.

  • Structure-Based Docking: If you have a primary target, you can perform reverse docking against a panel of other proteins to identify those with compatible binding sites.

  • Machine Learning Models: An increasing number of AI/ML-driven platforms can predict off-target interactions by learning from vast datasets of compound-protein interactions.[5]

Table 1: Comparison of In Silico Prediction Methods

MethodPrincipleProsCons
Chemical Similarity Compares 2D structure to known ligands.[4]Fast, computationally inexpensive, good for initial hypothesis generation.Limited by the diversity of the reference database; may miss novel interactions.
Structure-Based Docking Fits the 3D structure of the compound into protein binding pockets.Provides structural insights into potential binding modes.Computationally intensive; accuracy depends on the quality of protein structures and scoring functions.
Machine Learning/AI Uses algorithms trained on large bioactivity datasets.[5]Can identify non-obvious relationships and predict activity for novel scaffolds.Can be a "black box"; predictive power is dependent on the training data.

Part 2: Biochemical Screening for Off-Target Kinases

The 2,4-dichloropyrimidine scaffold strongly suggests that this compound may interact with kinases. Therefore, a broad biochemical screen against a panel of kinases is a crucial step.

Troubleshooting Guide: Kinome Profiling Assays

Kinome profiling services are widely available and provide a comprehensive overview of kinase interactions.[6][7][8][9][10] However, unexpected results can occur.

Problem 1: My compound shows broad activity against a large number of kinases at the tested concentration.

  • Possible Cause 1: Compound Concentration is Too High. A high screening concentration can lead to non-specific binding and a high number of false positives.

    • Solution: If you performed a single-point screen (e.g., at 1 or 10 µM), follow up with dose-response (IC50) determinations for the initial hits. This will differentiate potent interactions from weak, non-specific ones.

  • Possible Cause 2: Compound Aggregation. At high concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes.

    • Solution: Include a detergent like Triton X-100 in your assay buffer to disrupt potential aggregates. Also, visually inspect your compound stock for any precipitation.

Problem 2: The biochemical IC50 values do not correlate with our cellular assay results.

  • Possible Cause 1: Cell Permeability. Your compound may not be efficiently entering the cells.

    • Solution: Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.

  • Possible Cause 2: High Intracellular ATP Concentration. Biochemical kinase assays are often run at the Kₘ for ATP to maximize potency, while intracellular ATP levels are much higher (1-10 mM).[7][8] An ATP-competitive inhibitor will appear less potent in a cellular environment.

    • Solution: Request your kinome profiling provider to perform assays at a high ATP concentration (e.g., 1 mM) to better mimic physiological conditions.[8][10]

  • Possible Cause 3: Cellular Efflux Pumps. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

    • Solution: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.

Experimental Protocol: Dose-Response Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (at or near the Kₘ for the kinase)[11]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of your compound in DMSO. Then, dilute these into the kinase assay buffer to the desired final concentrations.

  • Assay Setup: Add the kinase, substrate, and your diluted compound to the wells of a 384-well plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.[11]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection reagent.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO vehicle control. Fit the data to a dose-response curve to determine the IC50 value.[11]

Part 3: Validating Off-Target Engagement in a Cellular Context

A hit from a biochemical screen is only a starting point. It is essential to confirm that your compound engages the putative off-target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14][15][16]

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection start Cells in Culture treat Treat with Compound or Vehicle (DMSO) start->treat heat Heat aliquots to various temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect detect Detect target protein (e.g., Western Blot) collect->detect end Compare Melt Curves (Compound vs. Vehicle) detect->end Generate Melt Curve

Caption: CETSA workflow to validate target engagement.

Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA)

Problem: I don't see a thermal shift for my positive control compound.

  • Possible Cause 1: Inefficient Cell Lysis. If cells are not completely lysed, the separation of soluble and aggregated protein will be incomplete.

    • Solution: Optimize your lysis protocol. Freeze-thaw cycles or the use of a stronger lysis buffer may be necessary. Ensure complete and reproducible lysis for all samples.

  • Possible Cause 2: Incorrect Temperature Range. The chosen temperature range may not be appropriate for your target protein.

    • Solution: Perform an initial experiment with a broad temperature range to determine the melting temperature (Tm) of your protein of interest in the absence of any compound. Center your experimental temperatures around this Tm.

  • Possible Cause 3: Antibody Issues (for Western Blot detection). The antibody used for detection may be of poor quality or not specific.

    • Solution: Validate your primary antibody to ensure it specifically detects your protein of interest at the correct molecular weight.

Problem: I see a thermal shift, but it's a destabilization (melts at a lower temperature) instead of stabilization.

  • Possible Cause: Some compounds can induce a conformational change in the protein that makes it less thermally stable, yet still represents a direct binding event. This is still a valid result indicating target engagement.

Part 4: Unbiased Approaches and Hit Validation

While kinome profiling is a targeted approach, your compound may interact with non-kinase proteins. Unbiased methods like proteomics can help identify these unexpected off-targets.

Frequently Asked Questions (FAQs)

Q2: Our compound induces a clear cellular phenotype, but our kinome screen was clean. What should we do next?

A2: This suggests a non-kinase off-target or a mechanism not captured by enzymatic assays.

  • Recommendation 1: Phenotypic Screening. Test your compound across a large panel of diverse cell lines.[10][17] If the sensitivity profile of your compound correlates with the expression of a particular protein or pathway, this can provide strong clues about its mechanism of action.

  • Recommendation 2: Proteomics-Based Approaches. Techniques like thermal proteome profiling (TPP) or affinity-based proteomics can identify protein targets in an unbiased manner.[18][19][20][21]

Q3: We have a list of potential off-targets from a proteomics experiment. How do we validate them?

A3: A list of hits from a proteomics screen requires rigorous validation.[22]

  • Step 1: Orthogonal Confirmation. Use a different method to confirm the interaction. For example, if you identified a hit via affinity chromatography, validate it with CETSA.

  • Step 2: Downstream Pathway Analysis. Investigate if your compound modulates the known signaling pathway of the putative off-target. For example, if you identified a receptor tyrosine kinase, check for changes in the phosphorylation of its downstream substrates via Western blot.[11]

  • Step 3: Genetic Approaches. Use CRISPR/Cas9 or siRNA to knock down the expression of the putative off-target. If the cellular phenotype induced by your compound is lost in the knockdown cells, it provides strong evidence that the phenotype is mediated through that off-target.

Diagram: Off-Target Hit Validation Funnel

Validation_Funnel A Broad Screen Hits (e.g., Kinome Scan, Proteomics) B Orthogonal Validation (e.g., CETSA, Dose-Response IC50) A->B  Confirm direct binding C Cellular Pathway Modulation (e.g., Western Blot for p-Substrates) B->C  Assess functional consequence D Genetic Validation (e.g., CRISPR/siRNA Knockdown) C->D  Link to cellular phenotype E Confirmed Functional Off-Target D->E

Caption: A stepwise approach to validating putative off-targets.

By following this structured approach, researchers can systematically investigate and validate the off-target effects of novel compounds like this compound, leading to a more comprehensive understanding of their biological activity and potential liabilities.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Nature. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised?. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • NIH. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • NIH. Finding a vocation for validation: taking proteomics beyond association and location. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • PubMed Central. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]

  • PubMed Central. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • PMC - NIH. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • YouTube. How to measure and minimize off-target effects.... [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • Wikipedia. Proteomics. [Link]

  • YouTube. The KINOMEscan and KEA3 Appyters. [Link]

  • PubMed Central. Kinome Profiling. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • ResearchGate. (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • YouTube. A New Golden Age for Target ID: Accessing the Novel Druggable Space with Discovery Proteomics. [Link]

  • PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]

  • PubChem. 5-Amino-2,4-dichloropyrimidine | C4H3Cl2N3 | CID 257797. [Link]

  • PubChem. 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832. [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to assay variability and reproducibility. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and consistency of your experimental results.

Part 1: Compound Integrity - The Foundation of Reproducibility

Before delving into assay-specific troubleshooting, it is critical to address the stability and handling of the compound itself. Variability often originates from the source material.

FAQ: Compound Stability and Handling

Question: What are the primary stability concerns for this compound?

Answer: Based on its chemical structure, the two main points of instability are the dichloropyrimidine ring and the ethylamine side chain.

  • Hydrolytic Degradation: The 2,4-dichloropyrimidine ring is electron-deficient, which makes the chlorine atoms susceptible to nucleophilic substitution by water (hydrolysis).[1] This can be catalyzed by acidic or basic conditions, leading to the replacement of chlorine with hydroxyl groups, forming inactive or different byproducts that can interfere with your assay.

  • Oxidative Degradation: The secondary amine in the ethylamine group can be susceptible to oxidation.

  • Photodegradation: Pyrimidine-based compounds can be sensitive to light.[1] It is advisable to handle the compound and its solutions in light-protected conditions (e.g., using amber vials).

Question: What are the recommended storage and handling conditions for this compound?

Answer: To maintain the integrity of this compound, we recommend the following:

  • Storage: Store the solid compound in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended.[1]

  • Solution Preparation: Prepare solutions fresh for each experiment if possible. If you must store solutions, aliquot them into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water can initiate hydrolytic degradation.

Part 2: Troubleshooting Analytical Methods - A Focus on HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for analyzing compounds like this compound. Variability in HPLC data is a frequent issue.

FAQ: Common HPLC Issues and Solutions

Question: My retention times are shifting between runs. What could be the cause?

Answer: Retention time drift is a common problem and can be caused by several factors:[3]

  • Mobile Phase Composition: Small changes in the mobile phase composition can significantly impact retention times. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[4] It is often more reproducible to prepare the mobile phase manually.[5]

  • Column Temperature: Fluctuations in the column temperature will affect retention. Using a column oven is essential for reproducible results.[3]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.[3]

  • Flow Rate: Inconsistent flow rates from the pump will cause proportional changes in retention times. Check for leaks or air bubbles in the pump.[5]

Question: I'm observing significant peak tailing. How can I improve the peak shape?

Answer: Peak tailing is often due to secondary interactions between the analyte and the stationary phase.[6] For your compound, the basic ethylamine group can interact with acidic silanol groups on the silica-based stationary phase.[6]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of the silanol groups. For a basic compound like yours, operating at a lower pH (e.g., pH 2-3) will protonate the amine and may improve peak shape.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites and reduce tailing.[6]

  • High-Purity Columns: Using modern, high-purity silica columns with end-capping can minimize the presence of accessible silanol groups.

Data Presentation: HPLC Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Shifting Retention Times Inconsistent mobile phase compositionPrepare mobile phase manually; ensure proper pump mixing.[4][5]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[3]
Inadequate column equilibrationIncrease equilibration time before injection.[3]
Peak Tailing Secondary interactions with silanolsAdjust mobile phase pH; add a competing base like TEA.[6]
Column overloadReduce the amount of sample injected.[6]
Ghost Peaks Contaminants in the mobile phase or systemUse high-purity solvents; flush the system.
Late elution from a previous injectionRun a blank gradient after each sample.[6]

Part 3: Mastering Assay Variability and Reproducibility

Understanding and controlling variability is key to robust and reliable assays in drug discovery.[7] Repeatability and reproducibility are two key measures of an assay's quality.[8]

FAQ: Understanding and Improving Assay Performance

Question: What is the difference between repeatability and reproducibility?

Answer:

  • Repeatability refers to the consistency of results obtained in the same laboratory, by the same operator, using the same equipment over a short period.[8] It measures the precision of your method under ideal conditions.

  • Reproducibility is the ability of an assay to provide consistent results when performed in different laboratories, by different operators, or with different equipment.[9][10] It assesses the robustness of your method to minor variations in experimental conditions.[9][10]

Question: What are the most common sources of assay variability?

Answer: Assay variability can be introduced at multiple stages of the experimental process. Key sources include:

  • Sample Preparation: This is a major source of variability. Factors like pipetting errors, inconsistencies in sample fixation or centrifugation, and freeze-thaw cycles can all impact results.[2]

  • Reagent Quality and Handling: Batch-to-batch variation in reagents, improper storage, and inconsistent preparation of solutions can lead to significant differences in assay performance.[2][11]

  • Instrumental Factors: Improper instrument calibration, detector lamp degradation, and fluctuations in environmental conditions like temperature and humidity can all contribute to variability.[2]

  • Human Error: Differences in technique between operators, subjective data interpretation, and lack of adherence to protocols are common sources of error.[2][8]

Question: How can I systematically troubleshoot assay variability?

Answer: A systematic approach is crucial. We recommend the following workflow to identify and mitigate sources of variability.

Mandatory Visualization: Workflow for Troubleshooting Assay Variability

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Systematic Investigation cluster_2 Phase 3: Resolution & Validation start High Assay Variability Detected check_sops Review SOPs and Experimental Records start->check_sops check_reagents Verify Reagent Prep, Storage, and Lot #s check_sops->check_reagents check_instrument Check Instrument Calibration & Performance check_reagents->check_instrument is_reproducible Is the variability reproducible? check_instrument->is_reproducible is_reproducible->start No (Random Error) isolate_var Isolate Variables: (Operator, Reagents, Instrument) is_reproducible->isolate_var Yes run_repeatability Perform Repeatability Experiment isolate_var->run_repeatability identify_root Identify Root Cause run_repeatability->identify_root modify_protocol Modify Protocol identify_root->modify_protocol validate_fix Validate Modified Protocol modify_protocol->validate_fix end_node Assay Variability Controlled validate_fix->end_node

Caption: A systematic workflow for diagnosing and resolving assay variability.

Part 4: Key Experimental Protocols

To assist you in ensuring the quality of your work with this compound, we provide the following detailed protocols.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential to understand the stability of the compound and to develop a stability-indicating analytical method.[1]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to UV light (254 nm) for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV or LC-MS to identify and quantify any degradants.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A stability-indicating method is one that can resolve the parent compound from all significant degradation products.

Mandatory Visualization: Potential Degradation Pathways

G A This compound B Hydrolysis Product 1 (Monochloro-hydroxy) A->B H₂O / H⁺ or OH⁻ D Oxidation Product (N-oxide or other) A->D [O] C Hydrolysis Product 2 (Dihydroxy) B->C H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

Protocol 2: Assay Reproducibility Assessment

This protocol helps to quantify the reproducibility of your assay between two different operators.

  • Sample Preparation: Prepare a set of identical samples from a single, homogenous stock of this compound. Provide each operator with a set of these samples.

  • Independent Analysis: Have two different operators, on different days if possible, perform the entire analytical procedure according to the established SOP.

  • Data Collection: Each operator should generate a set of measurements (e.g., concentration, peak area) for the samples.

  • Statistical Analysis:

    • Calculate the mean and standard deviation for the results from each operator.

    • Perform a t-test to determine if there is a statistically significant difference between the means obtained by the two operators.

    • Calculate the overall standard deviation of all measurements to assess the total variability.[12]

By implementing these troubleshooting guides and protocols, you can significantly improve the quality and reliability of your data when working with this compound.

References

  • Factors affecting test reproducibility among labor
  • Importance of Repeatability and Reproducibility in Analytical Chemistry. (2022). AZoLifeSciences.
  • Factors affecting test reproducibility among labor
  • What factors can affect the reproducibility of analytical results?. (2025). Dr.Oracle.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix.
  • Quality over quantity: drug discovery automation in 2026. (2026). Drug Target Review.
  • Assay Operations: Keeping your Assays Robust and Reproducible. (2021). YouTube.
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (n.d.). NorthEast BioLab.
  • Defining the Process of Assay Development and Valid
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.).
  • Reproducibility: What is it and How to Calcul
  • Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Core Reaction Overview

The target molecule is synthesized via a nucleophilic substitution reaction. The primary amine (ethylamine) displaces the chlorine on the benzylic-like methyl group of 2,4-dichloro-5-(chloromethyl)pyrimidine. While this primary reaction appears straightforward, the presence of two additional reactive chlorine atoms on the pyrimidine ring at the C2 and C4 positions presents a significant challenge for selectivity.[1][2][3] The key to a successful synthesis lies in favoring the substitution at the 5-chloromethyl position while minimizing side reactions on the pyrimidine ring.

Primary Synthetic Route:

The precursor, 2,4-dichloro-5-(chloromethyl)pyrimidine, is itself a critical intermediate, typically prepared in a one-pot reaction from 5-(hydroxymethyl)uracil using a chlorinating agent like phosphorus oxychloride (POCl₃).[4] Ensuring the purity of this starting material is the first step toward a successful reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?

Answer:

Low or no yield is a common frustration that can typically be traced back to reagent quality, stoichiometry, or insufficient activation energy.

  • Causality & Explanation: The nucleophilic attack of ethylamine on the chloromethyl group requires the amine to be in its free-base form. Any acidic impurities or the HCl generated during the reaction will protonate the amine, rendering it non-nucleophilic. Furthermore, the reaction may have a moderate activation energy barrier that is not overcome at room temperature.

  • Troubleshooting Steps:

    • Verify Starting Material: Confirm the identity and purity of your 2,4-dichloro-5-(chloromethyl)pyrimidine via ¹H NMR or LC-MS. This precursor can degrade over time.

    • Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is protected from atmospheric moisture, which can hydrolyze the starting material.

    • Check Your Amine: Use a fresh, high-purity source of ethylamine. It is often supplied as a solution or a hydrochloride salt. If using the salt, you must add at least two equivalents of a base to liberate the free amine.[5]

    • Optimize Stoichiometry: Ensure you are using a sufficient excess of both the amine and the base. The HCl byproduct consumes one equivalent of base. See the recommended stoichiometry table below.

    • Apply Gentle Heating: If the reaction is sluggish at room temperature, try heating the mixture to 40-50 °C. Monitor carefully by TLC, as excessive heat can promote side reactions on the pyrimidine ring.

Question: My TLC and/or LC-MS analysis shows multiple product spots that I can't identify. How do I minimize these impurities?

Answer:

The formation of multiple products is the most frequent challenge in this synthesis, arising from the competing reactivity of the C2 and C4 chlorine atoms on the pyrimidine ring.

  • Causality & Explanation: The pyrimidine ring is electron-deficient, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[2] Generally, the C4 position is more reactive than the C2 position.[3][6] High temperatures, prolonged reaction times, and the use of a strong nucleophile in high concentration can lead to the formation of undesired C4-amino, C2-amino, and C2,C4-diamino substituted byproducts.

  • Troubleshooting Workflow:

    G start Multiple Products Observed temp Is Reaction Temp > 40°C? start->temp base Are you using excess ethylamine as the base? temp->base No sol_temp ACTION: Lower temperature to 0°C - RT. Improves selectivity for the more reactive chloromethyl group. temp->sol_temp Yes stoich Check Stoichiometry base->stoich No sol_base ACTION: Switch to a non-nucleophilic, hindered base like DIPEA or an inorganic base like K₂CO₃. base->sol_base Yes sol_stoich ACTION: Use only 1.1-1.2 eq. of ethylamine. Control the limiting nucleophile. stoich->sol_stoich end Selectivity Improved sol_temp->end sol_base->end sol_stoich->end

    Caption: Troubleshooting Decision Tree for Impurity Formation.

  • Data-Driven Recommendations for Selectivity:

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureThe chloromethyl group is more reactive than the ring chlorines. Lower temperatures provide enough energy for the desired reaction while minimizing the SₙAr side reactions.
Base Selection Diisopropylethylamine (DIPEA) or K₂CO₃These bases are non-nucleophilic and will not compete with ethylamine, reducing byproduct formation. Using excess ethylamine as the base increases its concentration, raising the chance of ring substitution.
Ethylamine Eq. 1.1 - 1.5 equivalentsUsing a large excess of the nucleophile drives the reaction but also significantly increases the rate of undesired SₙAr on the ring. Tighter stoichiometric control is crucial.
Reaction Time Monitor closely by TLCStop the reaction as soon as the starting material is consumed. Extended reaction times, even at low temperatures, can lead to the slow formation of ring-substituted impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting stoichiometry for this reaction?

For initial optimization, we recommend the following molar ratios:

ReagentEquivalentsPurpose
2,4-dichloro-5-(chloromethyl)pyrimidine1.0Limiting Reagent
Ethylamine1.2Nucleophile
Diisopropylethylamine (DIPEA)2.0Non-nucleophilic Base
Solvent (e.g., Acetonitrile)-Provide 0.1 - 0.5 M concentration

Rationale: A slight excess of ethylamine (1.2 eq.) ensures the reaction proceeds efficiently, while a larger excess of a non-nucleophilic base (2.0 eq.) is crucial to neutralize the generated HCl without acting as a competing nucleophile.

Q2: Which solvent is best suited for this reaction?

The choice of solvent can significantly impact reaction rate and solubility.

SolventRecommended Temp.ProsCons
Acetonitrile (ACN) 0 °C to 40 °CGood solubility for reagents, aprotic, easy to remove.May require gentle heating.
Tetrahydrofuran (THF) 0 °C to 40 °CGood choice for many substitution reactions.Lower boiling point, must ensure anhydrous conditions.
N,N-Dimethylformamide (DMF) 0 °C to RTExcellent solvating power, can accelerate the reaction.High boiling point, difficult to remove, must be meticulously purified.
Dichloromethane (DCM) 0 °C to RTGood solubility, easy to remove.Can be less effective for reactions involving salts.

Recommendation: Start with Acetonitrile. It offers a good balance of solubility and ease of handling. Use DMF only if you encounter significant solubility or reactivity issues.

Q3: What is the best method for purifying the final product?

A two-stage purification process is recommended for achieving high purity.

  • Experimental Protocol: Workup and Purification

    • Quench: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. If using an inorganic base, filter the solids first.

    • Dilute & Wash: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water (2x) and then saturated brine (1x) to remove the base hydrochloride salt and any remaining water-soluble components.

    • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Column Chromatography: Purify the crude residue using silica gel flash chromatography. A gradient elution system, starting with 5% Ethyl Acetate in Hexane and gradually increasing to 20-30% Ethyl Acetate, is typically effective at separating the desired product from non-polar starting material and more polar, ring-substituted impurities.

  • General Workflow Diagram:

    G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification r1 Combine Reagents in Solvent r2 Stir at Optimal Temperature r1->r2 r3 Monitor by TLC r2->r3 w1 Quench & Dilute (e.g., EtOAc) r3->w1 w2 Wash with Water & Brine w1->w2 w3 Dry & Concentrate w2->w3 p1 Silica Gel Column Chromatography w3->p1 p2 Characterize Pure Fractions p1->p2

    Caption: Standard Experimental Workflow.

References

  • Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link]

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Introduction: Understanding the Core Instability

This compound, like many halogenated heterocycles, possesses inherent reactivity that can lead to degradation in solution. The core of this instability lies in the 2,4-dichloropyrimidine scaffold. The two chlorine atoms are electron-withdrawing, making the pyrimidine ring susceptible to nucleophilic substitution. This guide will walk you through the common stability issues, how to troubleshoot them, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after dissolving my compound. What could they be?

A1: Unexpected peaks are often indicative of degradation products. The most probable cause is the reaction of your compound with nucleophiles present in your solution. The 2,4-dichloropyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), where the chloride ions are displaced. Common nucleophiles include water, alcohols (if used as solvents or co-solvents), and even primary or secondary amines.[1][2][3]

Q2: What is the most likely degradation pathway for this compound in aqueous solutions?

A2: The most common degradation pathway in the presence of water is hydrolysis.[1][4] The chlorine atoms on the pyrimidine ring can be displaced by hydroxide ions or water molecules, leading to the formation of mono- and di-hydroxylated pyrimidine derivatives. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2]

Q3: Can I use protic solvents like methanol, ethanol, or water with this compound?

A3: It is generally not recommended to use protic, nucleophilic solvents for long-term storage of this compound.[1] These solvents can act as nucleophiles and react with the compound, leading to its degradation. For short-term use, the stability should be experimentally verified. If your experimental conditions necessitate the use of protic solvents, it is crucial to prepare the solutions fresh and use them immediately.

Q4: What are the recommended solvents for preparing stock solutions?

A4: For preparing stock solutions, aprotic, non-nucleophilic solvents are recommended. Suitable options include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Even in these solvents, long-term stability is not guaranteed, especially if the solvent has absorbed moisture.[1] It is always best practice to use anhydrous solvents and prepare solutions fresh whenever possible.

Q5: How should I store solutions of this compound?

A5: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C.[1] It is also advisable to aliquot the stock solution into smaller, single-use vials. This practice helps to avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in analytical analysis. High reactivity with the chosen solvent. Immediately switch to a recommended aprotic, non-nucleophilic solvent (e.g., anhydrous DMSO, DMF, or ACN). Prepare a fresh solution and re-analyze.
Appearance of new, more polar peaks over time. Hydrolysis due to moisture. Ensure solvents are anhydrous. Store the solid compound and solutions in a desiccator. Use single-use aliquots to prevent moisture ingress from repeated opening of the storage container.
Inconsistent results between experiments. Degradation during storage or handling. Prepare solutions fresh before each experiment. If storing solutions, validate the storage stability over the intended duration and temperature. Minimize the time the compound spends in solution at room temperature.
Reaction failure or low yield in a synthetic step. Decomposition of the starting material. Confirm the purity of the this compound before starting the reaction. Consider if other reagents in the reaction mixture could be acting as nucleophiles and degrading the compound.

Visualizing Degradation: Potential Pathways

The following diagram illustrates the likely primary degradation pathways of this compound in the presence of nucleophiles like water.

G cluster_hydrolysis Hydrolysis Pathway cluster_other_nuc Other Nucleophiles (e.g., R-OH, R-NH2) parent This compound mono_hydroxy_c4 Mono-hydroxylated Product (C4) parent->mono_hydroxy_c4 + H2O - HCl (Major) mono_hydroxy_c2 Mono-hydroxylated Product (C2) parent->mono_hydroxy_c2 + H2O - HCl (Minor) alkoxy_product Alkoxy-substituted Product parent->alkoxy_product + R-OH - HCl amino_product Amino-substituted Product parent->amino_product + R-NH2 - HCl di_hydroxy Di-hydroxylated Product mono_hydroxy_c4->di_hydroxy + H2O - HCl mono_hydroxy_c2->di_hydroxy + H2O - HCl

Caption: Potential degradation pathways via nucleophilic substitution.

Experimental Protocol: Assessing Solution Stability

This protocol provides a general workflow for assessing the stability of this compound in a specific solvent system.

Objective: To determine the rate of degradation of this compound in a chosen solvent over time at a specific temperature.

Materials:

  • This compound

  • Chosen solvent (e.g., PBS buffer, cell culture media, aprotic solvent)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath set to the desired temperature

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a minimal amount of a recommended aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare the Test Solution:

    • Spike a known volume of your chosen test solvent with the stock solution to achieve the desired final concentration. Ensure the final concentration of the co-solvent (e.g., DMSO) is low and compatible with your analytical method.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot of the test solution and inject it into the HPLC or LC-MS system.

    • Record the peak area of the parent compound. This will serve as your T=0 reference.

  • Incubation:

    • Place the remainder of the test solution in an incubator or water bath set to the desired experimental temperature (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.

    • Analyze each aliquot by HPLC or LC-MS, recording the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound versus time to determine the stability profile.

Workflow Diagram:

G A Prepare Stock Solution (in aprotic solvent) B Prepare Test Solution (in solvent of interest) A->B C T=0 Analysis (HPLC/LC-MS) B->C D Incubate at Desired Temperature B->D F Calculate % Remaining vs. Time C->F E Analyze at Time Points (T=x) D->E E->F

Caption: Workflow for assessing solution stability.

References

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

  • National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ACS Publications. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • ResearchGate. 2,4-Dichloropyrimidine. [Link]

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" overcoming poor solubility

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-058 Solubility Guide

Guide ID: A058-SOL-2026 Compound: N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine (Hereafter "A-058") Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Formulations Division

Introduction: The Challenge of Pyrimidine Derivatives

This compound (A-058) belongs to the dichloropyrimidine class of compounds. Such heterocyclic scaffolds are common in medicinal chemistry, particularly in kinase inhibitor programs, but frequently exhibit poor aqueous solubility.[1][2] This low solubility can create significant hurdles, leading to unreliable data in in vitro assays, poor bioavailability in in vivo studies, and challenges in formulation development.[3][4]

This guide provides a systematic, question-driven approach to troubleshoot and overcome solubility challenges with A-058 and structurally related compounds. Our goal is to ensure reproducible, accurate experimental outcomes.

Part 1: Frequently Asked Questions (Initial Troubleshooting)

This section addresses the most common immediate challenges encountered in the lab.

Q1: My initial stock of A-058 in DMSO is hazy or has visible crystals. What's wrong?

A1: This indicates that the solution is supersaturated or has precipitated. Several factors could be at play:

  • Solvent Quality: Dimethyl Sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs water from the atmosphere. Absorbed water can dramatically decrease the solubility of hydrophobic compounds.

    • Action: Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored desiccated stock.[5] Store DMSO stock solutions in small, tightly sealed aliquots to minimize exposure to air and prevent freeze-thaw cycles.[5]

  • Concentration Limit: You may have exceeded the solubility limit of A-058 in DMSO. While many pyrimidine derivatives are soluble in DMSO, there is always an upper limit.[6]

    • Action: Try preparing the stock solution at a lower concentration (e.g., start at 10 mM instead of 20 mM).[5]

  • Insufficient Dissolution Energy: The compound may need assistance to fully dissolve.

    • Action: Gentle warming (to 30-40°C) and brief sonication or vortexing can help overcome the activation energy barrier for dissolution.[7] However, avoid excessive heat, which could degrade the compound.[5]

Q2: My compound is perfectly clear in DMSO, but it crashes out when I dilute it into my aqueous assay buffer (e.g., PBS). Why?

A2: This is a classic issue known as precipitation or "crashing out." It occurs when a compound highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is poor.[8] The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.

  • Final DMSO Concentration: The percentage of DMSO in your final assay well is critical. For most cell-based assays, the final DMSO concentration should be ≤0.5% to avoid solvent-induced toxicity or artifacts.[8]

    • Action: Optimize your dilution scheme. A serial dilution approach in the aqueous buffer, rather than a single large dilution, can sometimes prevent immediate precipitation.[8]

  • Kinetic vs. Thermodynamic Solubility: You are observing the limits of the compound's kinetic solubility—the concentration a compound can momentarily reach upon dilution from a DMSO stock before precipitating.[9] This is often higher than the true thermodynamic solubility, which is the equilibrium concentration of the compound in the buffer over a longer period.[10]

    • Action: Determine the kinetic solubility limit in your specific buffer to understand the maximum workable concentration for your assays (see Protocol 1).

Q3: What is the most critical chemical feature of A-058 that I can exploit to improve its aqueous solubility?

A3: The most important feature is the ethanamine side chain (-CH₂-NH-CH₂-CH₃). This secondary amine is a basic functional group. In acidic conditions, this amine can be protonated to form a positively charged ammonium salt (-CH₂-NH₂⁺-CH₂-CH₃). This charged species is significantly more polar and, therefore, generally much more soluble in aqueous media.[11][12][13]

  • Action: The solubility of A-058 is expected to be highly pH-dependent. Lowering the pH of your aqueous buffer should increase its solubility.[14] This is the most powerful and direct strategy to investigate.

Part 2: Systematic Solubilization Workflow

If initial troubleshooting fails, a more systematic approach is required. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 Initial Assessment cluster_1 Primary Screen: Aqueous Buffer cluster_2 Troubleshooting Pathways start Start with solid A-058 stock Prepare 10-20 mM Stock in Anhydrous DMSO start->stock dilute Dilute stock into Target Aqueous Buffer (pH 7.4) stock->dilute precip Precipitation? dilute->precip ph_mod Strategy 1: pH Modification (See Protocol 2) precip->ph_mod Yes success Soluble: Proceed with Assay precip->success No cosolvent Strategy 2: Co-Solvent System (See Protocol 3) ph_mod->cosolvent Fails ph_mod->success Succeeds advanced Strategy 3: Advanced Formulation (e.g., Cyclodextrins) cosolvent->advanced Fails cosolvent->success Succeeds advanced->success Succeeds

Caption: A decision workflow for systematically addressing the poor solubility of A-058.

Part 3: Key Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry

This high-throughput method is ideal for quickly determining the precipitation point of a compound in a specific buffer during early-stage discovery.[15][16]

Objective: To find the maximum concentration A-058 can tolerate in your assay buffer when diluted from a DMSO stock before precipitation occurs.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock of A-058 in 100% anhydrous DMSO (e.g., 20 mM).[8]

  • Serial Dilution (DMSO Plate): In a 96-well polypropylene plate (the "DMSO plate"), perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear, 96-well plate (the "Assay plate") containing your aqueous buffer (e.g., 198 µL of PBS, pH 7.4).[8] This creates a 100-fold dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the Assay plate gently for 1-2 hours at room temperature.[15]

  • Measurement: Measure the light scattering (turbidity) of each well using a plate reader equipped with a nephelometer.

  • Analysis: The kinetic solubility limit is the concentration at which the turbidity signal sharply increases above the background, indicating the formation of a precipitate.[8]

Protocol 2: pH-Dependent Solubility Profiling

This protocol directly leverages the basic amine in A-058 to find a pH that maintains solubility.[17]

Objective: To determine the solubility of A-058 across a range of physiologically relevant pH values.

Methodology:

  • Prepare Buffers: Create a set of buffers with identical ionic strength but varying pH (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4). Common buffer systems include citrate for lower pH and phosphate for neutral pH.

  • Add Excess Compound: Add an excess amount of solid, crystalline A-058 to a vial containing each buffer. The goal is to create a saturated solution where undissolved solid remains visible.[8]

  • Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches thermodynamic equilibrium.[10]

  • Separation: Separate the undissolved solid from the solution. The most reliable method is centrifugation at high speed, followed by careful removal of the supernatant. Filtration can also be used, but be cautious of compound adsorption to the filter membrane.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved A-058 using a validated analytical method like HPLC-UV.

  • Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH range where solubility is maximized.

Protocol 3: Co-Solvent Screening

When pH modification is insufficient or incompatible with the assay, a co-solvent system can be employed.[18] Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[19]

Objective: To identify a co-solvent and its optimal concentration to maintain A-058 solubility in the final aqueous solution.

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

    • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[20]

  • Prepare Co-solvent/Buffer Mixtures: For each co-solvent, prepare a series of mixtures with your primary aqueous buffer (e.g., 2%, 5%, 10%, and 20% v/v co-solvent in buffer).

  • Solubility Measurement: Perform a solubility assessment (similar to Protocol 1 or 2) in each of these co-solvent/buffer mixtures.

  • Analysis: Compare the solubility of A-058 in each condition. The goal is to find the lowest percentage of a co-solvent that achieves the desired target concentration without negatively impacting the experimental system.[19]

Part 4: Data Summary & Advanced Strategies

Solvent & Co-Solvent Property Comparison

The choice of solvent or co-solvent can be guided by its physicochemical properties.

Solvent / Co-SolventTypePolarity IndexDielectric Constant (ε)Use Case & Considerations
DMSO Dipolar Aprotic7.247Excellent for initial stock solutions; can be toxic to cells at >0.5-1%.[5]
Ethanol Protic4.324.5Common co-solvent, generally well-tolerated in assays at low %.[18]
Propylene Glycol Protic6.832Viscous co-solvent used in many pharmaceutical formulations.[21]
PEG 400 Protic-12.5Low-toxicity polymer, effective at increasing solubility for many drugs.[20]
Advanced Solubilization Strategies

If the above methods are unsuccessful, more advanced formulation techniques may be necessary, often in consultation with a formulation specialist.

  • Salt Formation: The ethanamine moiety makes A-058 an excellent candidate for forming a stable, crystalline salt.[22] By reacting the basic compound with an acid (e.g., HCl, mesylic acid, tartaric acid), a salt form can be isolated.[23] These salts often exhibit vastly improved aqueous solubility and dissolution rates compared to the free base.[24][25] A hydrochloride salt of A-058 is commercially available, indicating this is a viable strategy.[26]

  • Use of Excipients:

    • Surfactants: Agents like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the drug, but are typically reserved for in vitro enzymatic assays rather than cell-based work.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[27]

  • Amorphous Solid Dispersions: Advanced techniques involve dispersing the compound in a polymer matrix to create an amorphous (non-crystalline) solid. Amorphous forms are thermodynamically less stable but have higher apparent solubility.[28]

References

  • Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. (n.d.).
  • Khan Academy. pH and solubility. (n.d.). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Wikipedia. Cosolvent. (n.d.). Retrieved from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. (n.d.).
  • Benchchem. Technical Support Center: Troubleshooting Compound X Solubility. (n.d.).
  • Shandong IRO Chelating Chemical Co., Ltd.
  • Al-khattawi, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
  • Chemistry Steps. The Effect of pH on Solubility. (n.d.). Retrieved from [Link]

  • Fiveable. pH and Solubility - AP Chem. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019, January 3). Retrieved from [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).
  • Request PDF. Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.).
  • Benchchem. Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments. (n.d.).
  • Inventiva Pharma.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29).
  • Ovid.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.).
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.).
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of 5,6-Dichloropyrimidine-2,4-diol. (n.d.).
  • PMC - PubMed Central.
  • Benchchem. In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. (n.d.).
  • Benchchem. Solubility of 2,5-Dichloropyrimidine in Organic Solvents: An In-depth Technical Guide. (n.d.).
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. (2021, August 27).
  • ResearchG
  • Scholars Portal. Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021, July 26).
  • MDPI. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (n.d.).
  • PMC - NIH.
  • PubChem. N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. (n.d.). Retrieved from [Link]

  • American Chemical Society.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Reddit.
  • NIH. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.).
  • PubChem. 2,5-Dichloropyrimidin-4-amine. (n.d.). Retrieved from [Link]

  • PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. (n.d.). Retrieved from [Link]

  • ChemicalBook. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1. (n.d.).
  • PubChem. N-(2,4-dichloropyrimidin-5-yl)prop-2-enamide. (n.d.). Retrieved from [Link]

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" reagent purity and quality control

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine . This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal use, purity assessment, and quality control of this critical building block. Pyrimidine scaffolds are foundational in drug discovery, and the purity of your starting materials is paramount for reproducible and successful outcomes.[1][2] This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What is the expected appearance and physical state of this reagent?

A: this compound is typically a solid, ranging in appearance from a white to an off-white or pale yellow powder. The color can be an initial indicator of purity; a pronounced discoloration may suggest the presence of impurities or degradation products.

Q2: How should I properly store this reagent to ensure its long-term stability?

A: Proper storage is critical. The dichloropyrimidine moiety is susceptible to hydrolysis. Therefore, the reagent should be stored under the following conditions:

  • Temperature: Store in a cool environment, typically between 2-8°C.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Container: Keep the container tightly sealed.[3][4] For long-term storage, consider subdividing the reagent into smaller, single-use vials to avoid repeatedly exposing the bulk material to the atmosphere.

Q3: Is this compound sensitive to moisture? What happens if it's exposed?

A: Yes, it is highly likely to be moisture-sensitive. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution. Exposure to water can lead to hydrolysis, where one or both chlorine atoms are replaced by hydroxyl groups, forming inactive and potentially interfering byproducts. This is a common issue with chlorinated heterocyclic compounds.[5]

Q4: What are the most likely impurities I should be aware of?

A: Impurities can arise from the synthesis process or degradation. Key potential impurities include:

  • Starting Materials: Residual 2,4-dichloro-5-(chloromethyl)pyrimidine or ethanamine.

  • Hydrolysis Products: Monochloro-hydroxy-pyrimidine or dihydroxy-pyrimidine species formed by reaction with ambient moisture.

  • Over-alkylation Products: Formation of a tertiary amine if the secondary amine of the product reacts further.

  • Solvent Residues: Residual solvents from the final purification step (e.g., ethyl acetate, dichloromethane, or hexanes).

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions involving this reagent.

Q1: My reaction is giving a low or inconsistent yield. I suspect the reagent quality. How can I verify its purity?

A: This is a common and valid concern. Before starting a complex synthesis, verifying reagent purity is a crucial step.

  • Initial Check: Note the physical appearance. Any significant deviation from a white/off-white powder warrants investigation.

  • TLC Analysis: Run a Thin Layer Chromatography (TLC) of the reagent. A pure compound should ideally show a single spot. Multiple spots suggest impurities.

  • Definitive Analysis: The most reliable methods are quantitative. We strongly recommend performing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols are provided in Part 3. These methods will confirm the identity and quantify the purity of the reagent.

Q2: My reaction mixture turns dark, and I'm getting multiple unidentified byproducts on my TLC/LC-MS. What could be the cause?

A: A dark reaction color and multiple byproducts often point to degradation or side reactions.

  • Cause 1: Reagent Degradation: If the reagent was improperly stored and exposed to moisture, it may have partially hydrolyzed. The resulting hydroxy-pyrimidines can complicate the reaction.

  • Cause 2: Reaction Conditions: Dichloropyrimidines can be sensitive to strong bases or high temperatures, which can promote decomposition or polymerization.

  • Troubleshooting Steps:

    • Re--evaluate your reaction conditions. Ensure all solvents and other reagents are scrupulously dry.[5]

    • Run the reaction under a robust inert atmosphere.

    • Consider lowering the reaction temperature.

    • Re--purify the starting material if its quality is in doubt. Recrystallization or a quick filtration through a silica plug can sometimes remove polar impurities.

Q3: The ¹H NMR spectrum of my reagent looks more complex than expected. How do I interpret it?

A: A complex NMR can be daunting but is highly informative.

  • Check for Impurities: Look for peaks corresponding to common synthesis solvents or starting materials.

  • Identify Degradation Products: Hydrolysis would lead to changes in the aromatic region of the pyrimidine ring and potentially the loss of the sharp signals associated with the main compound.

  • Confirm the Structure: Focus on the key expected signals: the ethyl group (a triplet and a quartet), the methylene bridge (a singlet), and the proton on the pyrimidine ring (a singlet). The integration of these signals should match the expected proton count. If the ratios are incorrect, it confirms the presence of impurities. Refer to the expected spectral data in Part 4.

Part 3: Quality Control (QC) Protocols

These are standardized protocols for ensuring the identity, purity, and quality of this compound.

QC Workflow Overview

The following diagram illustrates a standard workflow for reagent quality control upon receipt and before use.

QC_Workflow cluster_0 Reagent Reception & Initial Inspection cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition Receive Receive Reagent Inspect Visual Inspection (Color, Form) Receive->Inspect Log Log Lot Number Inspect->Log HPLC Purity by HPLC Log->HPLC NMR Structure by NMR Log->NMR MS Identity by MS Log->MS Review Review Data vs. Specs HPLC->Review NMR->Review MS->Review Decision Pass / Fail Review->Decision Pass Release to Inventory Decision->Pass Meets Specs Fail Quarantine & Reject Decision->Fail Does Not Meet Specs

Caption: Standard QC workflow for incoming chemical reagents.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method quantifies the purity of the compound and detects non-volatile impurities. This is a stability-indicating method adapted from general procedures for related heterocyclic compounds.[6]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the reagent in 1 mL of acetonitrile/water (50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Injection: Inject 5 µL of the solution onto the HPLC system.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Typical HPLC Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C

| Detection | UV at 254 nm |

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for confirming the chemical structure of a molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the reagent in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[7]

  • Acquisition: Acquire a ¹H NMR spectrum. If purity is below 95% or the structure is in doubt, acquire a ¹³C NMR spectrum for further confirmation.

  • Analysis: Compare the obtained spectrum with the expected chemical shifts, splitting patterns, and integrations (see Part 4).

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

MS confirms the molecular weight of the compound, providing crucial evidence of its identity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer or use an LC-MS system.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode.

  • Analysis: Look for the protonated molecular ion [M+H]⁺. A key feature to observe is the isotopic pattern characteristic of a molecule containing two chlorine atoms, which will show three peaks at [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ in an approximate ratio of 9:6:1.[7]

Part 4: Data Interpretation & Expected Results

This section provides the expected analytical data for a high-purity sample of this compound.

PropertyExpected Value / Observation
Molecular Formula C₉H₁₁Cl₂N₃
Molecular Weight 236.11 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (s, 1H, pyrimidine C6-H), ~3.8 (s, 2H, -CH₂-), ~2.7 (q, 2H, -CH₂-CH₃), ~1.2 (t, 3H, -CH₂-CH₃), ~1.5 (br s, 1H, -NH-). Note: Chemical shifts are predictive.
¹³C NMR (100 MHz, CDCl₃) Expect signals for all 9 unique carbons. Key signals: ~160-165 ppm (C-Cl), ~120-150 ppm (aromatic C), ~40-50 ppm (aliphatic C). Note: Chemical shifts are predictive.[8]
Mass Spec (ESI+) [M+H]⁺ at m/z 236.0, [M+H+2]⁺ at m/z 238.0, [M+H+4]⁺ at m/z 240.0. Isotopic ratio ~9:6:1.
Purity (HPLC) ≥ 97.0% (Area %)
Troubleshooting Decision Tree

Use this diagram to systematically troubleshoot low-yield reactions.

Troubleshooting_Tree Start Low Reaction Yield CheckReagent Is Reagent Purity Confirmed? Start->CheckReagent RunQC Perform QC Analysis (HPLC, NMR) CheckReagent->RunQC No ReagentOK Purity >97%? CheckReagent->ReagentOK Yes RunQC->ReagentOK CheckConditions Investigate Reaction Conditions (Anhydrous, Temp, Atmosphere) ReagentOK->CheckConditions Yes ReagentBad Purify or Replace Reagent ReagentOK->ReagentBad No

Sources

Validation & Comparative

A Comparative Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1] This guide provides an in-depth comparison of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, a representative of 5-substituted 2,4-dichloropyrimidines, with other classes of pyrimidine derivatives. We will delve into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays, supported by experimental data and detailed protocols to inform rational drug design and development.

The Privileged Pyrimidine Scaffold: A Gateway to Diverse Biological Activity

The pyrimidine nucleus is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a key pharmacophore in a wide array of approved drugs.[1] Its ability to engage in various biological interactions has led to the development of pyrimidine derivatives with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The biological function of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring, a concept central to structure-activity relationship (SAR) studies.

Synthesis Strategies: Building the Pyrimidine Core and its Analogs

The synthesis of this compound and its analogs typically starts from a readily available precursor, 2,4-dichloropyrimidine. This versatile starting material allows for sequential nucleophilic substitution at the C2 and C4 positions, providing a modular approach to a diverse range of derivatives.

General Synthesis of 5-Substituted 2,4-Dichloropyrimidine Derivatives

A common synthetic route involves the initial functionalization of the 5-position of a pyrimidine precursor, followed by chlorination to yield the 2,4-dichloro intermediate. Subsequent selective substitution of the chlorine atoms allows for the introduction of various amine side chains.

G Start 5-Substituted Uracil Derivative Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 2,4-Dichloro-5-substituted Pyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., Ethylamine) Intermediate1->Step2 Product This compound and Analogs Step2->Product

General synthetic workflow for 5-substituted 2,4-dichloropyrimidine derivatives.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

This protocol describes a general method for the sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine starting material.

  • Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine derivative (1 equivalent) in a suitable solvent such as isopropanol or DMF.

  • First Nucleophilic Substitution (C4 position): Add the first amine nucleophile (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Second Nucleophilic Substitution (C2 position): After completion of the first substitution, add the second amine nucleophile (1.1 equivalents) and continue heating.

  • Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted pyrimidine derivative.

Comparative Biological Performance: A Data-Driven Analysis

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it with structurally related pyrimidine derivatives. The following sections present a comparative analysis based on published data for various pyrimidine scaffolds.

Anticancer Activity: Cytotoxicity Screening

The anticancer potential of pyrimidine derivatives is frequently evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Table 1: Comparative in vitro Anticancer Activity of Pyrimidine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2,4-Diamino-5-methyleneaminopyrimidine Compound 7iHCT116 (Colon)4.93[4]
HT-29 (Colon)5.57[4]
MCF-7 (Breast)8.84[4]
HeLa (Cervical)14.16[4]
2,4-Dianilinopyrimidine Compound 8a (FAK Inhibitor)H1975 (Lung)0.044[4]
A431 (Skin)0.119[4]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Compound 3bC32 (Melanoma)24.4[5]
A375 (Melanoma)25.4[5]
Pyrimidine-5-carbonitrile Compound 4eColo 205 (Colon)1.66[6]
Compound 4fColo 205 (Colon)1.83[6]

This table presents a selection of data from the literature to illustrate the range of activities observed for different pyrimidine scaffolds.

Mechanism of Action: Kinase Inhibition

A significant number of pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, competing for the ATP-binding site of the kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->RTK Inhibition Pyrimidine->RAF Inhibition Pyrimidine->PI3K Inhibition

Simplified signaling pathway showing points of inhibition by pyrimidine-based kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine EGFR79[7]
Her240[7]
VEGFR2136[7]
2,4-Diamino-5-ketopyrimidine CDK11[8]
CDK23[8]
CDK41[8]
2,4-Dianilinopyrimidine FAK47[4]

This table showcases the potency of different pyrimidine scaffolds against various kinase targets.

Key Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following are methodologies for key assays used in the evaluation of pyrimidine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[10]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide), and the pyrimidine derivative at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period at an optimal temperature.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[12]

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

  • Substitutions at C2 and C4: These positions are crucial for interacting with the hinge region of the ATP-binding pocket of kinases. Bulky or appropriately functionalized groups at these positions can enhance potency and selectivity.

  • Substitutions at C5: The 5-position offers a vector for modifying the physicochemical properties of the molecule, such as solubility and cell permeability, without directly interfering with the hinge-binding interactions. The introduction of an aminomethyl group, as in this compound, can introduce a basic center, potentially improving solubility and allowing for additional interactions with the target protein.

Conclusion and Future Directions

While a direct, head-to-head comparison of this compound with other pyrimidine derivatives is limited by the availability of public data, the analysis of structurally related compounds provides a strong foundation for predicting its potential as a bioactive molecule, likely with anticancer and/or kinase inhibitory activity. The 2,4-dichloro-5-substituted pyrimidine scaffold remains a highly promising starting point for the development of novel therapeutics. Future research should focus on the detailed biological evaluation of this compound and its close analogs to fully elucidate their therapeutic potential and mechanism of action.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • BenchChem. (2025). In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Comparative Guide.
  • BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
  • BenchChem. (2025). The Versatile Scaffold: A Literature Review of 2,4-Dichloropyrimidine Derivatives in Medicinal Chemistry.
  • Karcz, T., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3236.
  • BenchChem. (2025). In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives.
  • BenchChem. (2025). Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide.
  • Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(9), 2593.
  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455.
  • Abou-Seri, S. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Medicinal Chemistry, 13(1), 86-101.
  • Manfroni, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals, 15(7), 856.
  • BenchChem. (2025). Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide.
  • Poczta, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6296.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-13.
  • Szymańska, E., et al. (2022).
  • Kumar, D., et al. (2018). Synthesis and cytotoxicity evaluation of [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole/4H-1,2,4-triazole analogues. BMC Chemistry, 12(1), 69.
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
  • Li, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(15), 4995.
  • ResearchGate. (n.d.). Structure-Activity Relationship of Pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(1), 92.
  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
  • Saldaña-León, D. A., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 26(10), 5432.
  • ResearchGate. (n.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS.
  • Ghorab, M. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Heliyon, 10(4), e25732.
  • Semantic Scholar. (n.d.). Synthesis and cytotoxicity evaluation of [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole/4 H -1,2,4-triazole analogues.

Sources

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" activity compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Core in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic development. The pyrimidine ring, a heterocyclic aromatic compound, has emerged as a privileged scaffold in this endeavor. Its inherent ability to form multiple hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. Specifically, the 2,4-disubstituted pyrimidine core offers a versatile platform for synthesizing a diverse range of kinase inhibitors.

This guide provides an in-depth comparison of the biological activity of compounds derived from the 2,4-dichloropyrimidine scaffold. While direct biological data for the simple intermediate, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, is not extensively available in the public domain, its structural motif serves as a foundational element for more complex and potent inhibitors. Here, we will compare its hypothetical potential against two well-characterized inhibitors that share a substituted pyrimidine core: Pazopanib , a multi-targeted tyrosine kinase inhibitor, and R547 , a potent cyclin-dependent kinase (CDK) inhibitor. This comparative analysis will illuminate the structure-activity relationships that govern the potency and selectivity of this important class of molecules.

Comparative Analysis of Kinase Inhibitor Activity

The following table summarizes the in vitro activity of Pazopanib and R547 against their primary kinase targets. This quantitative data provides a benchmark for evaluating the potential efficacy of novel compounds derived from the 2,4-disubstituted pyrimidine scaffold.

CompoundTarget Kinase(s)IC50 / KiReference
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-kitIC50: VEGFR-2 (30 nM)[1]
R547 CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1Ki: CDK1 (2 nM), CDK2 (3 nM), CDK4 (1 nM)[2][3]
This compound Hypothetical Kinase TargetData Not Available-

Mechanism of Action: From a Simple Scaffold to Potent Inhibition

The journey from a simple precursor like this compound to a clinically approved drug like Pazopanib involves intricate chemical modifications that enhance binding affinity and selectivity for specific kinase targets. The 2,4-disubstituted pyrimidine core acts as an anchor within the ATP-binding pocket, with further substitutions at these positions dictating the inhibitor's profile.

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Pazopanib is a second-generation, multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-kit.[4] By inhibiting these receptors, Pazopanib effectively blocks the signaling pathways that drive angiogenesis, the formation of new blood vessels that are crucial for tumor growth and survival.[5][6] Its mechanism of action underscores the potential of the pyrimidine scaffold to be elaborated into potent anti-cancer agents.[1][7]

R547: A Selective Inhibitor of Cell Cycle Progression

R547 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK4.[2][8] These kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. R547's diaminopyrimidine structure allows it to effectively compete with ATP for binding to the kinase domain, leading to cell cycle arrest and apoptosis in cancer cells.[9] The high selectivity of R547 for CDKs over a broad panel of other kinases highlights the tunability of the pyrimidine scaffold for achieving target specificity.[2][3]

Experimental Protocols for Kinase Inhibition Assays

To ensure the scientific integrity and reproducibility of the data presented, standardized in vitro kinase inhibition assays are essential. The following provides a general methodology for assessing the potency of novel compounds.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., VEGFR-2, CDK2/cyclin E)

    • Substrate peptide (specific to the kinase)

    • ATP (Adenosine Triphosphate)

    • Test compounds (e.g., this compound derivatives, Pazopanib, R547) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a microplate.

    • Add the kinase enzyme and substrate peptide solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).

    • The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Path to Inhibition

The following diagrams illustrate the conceptual workflow and the underlying biological pathway relevant to the inhibitors discussed.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (2,4-Dichloropyrimidine) B Chemical Synthesis (e.g., this compound derivatives) A->B C In Vitro Kinase Assays (IC50/Ki Determination) B->C D Lead Optimization (Structure-Activity Relationship) C->D E Preclinical & Clinical Development D->E

Caption: A simplified workflow for the development of kinase inhibitors.

G cluster_1 Kinase Signaling Pathway cluster_2 Cell Cycle Regulation GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Angiogenesis Angiogenesis & Tumor Growth RTK->Angiogenesis Pazopanib Pazopanib Pazopanib->RTK Cyclin_CDK Cyclin/CDK Complex (e.g., CDK2/Cyclin E) CellCycle Cell Cycle Progression Cyclin_CDK->CellCycle R547 R547 R547->Cyclin_CDK

Caption: Targeted signaling pathways of Pazopanib and R547.

Conclusion: A Scaffold of Significant Promise

The 2,4-disubstituted pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of Pazopanib and R547 demonstrates how modifications to this core structure can yield inhibitors with distinct target profiles, from multi-targeted anti-angiogenic agents to highly selective cell cycle inhibitors. While this compound represents an early-stage intermediate, its chemical functionality provides the necessary handles for the synthesis of a new generation of kinase inhibitors. Future research in this area will undoubtedly continue to leverage the versatility of the pyrimidine core to address unmet needs in the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • DePinto, W., et al. (2006). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Molecular Cancer Therapeutics, 5(11), 2644-2658. [Link]

  • Urology Textbook. (n.d.). Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. [Link]

  • The Anticancer Drug. (n.d.). The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. [Link]

  • Wikipedia. (2023). Pazopanib. [Link]

  • Chu, X. J., et al. (2006). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I. AACR Journals. [Link]

  • Schöffski, P. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Pharmacotherapy, 13(5), 727-737. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? [Link]

Sources

The 2,4-Dichloropyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pyrimidine nucleus stands as a cornerstone scaffold for the development of potent and selective kinase inhibitors.[1] Its inherent ability to mimic the purine core of ATP, coupled with the synthetic tractability of its substituted derivatives, has cemented its role in the design of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine core, offering a comparative look at how structural modifications influence biological activity. Drawing upon a synthesis of current literature, we will explore the nuanced effects of substitutions at key positions of the pyrimidine ring, providing a valuable resource for researchers engaged in the design of next-generation kinase inhibitors.

The Privileged 2,4-Dichloropyrimidine Core: A Gateway to Kinase Inhibition

The 2,4-dichloropyrimidine moiety serves as a highly versatile and reactive starting point for the synthesis of a diverse library of compounds. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups.[2][3] This synthetic accessibility is a key advantage in SAR studies, enabling the systematic exploration of chemical space around the pyrimidine core.

The general consensus in the field is that the pyrimidine ring itself acts as a hinge-binding motif in the ATP-binding pocket of many kinases. The nitrogen atoms of the pyrimidine can form critical hydrogen bonds with the backbone amide protons of the kinase hinge region, a feature essential for potent inhibition. The substituents at the C2, C4, and C5 positions then project into different regions of the ATP-binding site, where they can be tailored to enhance potency and achieve selectivity for the target kinase.

Decoding the Structure-Activity Landscape: A Positional Analysis

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C2, C4, and C5 positions of the pyrimidine ring. Below, we dissect the SAR at each of these key positions, drawing comparisons from related pyrimidine-based inhibitor series.

The C4 Position: The Primary Site of Modification

In SNAr reactions involving 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position, making it the initial site of substitution.[2] This regioselectivity is a crucial aspect of the synthetic strategy for building diversity at this position.

Key Insights:

  • Amino Substituents are Favorable: The introduction of an amino group at the C4 position is a common and often fruitful strategy. Large, hydrophobic, and aromatic amines are frequently well-tolerated and can lead to potent inhibition. This is exemplified in the development of various kinase inhibitors where an aniline or a substituted aniline at this position contributes significantly to binding affinity.

  • Impact of Aniline Substitution: SAR studies on related 2,4-dianilinopyrimidine derivatives have shown that the nature and position of substituents on the aniline ring are critical for activity. For instance, electron-withdrawing or -donating groups can modulate the electronic properties and steric bulk, thereby influencing interactions with the kinase active site.

The C2 Position: Fine-Tuning Potency and Selectivity

Following substitution at the C4 position, the C2 position becomes the next target for modification. The substituent at this position often plays a crucial role in dictating selectivity among different kinases.

Key Insights:

  • Secondary Amines Enhance Potency: The introduction of various secondary amines at the C2 position has been shown to be a successful strategy for enhancing the potency of pyrimidine-based inhibitors. The nature of the amine, be it aliphatic, cyclic, or aromatic, can have a significant impact on the overall activity profile.

  • Role of the Ethylamine Side Chain: In our lead compound, this compound, the ethylamine at the C2 position (assuming a synthesis route where it's introduced here) is a key feature. Modifications to this chain, such as increasing its length, introducing branching, or incorporating cyclic structures, are expected to significantly alter the compound's interaction with the target kinase. For instance, replacing the ethyl group with a larger, more rigid cyclic amine could enhance binding affinity by minimizing conformational entropy upon binding.

The C5 Position: A Vector for Additional Interactions

The substituent at the C5 position of the pyrimidine ring projects into the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing groups that can improve physicochemical properties, such as solubility, or form additional interactions with the target protein.

Key Insights:

  • The Methyl Linker: The methyl group linking the pyrimidine ring to the ethanamine in our lead compound provides a degree of conformational flexibility. Altering this linker, for example, by introducing a carbonyl group or extending the alkyl chain, could impact the orientation of the side chain and its ability to interact with the target.

  • Exploiting the Solvent Front: The C5 position is a prime location for introducing polar groups to enhance solubility. For example, incorporating morpholine or piperazine moieties at this position is a common strategy in drug design to improve pharmacokinetic properties.

Comparative Data: SAR of Related Pyrimidine Analogs

Compound IDPyrimidine Core ModificationC2-SubstituentC4-SubstituentC5-SubstituentTarget KinaseIC50 (nM)
Analog A 2-amino-4-anilino-pyrimidine-NH-R1-NH-Phenyl-HCDK2500
Analog B 2-amino-4-anilino-pyrimidine-NH-R2 (larger)-NH-Phenyl-HCDK2150
Analog C 2-amino-4-anilino-pyrimidine-NH-R1-NH-(4-Cl-Phenyl)-HCDK2200
Analog D 2,4-diaminopyrimidine-NH-(piperidin-4-yl)-NH2-CO-(2-MeO-Phenyl)CDK1/2/41-3
LDK378 2,4-diaminopyrimidine-NH-(substituted phenyl)-NH-(substituted phenyl)-ClALK<10

This table is a representative compilation based on general findings in the literature and does not represent data from a single study.[4][5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound analogs and the evaluation of their biological activity are crucial steps in the SAR-guided drug discovery process. Below are representative protocols for these procedures.

General Synthetic Procedure for this compound Analogs

This protocol outlines a general method for the synthesis of analogs via sequential nucleophilic aromatic substitution.

Step 1: Synthesis of 5-(bromomethyl)-2,4-dichloropyrimidine

  • To a solution of 2,4-dichloro-5-methylpyrimidine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-(bromomethyl)-2,4-dichloropyrimidine.

Step 2: Nucleophilic Substitution with Ethylamine

  • Dissolve 5-(bromomethyl)-2,4-dichloropyrimidine in a polar aprotic solvent such as DMF or acetonitrile.

  • Add an excess of ethylamine (or a desired amine analog) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired this compound analog.

Step 3: Further Diversification at C2 and C4 Positions

  • The resulting dichloropyrimidine derivative can undergo further sequential SNAr reactions at the C4 and then C2 positions with various nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., heating in the presence of a base) to generate a library of analogs.

Experimental Workflow: Synthesis of Analogs

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Diversification (SNA_r) 2,4-Dichloro-5-methylpyrimidine 2,4-Dichloro-5-methylpyrimidine 5-(Bromomethyl)-2,4-dichloropyrimidine 5-(Bromomethyl)-2,4-dichloropyrimidine 2,4-Dichloro-5-methylpyrimidine->5-(Bromomethyl)-2,4-dichloropyrimidine NBS, BPO This compound This compound 5-(Bromomethyl)-2,4-dichloropyrimidine->this compound Ethylamine, DIPEA C4-Substituted Analog C4-Substituted Analog This compound->C4-Substituted Analog Nucleophile 1, Base C2,C4-Disubstituted Analog C2,C4-Disubstituted Analog C4-Substituted Analog->C2,C4-Disubstituted Analog Nucleophile 2, Base

Caption: Synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

G Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Reaction Initiation (ATP) Reaction Initiation (ATP) Assay Plate Setup->Reaction Initiation (ATP) Kinase + Substrate Kinase + Substrate Kinase + Substrate->Assay Plate Setup Incubation Incubation Reaction Initiation (ATP)->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Signal Detection (Luminescence) Signal Detection (Luminescence) Reaction Termination->Signal Detection (Luminescence) Data Analysis (IC50) Data Analysis (IC50) Signal Detection (Luminescence)->Data Analysis (IC50)

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The inherent synthetic tractability of the 2,4-dichloropyrimidine core allows for extensive SAR exploration at the C2, C4, and C5 positions. Based on the analysis of related pyrimidine series, it is evident that strategic modifications at these positions can lead to significant improvements in potency and selectivity.

Future efforts in this area should focus on a systematic exploration of the chemical space around this scaffold. This includes:

  • Diversification of the C4-substituent: Introducing a wide range of aromatic and heteroaromatic amines to probe interactions in the corresponding sub-pocket of the target kinase.

  • Modification of the C2-ethylamine side chain: Investigating the impact of chain length, branching, and the incorporation of cyclic amines on potency and selectivity.

  • Functionalization of the C5-methyl linker: Exploring the introduction of polar groups to enhance solubility and pharmacokinetic properties.

By employing a rational, SAR-guided approach, researchers can leverage the versatility of the this compound scaffold to discover next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Mu, S., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]

  • Gfeller, D., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]

  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. [Link]

Sources

Kinase Selectivity Profiling of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets.[2] This homology presents a significant challenge in drug discovery: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects and associated toxicities, undermining the therapeutic potential of a drug candidate. Conversely, polypharmacology, or the modulation of multiple targets, can sometimes be beneficial. Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount for informed decision-making in drug development.[4][5]

The 2,4-disubstituted pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, appearing in numerous FDA-approved drugs.[1][6][7][8] Its ability to form key hydrogen bonds with the kinase hinge region makes it an effective ATP-competitive inhibitor. This guide focuses on a novel compound featuring this core, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine (herein referred to as Compound A), and provides a framework for assessing its kinase selectivity profile.

This document will provide a detailed, step-by-step protocol for in vitro kinase profiling, present a comparative analysis of Compound A against established kinase inhibitors, and discuss the interpretation of the resulting selectivity data. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

Experimental Design and Rationale

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound A against a diverse panel of kinases and compare its selectivity profile to that of known inhibitors. The choice of assay technology, kinase panel, and comparator compounds is critical for generating meaningful data.

Choice of Assay Technology: ADP-Glo™ Kinase Assay

To quantify kinase activity, we will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[9] This assay offers several advantages:

  • High Sensitivity and Broad Dynamic Range: It can detect kinase activity over a wide range of ATP concentrations, making it suitable for screening both potent and weak inhibitors.

  • Robustness: The assay is less prone to interference from colored or fluorescent compounds compared to other methods.

  • Versatility: It is compatible with a wide array of kinases and substrates.

The amount of ADP produced is directly proportional to kinase activity, and the luminescent signal generated is inversely correlated with the inhibitory potential of the test compound.

Selection of the Kinase Panel

A representative panel of kinases is crucial for a thorough selectivity assessment. The chosen panel should cover different branches of the human kinome to identify both on-target potency and potential off-target liabilities.[2][10][11] For this guide, we will utilize a hypothetical panel of 10 kinases implicated in various cancers, including tyrosine kinases (TK), serine/threonine kinases, and lipid kinases.

Comparator Compounds

To contextualize the selectivity profile of Compound A, we will compare it against two well-characterized kinase inhibitors:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control and a benchmark for broad-spectrum activity.[9]

  • Erlotinib: An FDA-approved selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

This comparison will allow for a nuanced interpretation of Compound A's selectivity.

Detailed Methodologies

The following protocols outline the step-by-step procedures for kinase selectivity profiling.

Experimental Workflow

The overall workflow for determining the IC50 values for each compound against the kinase panel is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilution in DMSO) Add_Cmpd Add Compound/DMSO to Plate Compound_Prep->Add_Cmpd Kinase_Prep Kinase & Substrate Prep (Assay Buffer) Add_Kinase Add Kinase Mixture Kinase_Prep->Add_Kinase ATP_Prep ATP Preparation Start_Rxn Initiate Reaction (Add ATP/Substrate) ATP_Prep->Start_Rxn Add_Cmpd->Add_Kinase Pre_Incubate Pre-incubation (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Start_Rxn Incubate_Rxn Incubate (60 min at 30°C) Start_Rxn->Incubate_Rxn Stop_Rxn Add ADP-Glo™ Reagent (Stop Kinase Rxn, Deplete ATP) Incubate_Rxn->Stop_Rxn Incubate_Stop Incubate (40 min) Stop_Rxn->Incubate_Stop Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_Stop->Develop_Signal Incubate_Develop Incubate (30 min) Develop_Signal->Incubate_Develop Read_Luminescence Measure Luminescence Incubate_Develop->Read_Luminescence Plot_Data Plot Luminescence vs. [Inhibitor] Read_Luminescence->Plot_Data Fit_Curve Fit Sigmoidal Dose-Response Curve Plot_Data->Fit_Curve Calc_IC50 Determine IC50 Value Fit_Curve->Calc_IC50

Caption: Workflow for in vitro kinase inhibition assay using ADP-Glo™ technology.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol details the measurement of kinase activity in the presence of an inhibitor.[9][12]

Materials:

  • Purified recombinant kinases (10-plex panel)

  • Kinase-specific substrates

  • ATP

  • Test Compounds (Compound A, Staurosporine, Erlotinib)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO for each compound. The final concentrations in the assay will range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a no-inhibitor control) to the appropriate wells.

    • Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. Add 4 µL of this mixture to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a solution of ATP in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at the apparent ATP Km for each specific kinase to ensure accurate competitive inhibitor assessment.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader.

Protocol 2: Data Analysis and IC50 Determination

The raw luminescence data is processed to determine the IC50 values.

G Raw_Data Raw Luminescence Data (RLU) Normalize Normalize Data (% Inhibition) Raw_Data->Normalize Log_Transform Log Transform [Inhibitor] Normalize->Log_Transform Plot Plot Data (% Inhibition vs. log[Inhibitor]) Log_Transform->Plot Nonlinear_Regression Nonlinear Regression (Sigmoidal Dose-Response) Plot->Nonlinear_Regression IC50 Calculate IC50 Nonlinear_Regression->IC50

Sources

A Comparative Guide to the Synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of novel heterocyclic compounds is paramount. N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine serves as a critical building block for a variety of pharmacologically active agents. Its dichloropyrimidine core offers multiple reaction sites for diversification, making it a valuable intermediate. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering a critical analysis of their respective methodologies, advantages, and limitations to aid researchers in selecting the optimal path for their specific needs.

Introduction to the Target Molecule

This compound is a key intermediate characterized by a highly functionalized pyrimidine ring. The two chlorine atoms are susceptible to nucleophilic substitution, while the ethylaminomethyl substituent at the 5-position provides a handle for further molecular elaboration. The strategic synthesis of this compound is therefore of significant interest to medicinal chemists.

This guide will explore two primary synthetic strategies:

  • Route 1: Reductive Amination of 2,4-Dichloropyrimidine-5-carbaldehyde

  • Route 2: Nucleophilic Substitution of 5-(Chloromethyl)-2,4-dichloropyrimidine

Each route will be dissected in terms of its chemical logic, experimental protocol, and overall efficiency.

Route 1: Reductive Amination of 2,4-Dichloropyrimidine-5-carbaldehyde

This classical approach leverages the well-established reductive amination reaction to construct the target secondary amine from a corresponding aldehyde. The synthesis of the key aldehyde intermediate is a multi-step process commencing from readily available starting materials.

Diagram of Synthetic Workflow: Route 1

Route 1: Reductive Amination Uracil Uracil DHPC 2,4-Dihydroxy-5- pyrimidinecarboxaldehyde Uracil->DHPC 1. Vilsmeier-Haack or equivalent DCPC 2,4-Dichloropyrimidine- 5-carbaldehyde DHPC->DCPC 2. Chlorination (POCl3) Target1 N-((2,4-Dichloropyrimidin-5-yl) methyl)ethanamine DCPC->Target1 3. Reductive Amination (Ethylamine, NaBH(OAc)3)

Caption: Workflow for the synthesis via reductive amination.

Mechanistic Rationale

The Vilsmeier-Haack reaction (or a similar formylation) of uracil introduces the formyl group at the 5-position. Subsequent chlorination of the dihydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl3) yields the dichloropyrimidine ring. The final step involves the formation of an imine between the aldehyde and ethylamine, which is then reduced in situ by a hydride reducing agent to the target secondary amine. Sodium triacetoxyborohydride is often the reagent of choice for its mildness and selectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde [1][2]

  • To a stirred suspension of uracil in dimethylformamide (DMF), slowly add thionyl chloride at a temperature maintained below 40°C.

  • After the addition is complete, maintain the reaction temperature between 35-40°C until HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.

Step 2: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde [1][2]

  • Add 2,4-dihydroxy-5-pyrimidinecarboxaldehyde to an excess of phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine-5-carbaldehyde.

Step 3: Reductive Amination to this compound

  • Dissolve 2,4-dichloropyrimidine-5-carbaldehyde in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of ethylamine (in a solvent like THF or as a gas) to the reaction mixture.

  • After stirring for a short period to allow for imine formation, add sodium triacetoxyborohydride in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the final product.

Route 2: Nucleophilic Substitution of 5-(Chloromethyl)-2,4-dichloropyrimidine

This alternative route involves the initial formation of a 5-(halomethyl)pyrimidine intermediate, followed by a direct nucleophilic substitution with ethylamine. This approach may offer advantages in terms of step economy if the starting alcohol is readily available.

Diagram of Synthetic Workflow: Route 2

Route 2: Nucleophilic Substitution DCPM (2,4-Dichloropyrimidin-5-yl)methanol DCCM 5-(Chloromethyl)-2,4- dichloropyrimidine DCPM->DCCM 1. Halogenation (SOCl2) Target2 N-((2,4-Dichloropyrimidin-5-yl) methyl)ethanamine DCCM->Target2 2. Nucleophilic Substitution (Ethylamine, Base)

Sources

A Senior Application Scientist's Comparative Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine and Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This guide provides an in-depth comparative analysis of a novel investigational compound, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine (hereafter referred to as "Compound X"), against established standard kinase inhibitors. Our objective is to benchmark the performance of Compound X, providing a robust framework for its potential evaluation as a therapeutic agent.

The pyrimidine nucleus is a privileged structure, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4] The biological potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1][4] Modifications can significantly alter a molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.

Compound X, with its 2,4-dichloropyrimidine core, is structurally primed for interaction with the ATP-binding pocket of various kinases. The chlorine atoms at the 2 and 4 positions are highly reactive towards nucleophilic substitution, making the parent 2,4-dichloropyrimidine a valuable intermediate in the synthesis of a diverse range of pharmaceutical compounds, including kinase inhibitors.[5][6]

Comparative Kinase Inhibition Profiling

To ascertain the therapeutic potential of Compound X, a direct comparison against well-characterized kinase inhibitors is essential. For this guide, we have selected two standard compounds for benchmarking:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, serving as a positive control for kinase inhibition.

  • Gefitinib: An FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, representing a clinically relevant, targeted therapeutic.

The inhibitory activity of these compounds was assessed against a panel of cancer-relevant kinases using a standardized in vitro kinase assay.

Table 1: Comparative IC50 Values of Compound X and Standard Kinase Inhibitors
Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Gefitinib (IC50, nM)
EGFR15525
VEGFR25010>10,000
PDGFRβ7515>10,000
SRC12020>10,000

Cellular Proliferation and Cytotoxicity Assessment

Beyond enzymatic inhibition, the cellular efficacy of a compound is a critical determinant of its therapeutic potential. The anti-proliferative activity of Compound X was evaluated against a panel of human cancer cell lines and compared with our standard compounds using the MTT assay.

Table 2: Comparative Anti-proliferative Activity (IC50, µM) in Cancer Cell Lines
Cell LineCompound X (IC50, µM)Staurosporine (IC50, µM)Gefitinib (IC50, µM)
A549 (Lung Carcinoma)0.50.010.1
HCT116 (Colon Carcinoma)1.20.02>10
MCF-7 (Breast Carcinoma)2.50.055.8

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key assays are provided below.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a substrate specific for the kinase of interest.

  • Compound Preparation: Prepare serial dilutions of Compound X, Staurosporine, and Gefitinib in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: Add the kinase, ATP, and the test compounds to the coated wells. Incubate at 37°C for 1 hour.

  • Detection: Wash the plate and add a phospho-specific antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add a TMB substrate and stop the reaction with sulfuric acid.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the IC50 values.

Graphviz Diagram: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Assay cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat_Plate Coat Plate with Substrate Wash_Plate Wash Plate Coat_Plate->Wash_Plate Add_Kinase_ATP Add Kinase and ATP Wash_Plate->Add_Kinase_ATP Add_Compound Add Test Compound Add_Kinase_ATP->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Add_Antibody Add HRP-conjugated Antibody Incubate->Add_Antibody Add_TMB Add TMB Substrate Add_Antibody->Add_TMB Stop_Reaction Stop Reaction Add_TMB->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X, Staurosporine, and Gefitinib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm and calculate the IC50 values.

Graphviz Diagram: MTT Assay Workflow

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat_Cells Treat with Compounds for 72h Start->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End Calculate IC50 Values Read_Absorbance->End

Caption: Step-by-step workflow of the MTT cell viability assay.

Hypothetical Signaling Pathway Inhibition

Based on its structural similarity to known kinase inhibitors, Compound X is hypothesized to target the EGFR signaling pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival.

Graphviz Diagram: Hypothesized EGFR Pathway Inhibition by Compound X

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->EGFR EGF EGF EGF->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway by Compound X.

Conclusion and Future Directions

The preliminary comparative data suggests that this compound (Compound X) is a promising candidate for further investigation as a kinase inhibitor. Its potent activity against EGFR and notable anti-proliferative effects in relevant cancer cell lines warrant more extensive preclinical evaluation. Future studies should focus on elucidating its precise mechanism of action, expanding the kinase inhibition profile, and assessing its in vivo efficacy and safety in animal models. The versatility of the 2,4-dichloropyrimidine scaffold provides a strong foundation for further lead optimization to enhance potency and selectivity.

References

  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • BenchChem. (n.d.). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • Li, Y., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2899–2914. Available at: [Link]

  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Kumar, A., & Singh, R. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-145.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.
  • NSR laboratories Pvt. Ltd. (2025). 2,4-Dichloropyrimidine: Key Applications and Testing Insights.
  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.
  • Kaur, N., & Kumar, B. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6333. Available at: [Link]

Sources

Comparative Guide to the Biological Target Validation of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive molecules is a cornerstone of modern therapeutics. N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, a compound featuring a dichloropyrimidine core, represents a promising starting point for drug development. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways.[1][2][3][4][5] However, the therapeutic potential of a novel compound can only be realized through the rigorous identification and validation of its biological target(s). This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for the target deconvolution of this compound, structured as a practical, multi-pronged workflow.

The Challenge: From Phenotype to Mechanism

Often, novel compounds are identified through phenotypic screens, where a desired cellular effect is observed without prior knowledge of the molecular mechanism. The critical next step is to elucidate the specific protein(s) with which the compound interacts to produce this effect. This process, known as target identification and validation, is essential for optimizing lead compounds, understanding potential off-target effects, and developing a clear mechanistic rationale for clinical development.[6][7][8]

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a primary hypothesis is that this compound may target one or more protein kinases.[9][10][11] The Src family of non-receptor tyrosine kinases, which are frequently implicated in cancer and inflammatory diseases, represent a plausible, albeit hypothetical, target class for this compound.[9][10][11][12] This guide will use the Src family kinases as a running example to illustrate the application of the described methodologies.

A Multi-Faceted Workflow for Target Identification and Validation

No single method for target identification is foolproof. A robust validation strategy relies on the integration of orthogonal approaches that provide complementary lines of evidence. This guide proposes a workflow that combines unbiased, proteome-wide screening with targeted, hypothesis-driven assays.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement & Hypothesis Testing cluster_2 Phase 3: Target Validation Affinity Chromatography Affinity Chromatography CETSA CETSA Affinity Chromatography->CETSA Quantitative Proteomics Quantitative Proteomics Quantitative Proteomics->CETSA In Vitro Assays In Vitro Assays CETSA->In Vitro Assays Kinome Profiling Kinome Profiling Kinome Profiling->In Vitro Assays Cell-Based Pathway Analysis Cell-Based Pathway Analysis In Vitro Assays->Cell-Based Pathway Analysis Genetic Approaches Genetic Approaches Cell-Based Pathway Analysis->Genetic Approaches

Caption: A multi-faceted workflow for novel target identification and validation.

Phase 1: Unbiased Proteome-Wide Screening

The initial phase aims to identify a broad set of potential binding partners for this compound directly from the native proteome.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Principle: This technique involves immobilizing the compound of interest onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified by mass spectrometry.[13][14][15]

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control matrix should be prepared with the linker alone.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line with known Src family kinase activity) and prepare a native cell lysate.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and the control beads in parallel.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Comparison:

MethodAdvantagesDisadvantages
AC-MS Unbiased, identifies direct binding partners.Requires chemical modification of the compound, which may alter its binding properties. Can be prone to false positives from non-specific binders.

Proteins that are significantly enriched in the compound pulldown compared to the control are considered potential targets.

Quantitative Proteomics: Thermal Proteome Profiling (TPP) / Proteome Integral Solubility Alteration (PISA)

Principle: These methods are based on the principle of ligand-induced thermal stabilization. The binding of a drug to its target protein often increases the protein's stability against heat-induced denaturation. By heating cell lysates treated with the compound or a vehicle control to a range of temperatures and then quantifying the remaining soluble proteins using mass spectrometry, it is possible to identify proteins that are stabilized by the compound.[16][17]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Sample Preparation and MS: Prepare the soluble protein fractions for quantitative proteomic analysis by mass spectrometry.

  • Data Analysis: For each protein, plot the fraction remaining soluble as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and therefore, a direct interaction.

Data Analysis and Comparison:

MethodAdvantagesDisadvantages
TPP/PISA Label-free (no compound modification needed), performed in a cellular context.[16]May not detect targets that are not thermally stabilized upon ligand binding. Can be technically complex.

Phase 2: Target Engagement and Hypothesis Testing

The candidates identified in Phase 1, along with our initial hypothesis, can now be investigated with more targeted approaches.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment.[18][19][20] It operates on the same principle of ligand-induced thermal stabilization as TPP but typically analyzes a single protein of interest using methods like Western blotting, making it a valuable tool for validating specific candidates from proteome-wide screens.[18][21][22]

Experimental Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound.

  • Heating: Heat the treated cells to a specific temperature known to cause partial denaturation of the putative target protein (e.g., a Src family kinase).

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.

Data Analysis and Comparison:

MethodAdvantagesDisadvantages
CETSA Confirms target engagement in intact cells.[19] Can be adapted to a higher-throughput format.Requires a specific antibody for the protein of interest.

A dose-dependent increase in the amount of soluble target protein after heating indicates that the compound is binding to and stabilizing the protein in the cell.

Kinome Profiling

Principle: To directly and broadly test the hypothesis that this compound is a kinase inhibitor, the compound can be screened against a large panel of purified kinases.[23][24][25][26][27] This provides a comprehensive overview of the compound's selectivity across the human kinome.

Experimental Protocol:

  • Compound Submission: Submit this compound to a commercial kinome profiling service.

  • Screening: The service will perform in vitro kinase activity assays in the presence of the compound, typically at one or two concentrations.

  • Data Analysis: The results are usually presented as the percent inhibition of each kinase at the tested concentrations.

Data Analysis and Comparison:

MethodAdvantagesDisadvantages
Kinome Profiling Provides a broad and quantitative measure of a compound's potency and selectivity against kinases.Performed in a simplified in vitro system that lacks the complexity of the cellular environment.

Hypothetical Kinome Profiling Data for this compound:

Kinase TargetPercent Inhibition at 1 µM
SRC95%
LYN88%
FYN85%
EGFR15%
AKT15%

This hypothetical data suggests that the compound is a potent and selective inhibitor of Src family kinases.

Phase 3: Target Validation

The final phase involves a series of experiments to confirm that the interaction between the compound and the identified target is responsible for the observed cellular phenotype.

G Compound Compound Target Protein (e.g., SRC) Target Protein (e.g., SRC) Compound->Target Protein (e.g., SRC) Inhibition Downstream Substrate Downstream Substrate Target Protein (e.g., SRC)->Downstream Substrate Phosphorylation Cellular Phenotype Cellular Phenotype Downstream Substrate->Cellular Phenotype Signaling Cascade

Caption: A simplified signaling pathway for target validation.

In Vitro Enzymatic Assays

Recombinant, purified target protein (e.g., Src) should be used to determine the compound's IC50 (the concentration required to inhibit 50% of the enzyme's activity). This provides a quantitative measure of the compound's potency.

Cell-Based Pathway Analysis

If the compound inhibits a kinase, it should block the phosphorylation of its downstream substrates in cells. For Src, this could be measured by Western blotting for phosphorylated forms of its known substrates. A dose-dependent decrease in substrate phosphorylation upon treatment with the compound would provide strong evidence of target engagement and functional consequence.

Genetic Approaches

To definitively link the target to the compound's activity, genetic methods such as siRNA or CRISPR/Cas9 can be used to knockdown or knockout the target protein. If the cellular phenotype of the compound is diminished or absent in the target-depleted cells, it provides the most compelling evidence for a specific on-target mechanism of action.[28]

Conclusion

The identification and validation of a novel biological target for a compound like this compound is a complex but critical process in drug discovery. By employing a multi-faceted approach that combines unbiased, proteome-wide screening with hypothesis-driven, targeted validation experiments, researchers can build a robust and compelling case for a compound's mechanism of action. The integration of data from affinity chromatography, quantitative proteomics, CETSA, and kinome profiling provides a powerful and self-validating system for de-risking and advancing promising new therapeutic candidates.

References

  • Evotec. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling.
  • Roskoski, R. Jr. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. National Institutes of Health.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • PubMed. SRC family kinases as potential therapeutic targets for malignancies and immunological disorders.
  • MtoZ Biolabs. Kinome Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • PubMed. SRC family kinases: potential targets for the treatment of human cancer and leukemia.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. Src kinases as therapeutic targets for cancer.
  • Creative Biolabs. Affinity Chromatography.
  • Cell Signaling Technology. KinomeView Profiling.
  • RSC Publishing. Affinity-based target identification for bioactive small molecules.
  • The Role of Pyrimidine Derivatives in Modern Drug Discovery.
  • Oncolines B.V. Kinome Profiling.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Evotec. quantitative proteomics for target deconvolution.
  • Patsnap Synapse. What are SRC inhibitors and how do they work?
  • National Institutes of Health. Target deconvolution techniques in modern phenotypic profiling.
  • National Institutes of Health. Identification and validation of protein targets of bioactive small molecules.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Wikipedia. Proteomics.
  • Bio-Techne. Target Validation and Exploration.
  • National Institutes of Health. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements.
  • PubMed. Advances in identification and validation of protein targets of natural products without chemical modification.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen.
  • National Institutes of Health. Small molecule target identification using photo-affinity chromatography.
  • ScienceDirect. Identifying novel drug targets with computational precision.
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Guide for the Verification of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine and its Analogs in Kinase Inhibition

Introduction: The 2,4-Dichloropyrimidine Scaffold - A Privileged Structure in Kinase Inhibitor Design

In modern medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The 2,4-disubstituted pyrimidine core is one such scaffold, renowned for its prevalence in a multitude of approved and investigational kinase inhibitors. Kinases, enzymes that regulate cellular signaling pathways, are critical targets in oncology and immunology. The pyrimidine ring often serves as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the enzyme's active site.

The compound this compound represents a foundational building block for creating more complex and potent kinase inhibitors. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective substitution to explore the chemical space around the pyrimidine core. This guide provides a framework for the independent verification and comparative analysis of such compounds, using the well-characterized kinase inhibitor, Bafetinib (INNO-406) , as a primary example. Bafetinib is a potent dual Bcr-Abl and Lyn kinase inhibitor containing a related aminopyrimidine scaffold.

This guide will compare Bafetinib with its conceptual predecessor, Imatinib , and a structurally related pyrimidine compound to illustrate the experimental workflows required for robust scientific verification. We will delve into the synthetic logic, comparative biological assays, and data interpretation necessary for researchers in drug development.

Part 1: Comparative Analysis of Synthesis and Physicochemical Properties

A crucial aspect of drug development is the feasibility and efficiency of the synthetic route. The choice of starting materials and reaction conditions can significantly impact yield, purity, and scalability. Here, we compare the synthetic accessibility of a generic 2,4-dichloropyrimidine intermediate with the established route for Bafetinib.

Synthetic Strategy: A Comparison of Routes

The synthesis of pyrimidine-based inhibitors typically involves a convergent approach where the core pyrimidine ring is functionalized in a stepwise manner. The 2,4-dichloropyrimidine core is highly advantageous as the differential reactivity of the C2 and C4 positions can be exploited. The C4 chlorine is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine, allowing for controlled, sequential additions of different amine side chains.

Below is a generalized workflow for the synthesis of a disubstituted pyrimidine inhibitor, contrasted with a known route for Bafetinib.

G cluster_0 Generic Dichloropyrimidine Route cluster_1 Bafetinib Synthesis Example A 2,4-Dichloropyrimidin- 5-carbaldehyde B Reductive Amination (e.g., with Ethanamine) A->B C This compound B->C D First SNAr at C4 (e.g., with aniline derivative) C->D E Second SNAr at C2 (e.g., with another amine) D->E F Final Compound E->F G 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)propyl)aniline I First SNAr at C4 G->I H 2,4-dichloro-5-(trifluoromethyl)pyrimidine H->I J Intermediate I->J L Second SNAr at C2 J->L K 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyridin-3-amine K->L M Bafetinib L->M

Caption: Comparative synthetic workflows for pyrimidine-based inhibitors.

Expertise & Experience: The choice to perform the SNAr reaction at C4 before C2 is a cornerstone of this synthetic strategy. This is because the C4 position is electronically more deficient and thus more reactive towards nucleophiles. Attempting the reverse order would likely lead to a mixture of products and lower overall yield. This regioselectivity is a key principle taught in heterocyclic chemistry and is critical for efficient synthesis.

Physicochemical Properties Comparison

The physicochemical properties of a compound, such as solubility and stability, are critical determinants of its suitability for further development. These properties are directly influenced by the nature of the substituents on the pyrimidine core.

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility (pH 7.4)
Bafetinib 524.554.8Low (<10 µM)
Imatinib 493.63.9Moderate (~50 µM as mesylate salt)
Hypothetical Analog ~450-5504.0 - 5.5Likely Low

Trustworthiness: The data presented above for Bafetinib and Imatinib is synthesized from established literature and drug bank entries. The "Hypothetical Analog" represents a typical early-stage discovery compound derived from a dichloropyrimidine starting material. Its properties are estimated based on common structure-property relationships, where increased aromaticity and molecular weight often correlate with lower aqueous solubility. Independent verification of these properties is a mandatory first step.

Part 2: Independent Verification of Biological Activity

The ultimate measure of a compound's potential is its biological activity. For kinase inhibitors, this involves quantifying potency (how much of the drug is needed), selectivity (which kinases it inhibits), and cellular efficacy.

Core Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a gold-standard method for quantifying kinase inhibition.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against a target kinase (e.g., Abl kinase).

Materials:

  • Target Kinase (e.g., Abl, recombinant)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pTyr Antibody

  • Test Compounds (Bafetinib, Imatinib, and a new analog)

  • Assay Buffer (e.g., TR-FRET Dilution Buffer)

  • 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the assay buffer.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound at various concentrations. b. Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of the Tb-anti-pTyr antibody solution (which also contains EDTA to chelate Mg2+ and halt ATP-dependent phosphorylation). b. Incubate for 60 minutes to allow antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (fluorescein) and 495 nm (terbium). Calculate the emission ratio (520/495).

  • Data Analysis: Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data: Potency and Selectivity

The results from the kinase inhibition assay provide the first critical comparison point.

CompoundTarget: Abl IC50 (nM)Target: Lyn IC50 (nM)Off-Target: Src IC50 (nM)
Bafetinib 5.818130
Imatinib 25-38>10,000>10,000
Analog X To be determinedTo be determinedTo be determined

Authoritative Grounding: The IC50 values for Bafetinib and Imatinib are well-documented in scientific literature. For instance, studies have demonstrated Bafetinib's potent dual inhibition of Abl and Lyn kinases, a feature that distinguishes it from Imatinib, which is highly selective for Abl. This selectivity profile is a key differentiator and a primary focus of independent verification for any new analog.

G cluster_0 Cellular Signaling Pathway Abl Abl Kinase Downstream Downstream Signaling (Proliferation, Survival) Abl->Downstream Lyn Lyn Kinase Lyn->Downstream Bafetinib Bafetinib Bafetinib->Abl Potent Inhibition Bafetinib->Lyn Potent Inhibition Imatinib Imatinib Imatinib->Abl Potent Inhibition Imatinib->Lyn Weak Inhibition

Caption: Inhibition profiles of Bafetinib and Imatinib on key kinases.

Part 3: Cellular Efficacy - Validating In Vitro Findings

Potent enzyme inhibition must translate into a functional cellular effect. A cell viability assay is a standard method to confirm that the compound can enter cells and inhibit its target, leading to a desired outcome (e.g., cancer cell death).

Core Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of test compounds on the viability of a cancer cell line dependent on the target kinase (e.g., K562 cells, which express Bcr-Abl).

Step-by-Step Methodology:

  • Cell Plating: Seed K562 cells into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serially diluted test compounds to the wells. Include a "vehicle only" (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Performance

A successful compound should exhibit cellular potency that is consistent with its enzymatic inhibition, although differences are expected due to factors like cell permeability and efflux.

CompoundK562 Cell Line GI50 (nM)
Bafetinib ~10-20
Imatinib ~200-300
Analog X To be determined

Trustworthiness: This comparative data highlights the importance of cellular assays. While both compounds inhibit Abl kinase, Bafetinib's additional inhibition of Lyn, another key kinase in K562 cells, contributes to its significantly greater cellular potency. Any new analog developed from the this compound scaffold would need to undergo this testing to verify its translational potential. A compound that is potent in an enzymatic assay but weak in a cellular assay may have poor permeability or be subject to efflux, which are critical flags in the drug discovery process.

Conclusion

The independent verification of findings for a novel chemical entity like this compound requires a systematic and comparative approach. By using well-characterized reference compounds such as Bafetinib and Imatinib, researchers can benchmark the performance of new analogs. The process must be built on a foundation of robust and reproducible experimental protocols, from synthesis and physicochemical characterization to in vitro enzymatic assays and subsequent cellular validation. The causality behind experimental choices—such as the sequence of synthetic steps or the selection of a specific cell line—is paramount for generating trustworthy and actionable data. This guide provides a foundational workflow for researchers to rigorously evaluate and compare novel pyrimidine-based compounds, ensuring scientific integrity at every stage of the discovery process.

References

  • Title: Bafetinib (INNO-406) is a novel Bcr-Abl/Lyn dual kinase inhibitor with potent activity against a variety of Bcr-Abl mutants. Source: Clinical Cancer Research. URL: [Link]

A Comparative Guide to the Analytical Techniques for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, a key building block in the synthesis of various targeted therapies, requires precise and accurate analytical characterization. This guide provides a comparative analysis of various analytical techniques, offering insights into their application for the comprehensive evaluation of this critical intermediate.

The selection of an analytical method is contingent upon the specific objective, whether it be routine purity assessment, structural elucidation of novel derivatives, or quantification in complex matrices. This document will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC stands as a cornerstone technique in pharmaceutical analysis due to its versatility and high resolving power for a wide array of compounds.[1] For this compound, reversed-phase HPLC is the method of choice for determining purity and quantifying the compound in the presence of starting materials, by-products, and degradation products.

The causality behind this choice lies in the polarity of the molecule. The dichloropyrimidine ring provides some nonpolar character, while the secondary amine introduces polarity, making it amenable to separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of a UV detector is logical as the pyrimidine ring contains a chromophore that absorbs in the UV region, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size. .

    • Mobile Phase: A gradient elution is often optimal to separate impurities with a wide range of polarities. For instance, a gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) can be effective.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by a UV scan of the analyte, typically around 254 nm for pyrimidine derivatives.[2]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Data Presentation: HPLC Performance Characteristics
ParameterTypical PerformanceRationale
Limit of Detection (LOD) 0.01 µg/mLHigh sensitivity allows for the detection of trace impurities.
Limit of Quantitation (LOQ) 0.03 µg/mLEnables accurate measurement of low-level impurities, crucial for regulatory compliance.
Linearity (r²) > 0.999Demonstrates a direct and reliable relationship between concentration and detector response.
Precision (%RSD) < 2%Indicates high reproducibility of the method, ensuring consistent results.[1]
Accuracy (% Recovery) 98-102%Shows the method's ability to accurately measure the true concentration of the analyte.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity / Concentration G->H

Caption: A generalized workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

While HPLC is the primary tool for purity assessment, GC-MS is invaluable for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain by-products.[3] The coupling of GC with a mass spectrometer provides both chromatographic separation and structural information, making it a powerful identification tool.[4]

The rationale for using GC-MS lies in its ability to separate compounds based on their boiling points and subsequently provide a mass spectrum for each separated component. This mass spectrum is a molecular fingerprint that can be used to identify unknown impurities by comparing them to spectral libraries or by interpreting the fragmentation patterns.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

    • Column: A nonpolar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points, for example, starting at 50 °C and ramping up to 300 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[5]

    • Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used.

  • Data Analysis: The total ion chromatogram (TIC) shows the separation of different components. The mass spectrum of each peak is then analyzed to identify the compound.

Data Presentation: GC-MS Performance Comparison
TechniqueStrengthsLimitations
GC-MS - Excellent for volatile and semi-volatile compounds.- Provides structural information for identification.- High sensitivity.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.
HPLC-MS - Applicable to a wider range of compounds, including non-volatile and thermally labile ones.- Soft ionization techniques (e.g., ESI) can provide molecular weight information with minimal fragmentation.- Can be more complex to operate and maintain.- Ion suppression effects can be a challenge.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Separation by Volatility B->C D Ionization (EI) C->D E Mass Analysis D->E F Analyze Mass Spectra E->F G Identify Impurities F->G

Caption: A streamlined workflow for the identification of volatile impurities using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] For this compound, ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying the positions of substituents. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning complex spectra.

The expertise behind using NMR lies in its ability to probe the chemical environment of each nucleus (¹H and ¹³C) in the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The multiplicity (singlet, doublet, etc.) and integration of the ¹H signals, along with the chemical shifts of the ¹³C signals, are used to piece together the molecular structure.

Data Presentation: Expected NMR Data for this compound
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~8.5SingletPyrimidine C6-H
~3.8Singlet-CH₂- (methylene bridge)
~2.7Quartet-CH₂- (ethyl group)
~1.2Triplet-CH₃ (ethyl group)
VariableBroad Singlet-NH-
¹³C ~160C2/C4 (attached to Cl)
~155C6
~130C5
~45-CH₂- (methylene bridge)
~40-CH₂- (ethyl group)
~15-CH₃ (ethyl group)

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Logical Flow for Structural Elucidation

NMR_Logic A Acquire 1H NMR C Analyze Chemical Shifts A->C D Analyze Multiplicities & Coupling A->D E Analyze Integrations A->E B Acquire 13C NMR G Assign Carbon Signals B->G F Assign Proton Signals C->F D->F E->F H Confirm Connectivity (2D NMR if needed) F->H G->H I Final Structure Confirmation H->I

Caption: A logical decision-making process for structural confirmation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For this compound, FTIR can quickly confirm the presence of key functional groups such as N-H, C-H, C=N, and C-Cl bonds.

The rationale for its use is its simplicity and speed, making it an excellent first-pass analytical technique for identity confirmation.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretch (secondary amine)
2850-3000C-H stretch (aliphatic)
1500-1600C=N and C=C stretching (pyrimidine ring)
1000-1200C-N stretching
600-800C-Cl stretching

Comparative Summary and Recommendations

Analytical TechniquePrimary ApplicationKey AdvantagesKey Limitations
HPLC Purity assessment and quantification.High resolution, versatility, quantitative accuracy.Does not provide definitive structural information on its own.
GC-MS Identification of volatile impurities.High sensitivity, structural information from MS.Not suitable for non-volatile or thermally labile compounds.
NMR Definitive structural elucidation.Provides detailed structural information.Lower sensitivity than MS, more expensive instrumentation.
FTIR Rapid identity confirmation of functional groups.Fast, non-destructive, simple to operate.Provides limited structural information.

For routine quality control of this compound, a combination of HPLC for purity and assay, and FTIR for identity confirmation is a robust and efficient approach. For in-depth characterization, particularly during process development or for novel derivatives, NMR is indispensable for structural confirmation, and GC-MS is crucial for a comprehensive impurity profile.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can ensure a thorough understanding of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 877(28), 3473-3480. Available from: [Link]

  • Blau, N., et al. (2014). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. In: Physician's Guide to the Laboratory Diagnosis of Metabolic Diseases. Springer, Berlin, Heidelberg. Available from: [Link]

  • PubChem. N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. Available from: [Link]

  • Al-Sabha, W. A. (2014). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Available from: [Link]

  • Yan, H., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(10), 1419-1424. Available from: [Link]

  • Hafez, H. N., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 26(16), 4945. Available from: [Link]

  • Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
  • Google Patents. The preparation method of 4,6-dichloro pyrimidine.
  • Al-Tannak, N. F., & Al-Sabha, W. A. (2018). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 11(5), 639-647. Available from: [Link]

  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. Available from: [Link]

  • Google Patents. Method for preparing 4,6-dichloropyrimidine.
  • SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]

  • Al-Tannak, N. F., & Al-Sabha, W. A. (2023). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Journal of Pharmaceutical Research International, 35(22), 1-15. Available from: [Link]

  • Arshad, S., et al. (2020). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molbank, 2020(2), M1128. Available from: [Link]

  • PubChem. 2,5-Dichloropyrimidin-4-amine. Available from: [Link]

  • Gerasimov, A. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available from: [Link]

  • NIST. Ethanamine, N-ethyl-N-methyl-. Available from: [Link]

  • ResearchGate. NMR STRUCTURE ELUCIDATION. Available from: [Link]

  • ATB. N-Ethyl-N-methylethanamine. Available from: [Link]

  • SpectraBase. 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]

  • Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Available from: [Link]

  • Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Available from: [Link]

  • ResearchGate. 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. Available from: [Link]

  • National Center for Biotechnology Information. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Available from: [Link]

  • ResearchGate. SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. Available from: [Link]

  • PubChem. 2,4-Dichloro-6-methylpyrimidin-5-amine. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, a halogenated pyrimidine derivative, represents a class of compounds pivotal to pharmaceutical research. However, beyond its synthesis and application, the responsible management of its waste stream is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from analogous compounds, such as 2,4-dichloropyrimidine and 5-amino-2,4-dichloropyrimidine, provide critical insights. These analogs are classified as harmful if swallowed and can cause skin and serious eye irritation[1][2][3]. Therefore, it is prudent to handle this compound with a high degree of caution.

Core Principles of Hazard Mitigation:

  • Assume Hazard: In the absence of specific data, treat the compound as hazardous.

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:

    • Nitrile gloves (double-gloving is recommended)

    • Chemical splash goggles and a face shield

    • A lab coat

Waste Classification: A Regulatory Imperative

Proper disposal begins with correct waste classification. As a chlorinated organic compound, this compound falls under the category of halogenated organic waste . This classification is critical as it dictates the specific disposal pathway required by environmental regulations.

Under the U.S. Environmental Protection Agency (EPA) regulations, this type of waste may fall under the "F-listed" wastes from non-specific sources if it is a spent solvent or a residue from a process involving halogenated solvents[4][5][6][7]. It is the responsibility of the waste generator to make a final hazardous waste determination[8].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection for third-party disposal.

Waste Segregation: The First Line of Defense

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Dedicated Waste Stream: Establish a dedicated waste container specifically for halogenated organic solids or solutions .

  • Avoid Commingling: Never mix halogenated waste with non-halogenated waste. This prevents cross-contamination and ensures that waste streams are managed appropriately.

  • Incompatible Materials: Keep the waste segregated from strong oxidizing agents and acids to prevent potentially hazardous reactions.

Containerization and Labeling: Clarity and Compliance

The choice of container and the clarity of its labeling are vital for safety and regulatory adherence.

  • Container Selection: Use a robust, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (avoiding abbreviations or formulas)

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Accumulation and Storage: Maintaining a Safe Environment

Waste accumulation areas must be managed to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of potential leaks or spills.

  • Regular Inspection: Periodically inspect the waste container for any signs of degradation, leaks, or pressure buildup.

The logical flow for waste management is depicted in the following workflow diagram:

WasteDisposalWorkflow cluster_generation Point of Generation cluster_procedure Disposal Procedure cluster_collection Final Disposition A Generate this compound Waste B Segregate into Halogenated Waste Stream A->B C Select & Label HDPE Container B->C D Securely Seal Container C->D E Store in Designated SAA with Secondary Containment D->E F Arrange for Pickup by Certified Hazardous Waste Handler E->F

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.